Product packaging for 1,5-Diphenyl-3-styryl-2-pyrazoline(Cat. No.:CAS No. 2515-62-0)

1,5-Diphenyl-3-styryl-2-pyrazoline

Cat. No.: B3326405
CAS No.: 2515-62-0
M. Wt: 324.4 g/mol
InChI Key: VCDHRDBQAPBSAF-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diphenyl-3-styryl-2-pyrazoline (CAS 2515-62-0) is a pyrazoline derivative of significant interest in chemical and pharmaceutical research. This compound features a five-membered heterocyclic ring with two adjacent nitrogen atoms and an extended conjugated system due to the styryl group, which is central to its unique properties . This compound is recognized as a rare natural pyrazoline alkaloid , first isolated from the plant Euphorbia guyoniana . Its biological profile is broad; studies have shown that this compound derivatives possess notable antibacterial and antifungal activities . The extended electronic structure of the 3-styryl configuration is believed to enhance its efficacy against Gram-positive and Gram-negative bacteria compared to its isomers . Furthermore, research indicates its ability to bind to calf thymus DNA (ctDNA) , suggesting potential applications in molecular biology and as a starting point for therapeutic agent development . In materials science, this compound serves as a valuable scaffold for developing blue-emitting fluorescent materials . It exhibits strong fluorescence and intramolecular charge transfer (ICT), making it a candidate for use in optoelectronics, such as organic light-emitting diodes (OLEDs), and as a sensitive fluorescent probe . Its photophysical behavior, including solvatochromism, allows it to act as a sensor for environmental polarity . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2 B3326405 1,5-Diphenyl-3-styryl-2-pyrazoline CAS No. 2515-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-17,23H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDHRDBQAPBSAF-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325150-61-6
Record name 4,5-Dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325150-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis of 1,5-Diphenyl-3-styryl-2-pyrazoline from Chalcone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-Diphenyl-3-styryl-2-pyrazoline, a styryl pyrazoline derivative of significant interest in medicinal chemistry. The synthesis involves a two-step process commencing with the Claisen-Schmidt condensation to form the chalcone precursor, 1,5-Diphenylpenta-1,4-dien-3-one (dibenzalacetone), followed by a cyclocondensation reaction with phenylhydrazine. This document details the experimental protocols, reaction mechanisms, and spectral characterization of the synthesized compounds.

Synthesis Methodology

The synthesis of this compound is achieved through a well-established two-step synthetic route. The first step involves the base-catalyzed aldol condensation of benzaldehyde and acetone to yield the α,β-unsaturated ketone, 1,5-Diphenylpenta-1,4-dien-3-one. The subsequent and final step is the cyclization of this chalcone with phenylhydrazine in an acidic medium to form the pyrazoline ring.

Experimental Protocols

Step 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)

This procedure follows the principles of the Claisen-Schmidt condensation.

  • Reagents and Materials:

    • Benzaldehyde

    • Acetone

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Distilled water

    • Round-bottom flask

    • Magnetic stirrer

    • Beaker

    • Büchner funnel and filter paper

  • Procedure:

    • A solution of sodium hydroxide is prepared by dissolving NaOH in distilled water, followed by the addition of ethanol.

    • In a separate flask, a mixture of benzaldehyde and acetone is prepared.

    • The benzaldehyde-acetone mixture is added dropwise to the stirred NaOH solution at room temperature.

    • The reaction mixture is stirred for a specified period, during which a yellow precipitate of dibenzalacetone forms.

    • The precipitate is collected by vacuum filtration using a Büchner funnel.

    • The crude product is washed with cold water to remove excess base and other water-soluble impurities.

    • The product is then recrystallized from a suitable solvent, such as ethanol, to yield purified 1,5-Diphenylpenta-1,4-dien-3-one.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the synthesized chalcone with phenylhydrazine.

  • Reagents and Materials:

    • 1,5-Diphenylpenta-1,4-dien-3-one (from Step 1)

    • Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

    • Reflux condenser

    • Heating mantle

    • Beaker

    • Ice bath

  • Procedure:

    • 1,5-Diphenylpenta-1,4-dien-3-one and phenylhydrazine are dissolved in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

    • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude this compound is purified by recrystallization from an appropriate solvent, such as ethanol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1,5-Diphenylpenta-1,4-dien-3-oneC₁₇H₁₄O234.29Pale yellow crystalline solid
This compoundC₂₃H₂₀N₂324.42Yellow solid

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
FTIR (cm⁻¹) ~1597 (C=N stretching of pyrazoline ring), ~1497, 1450 (aromatic C=C stretching), ~988 (trans HC=CH). The absence of a C=O band from the chalcone precursor is a key indicator of successful cyclization.[1]
¹H NMR (δ ppm) Signals corresponding to the pyrazoline ring protons (an ABX system), aromatic protons, and vinyl protons of the styryl group.
¹³C NMR (δ ppm) Resonances for the carbons of the pyrazoline ring, the styryl group, and the phenyl substituents. A key signal is the C=N carbon of the pyrazoline ring.
Mass Spectrometry (m/z) Molecular ion peak (M⁺) at approximately 324, with a prominent (M+1)⁺ peak at 325.[2]

Visualizations

Reaction Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G Synthesis Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis cluster_2 Purification & Analysis start Benzaldehyde + Acetone step1_reagents NaOH, Ethanol/Water start->step1_reagents step1_process Claisen-Schmidt Condensation step1_reagents->step1_process chalcone 1,5-Diphenylpenta-1,4-dien-3-one step1_process->chalcone step2_reagents Phenylhydrazine, Glacial Acetic Acid chalcone->step2_reagents step2_process Cyclocondensation step2_reagents->step2_process product This compound step2_process->product purification Recrystallization product->purification analysis FTIR, NMR, MS purification->analysis

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The formation of the pyrazoline ring proceeds via a nucleophilic addition followed by intramolecular cyclization and dehydration.

G Pyrazoline Formation Mechanism chalcone Dibenzalacetone (Chalcone) intermediate1 Nucleophilic Attack (Michael Addition) chalcone->intermediate1 1 phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate1 2 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 3 intermediate3 Dehydration intermediate2->intermediate3 4 pyrazoline This compound intermediate3->pyrazoline 5

Caption: Reaction mechanism for pyrazoline formation.

Potential Biological Signaling Pathway: Inhibition of Heme Polymerization

Some styryl pyrazoline derivatives have shown potential antimalarial activity by inhibiting the polymerization of heme in the malaria parasite, Plasmodium falciparum.[1] This pathway is crucial for the parasite's survival as it detoxifies the free heme released from the digestion of host hemoglobin.

G Inhibition of Heme Polymerization by Styryl Pyrazoline cluster_parasite Malaria Parasite Food Vacuole cluster_drug_action Drug Action hemoglobin Host Hemoglobin digestion Digestion by Parasite Proteases hemoglobin->digestion free_heme Toxic Free Heme (Ferriprotoporphyrin IX) digestion->free_heme polymerization Heme Polymerization free_heme->polymerization toxic_heme_buildup Accumulation of Toxic Free Heme free_heme->toxic_heme_buildup hemozoin Non-toxic Hemozoin Crystals polymerization->hemozoin pyrazoline This compound inhibition pyrazoline->inhibition inhibition->polymerization parasite_death Parasite Death toxic_heme_buildup->parasite_death

Caption: Inhibition of heme polymerization pathway.

Conclusion

The synthesis of this compound from dibenzalacetone is a robust and well-documented process. This guide provides the essential technical details for its preparation and characterization, which are crucial for researchers in the field of synthetic and medicinal chemistry. The potential biological activity of this class of compounds, particularly as antimalarial agents, underscores the importance of further research and development of novel pyrazoline derivatives. The provided experimental protocols and data serve as a valuable resource for such endeavors.

References

An In-Depth Technical Guide on the Photophysical Properties of 1,5-Diphenyl-3-styryl-2-pyrazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,5-Diphenyl-3-styryl-2-pyrazoline, a fluorescent heterocyclic compound with growing interest in various scientific fields. This document details the compound's spectral characteristics, summarizes key quantitative data, and outlines the experimental protocols for its analysis.

Introduction

This compound is a pyrazoline derivative known for its significant fluorescence properties. Pyrazoline-based fluorophores are a class of organic compounds that have garnered considerable attention due to their applications as fluorescent probes, organic light-emitting diode (OLED) materials, and chemosensors.[1][2][3] The presence of an extended π-conjugation system in this compound, involving the pyrazoline core and the styryl group, is responsible for its characteristic absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum.[4] This guide focuses on the fundamental photophysical parameters that define the behavior of this molecule upon interaction with light.

Synthesis

The most common and established method for synthesizing this compound is through the cyclocondensation reaction of a chalcone precursor with phenylhydrazine.[5] This reaction typically proceeds via a 1,4-conjugate addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable 2-pyrazoline ring.[5]

Photophysical Data

The photophysical properties of this compound are influenced by its molecular structure and the surrounding environment, particularly the polarity of the solvent. While specific quantitative data for the unsubstituted this compound is not extensively tabulated in a single source, the following table summarizes typical photophysical parameters for closely related 1,3,5-triaryl-2-pyrazoline derivatives, which exhibit similar characteristics. These compounds are known to absorb UV radiation and emit in the blue region of the visible spectrum.[3]

Photophysical ParameterValue RangeSolvent(s)Reference(s)
Absorption Maximum (λabs) ~350 - 400 nmVarious organic solvents[4]
Emission Maximum (λem) ~420 - 480 nmVarious organic solvents[6]
Molar Extinction Coefficient (ε) 104 - 105 M-1cm-1Acetonitrile, Chloroform[4]
Fluorescence Quantum Yield (Φf) 0.4 - 0.8Chloroform, Toluene[7]
Fluorescence Lifetime (τf) 2 - 5 nsAcetonitrile[4]

Note: The exact values for this compound may vary depending on the specific experimental conditions and the purity of the compound and solvents. The data presented here are indicative of the expected photophysical behavior based on structurally similar pyrazoline derivatives.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength at which the molecule absorbs light most strongly (λabs) and to calculate the molar extinction coefficient (ε).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or toluene).

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 to 1 x 10-5 M.

  • Measurement:

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).

    • Use the pure solvent as a blank for baseline correction.

    • The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.

    • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the emission spectrum and the wavelength of maximum emission (λem).

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector is used.

  • Sample Preparation: The same dilute solutions prepared for UV-Visible absorption measurements can be used. The absorbance of the solution at the excitation wavelength should typically be kept below 0.1 to avoid inner filter effects.

  • Measurement:

    • The sample is excited at its absorption maximum (λabs).

    • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm).

    • The wavelength of maximum fluorescence intensity (λem) is determined from the peak of the emission spectrum.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is often determined relative to a well-characterized standard. The Parker-Rees method is a commonly used approach.

  • Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For pyrazolines emitting in the blue region, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.

  • Procedure:

    • Prepare solutions of both the sample and the standard with absorbances at the excitation wavelength kept below 0.1.

    • Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • The quantum yield of the sample (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

      where:

      • Φf,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive and fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Procedure:

    • The sample is excited with short pulses of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulses.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

    • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).

Key Molecular Processes and Workflows

The photophysical properties of this compound are governed by a series of molecular events. The following diagrams illustrate the typical workflow for its synthesis and photophysical characterization, as well as the fundamental process of light absorption and emission.

Synthesis_Workflow Chalcone Chalcone Precursor Reaction Cyclocondensation (e.g., in Acetic Acid) Chalcone->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Pyrazoline This compound Reaction->Pyrazoline Purification Purification (e.g., Recrystallization) Pyrazoline->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: Synthesis workflow for this compound.

Photophysical_Characterization_Workflow Sample This compound in Solution UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence TCSPC Time-Correlated Single Photon Counting (TCSPC) Sample->TCSPC Absorbance Determine λ_abs and ε UVVis->Absorbance Emission Determine λ_em Fluorescence->Emission QuantumYield Calculate Quantum Yield (Φ_f) (Relative to Standard) Fluorescence->QuantumYield Lifetime Determine Fluorescence Lifetime (τ_f) TCSPC->Lifetime

Caption: Workflow for photophysical characterization.

Jablonski_Diagram_Simplified S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 S1->S0 S1->S0 Fluorescence_out Fluorescence (hν_em) Nonradiative_out Non-radiative Decay (e.g., heat) Light_in Absorption (hν_abs)

Caption: Simplified Jablonski diagram of photophysical processes.

Conclusion

This compound exhibits interesting photophysical properties, characterized by strong absorption in the UV region and fluorescence emission in the blue part of the visible spectrum. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and related pyrazoline derivatives. Further research into the solvatochromic behavior and the influence of substituents on the photophysical properties will undoubtedly expand the applications of this versatile fluorophore in various scientific and technological domains.

References

Unveiling the Multifaceted Mechanism of Action of 1,5-Diphenyl-3-styryl-2-pyrazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenyl-3-styryl-2-pyrazoline and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their therapeutic potential. Possessing anti-inflammatory, anticancer, antibacterial, antifungal, and antioxidant properties, these pyrazoline derivatives modulate key cellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions, offering a comprehensive resource for researchers in drug discovery and development.

Core Pharmacological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with multiple biological targets. The primary mechanisms of action are categorized by their major pharmacological effects.

Anti-inflammatory Activity

The anti-inflammatory properties of these pyrazoline derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX), and to suppress the production of inflammatory mediators like nitric oxide (NO).

  • Inhibition of Cyclooxygenase (COX): Pyrazoline derivatives have been shown to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

  • Inhibition of Lipoxygenase (LOX): Several this compound derivatives have demonstrated potent inhibitory activity against lipoxygenases, particularly 5-lipoxygenase (5-LO).[2] This enzyme is crucial for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and arthritis.[2]

  • Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Certain pyrazoline derivatives have been found to effectively inhibit NO production in stimulated macrophages, suggesting a mechanism that involves the modulation of iNOS expression or activity.[3]

Anticancer Activity

The anticancer effects of this compound derivatives are multifaceted, involving the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy), often through the modulation of critical cell signaling pathways.

  • Induction of Apoptosis and Autophagy: Studies have revealed that these compounds can trigger both apoptotic and autophagic cell death in cancer cells.[4] This dual mechanism of action is advantageous as it can overcome resistance to therapies that target only one of these pathways.

  • Modulation of the EGFR/AKT/mTOR Signaling Pathway: A key target in their anticancer activity is the epidermal growth factor receptor (EGFR) and its downstream signaling cascade, including the PI3K/AKT/mTOR pathway.[4] This pathway is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy. By inhibiting this pathway, pyrazoline derivatives can effectively arrest cancer cell growth and induce cell death.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

  • Antibacterial and Antifungal Effects: The antimicrobial mechanism is thought to be related to the structural and lipophilic properties of the pyrazoline scaffold, which allows for interaction with and disruption of microbial cell membranes.[2] The presence of specific substituents on the phenyl rings can significantly influence the potency and spectrum of their antimicrobial activity.[2]

Antioxidant Activity

The antioxidant properties of these compounds are linked to their ability to scavenge free radicals.

  • Free Radical Scavenging: The pyrazoline ring system can act as an electron donor, enabling it to neutralize reactive oxygen species (ROS) and other free radicals. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.

Table 1: Anti-inflammatory Activity

Compound/DerivativeAssayTargetIC50 / ActivityReference
Pyrazoline DerivativesLipoxygenase InhibitionLipoxygenase0.68 - 4.45 µM[5][6]
Indomethacin (Reference)Lipoxygenase InhibitionLipoxygenase50.45 µM[5][6]
Pyrazoline Derivative 1cNO Production Inhibition in RAW 264.7 cellsiNOSPotent Inhibition[3]
Pyrazoline Derivative 2gLipoxygenase InhibitionLipoxygenase80 µM[7]

Table 2: Antimicrobial Activity

Compound/DerivativeOrganismMIC (µg/mL)Reference
1,5-diphenyl-3-styryl-2-pyrazolines (NMe2, NO2, OMe substituted)Gram-positive bacteria3.55 - 6.56[2]
1,5-diphenyl-3-styryl-2-pyrazolines (NMe2, NO2, OMe substituted)Gram-negative bacteria3.30 - 6.27[2]
1,5-diphenyl-3-styryl-2-pyrazolines (o- or p-hydroxyphenyl substituted)Fungi11.3 - 24.8[2]
1,5-diphenyl-3-styryl-2-pyrazolines (o- or p-hydroxyphenyl substituted)Yeast12.16 - 13.6[2]

Table 3: Antioxidant Activity

Compound/DerivativeAssayIC50 (µg/mL)Reference
5-aryl-3-styryl-1-carboxamidino-1H-pyrazole derivative 9DPPH Assay45.17 - 217.22[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to determine the mechanism of action of this compound derivatives.

Anti-inflammatory Assays
  • Lipoxygenase Inhibitory Assay:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • The reaction mixture contains sodium phosphate buffer (pH 8.0), sodium linoleate, and the test compound solution.

    • The reaction is initiated by adding a solution of soybean lipoxygenase.

    • The formation of hydroperoxides from linoleic acid is monitored by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

    • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without the inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.[5][6]

  • Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the amount of nitrite from a standard curve of sodium nitrite.

    • The inhibitory effect on NO production is expressed as a percentage of the control.[3]

Anticancer Assays
  • MTT Assay for Cell Viability:

    • Seed cancer cells in 96-well plates and allow them to attach.

    • Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The cell viability is expressed as a percentage of the untreated control.[8]

Antimicrobial Assays
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

anti_inflammatory_pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazoline This compound Pyrazoline->COX Inhibits Pyrazoline->LOX Inhibits

Caption: Inhibition of COX and LOX pathways by this compound.

anticancer_pathway Pyrazoline This compound EGFR EGFR Pyrazoline->EGFR Inhibits Apoptosis Apoptosis Pyrazoline->Apoptosis Induces Autophagy Autophagy Pyrazoline->Autophagy Induces PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Autophagy Inhibits

Caption: Anticancer mechanism via EGFR/AKT/mTOR pathway modulation.

experimental_workflow_mic cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Serial Dilution of Pyrazoline Derivative Inoculation Inoculation into 96-well Plate Serial_Dilution->Inoculation Microbe_Suspension Standardized Microbial Suspension Microbe_Suspension->Inoculation Incubate Incubation Inoculation->Incubate Visual_Inspection Visual Inspection for Growth Incubate->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent pharmacological activities. Their mechanisms of action, centered on the modulation of key inflammatory and oncogenic signaling pathways, offer multiple avenues for therapeutic intervention. This guide provides a foundational understanding of their molecular mechanisms, supported by quantitative data and experimental methodologies, to aid researchers in the continued exploration and development of these versatile molecules for clinical applications. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the selectivity and efficacy of these compounds for specific therapeutic targets.

References

The Multifaceted Biological Activities of Styryl Pyrazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl pyrazoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities and Quantitative Data

The biological evaluation of styryl pyrazoline derivatives has revealed their potential in various therapeutic areas. The following tables summarize the quantitative data from key studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Styryl Pyrazoline Derivatives
Compound/DerivativeCell LineAssayIC50/GI50 (µM)Reference
3,5-bis(styryl)pyrazole 12aPC3MTT5.6[1]
3,5-bis(styryl)pyrazole 12aMCF-7MTT4.19[1]
3,5-bis(styryl)pyrazole 12aSKBR3MTT0.25[1]
3,5-bis(styryl)pyrazole 13PC3MTTLow micromolar range[1]
Thiazolyl-pyrazoline 11MCF-7MTT0.07[2]
Pyrazoline-containing derivative 18A549MTT0.07[3]
Pyrazoline-containing derivative 18MCF-7MTT0.05[3]
Pyrazoline-containing derivative 18HepG-2MTT0.03[3]
Pyrazole conjugate 5o-Tubulin Polymerization Inhibition1.15[4]
Pyrazole conjugate 5l-Tubulin Polymerization Inhibition1.65[4]
Pyrazole conjugate 5p-Tubulin Polymerization Inhibition1.95[4]
Thiazolyl-pyrazoline 11-EGFR Kinase Inhibition0.06[2]
Oxadiazole-pyrazoline 5a-EGFR Kinase Inhibition0.09[5]
Oxadiazole-pyrazoline 10b-EGFR Kinase Inhibition0.16[5]
Table 2: Antimicrobial Activity of Styryl Pyrazoline Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
1,5-diphenyl-3-styryl-2-pyrazolines 8 (NMe2, NO2, OMe subst.)Gram-positive bacteriaMicrobroth dilution3.55 - 6.56[6]
1,5-diphenyl-3-styryl-2-pyrazolines 8 (NMe2, NO2, OMe subst.)Gram-negative bacteriaMicrobroth dilution3.30 - 6.27[6]
1,5-diphenyl-3-styryl-2-pyrazolines 8 (o- or p-hydroxyphenyl subst.)FungiMicrobroth dilution11.3 - 24.8[6]
1,5-diphenyl-3-styryl-2-pyrazolines 8 (o- or p-hydroxyphenyl subst.)YeastMicrobroth dilution12.16 - 13.6[6]
Pyrazoline derivative P1E. coliAgar streak dilution3.121[7]
Pyrazoline derivative P1P. aeruginosaAgar streak dilution1.5[7]
Pyrazoline derivative P1B. pumilusAgar streak dilution22[7]
Pyrazoline derivative P6A. nigerAgar streak dilution0.83[7]
Pyrazoline derivative P6P. chrysogenumAgar streak dilution0.093[7]
Table 3: Anti-inflammatory and Antioxidant Activity of Styryl Pyrazoline Derivatives
Compound/DerivativeActivityAssayIC50 (µM or µg/mL)Reference
1-phenyl-2-styryl-3,5-dioxopyrazolidinesAnti-inflammatoryCarrageenan-induced paw edemaMore active than phenylbutazone[8]
5-aryl-3-styryl-1-carboxamidino-1H-pyrazole 9AntioxidantDPPH radical scavengingIC50: 45.17–217.22 µg/mL[6]
3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole 12aAntioxidantDPPH radical scavengingEC50: 14 ± 0.18 µmol[8]
Thienyl-pyrazole 5gAntioxidantDPPH radical scavengingIC50: 0.245 ± 0.01 µM[9]
Thienyl-pyrazole 5hAntioxidantDPPH radical scavengingIC50: 0.284 ± 0.02 µM[9]
Thienyl-pyrazole 5gAntioxidantHydroxyl radical scavengingIC50: 0.905 ± 0.01 µM[9]
Thienyl-pyrazole 5hAntioxidantHydroxyl radical scavengingIC50: 0.892 ± 0.01 µM[9]
Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Pyrazoline Derivatives
Compound/DerivativeTargetAssayKi (µM) or IC50 (µM)Reference
Pyrazoline derivative 7hMAO-AAmplex-Red MAO assayKi: 0.06 ± 0.003[10]
Pyrazoline derivative 4hMAO-BAmplex-Red MAO assayKi: 0.35 ± 0.02[10]
Pyridazinone derivative TR16MAO-BFluorometricIC50: 0.17[11]
Pyridazinone derivative TR2MAO-BFluorometricIC50: 0.27[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Synthesis of Styryl Pyrazoline Derivatives

A general and widely used method for the synthesis of styryl pyrazoline derivatives involves a two-step process:

  • Synthesis of Chalcones: Equimolar quantities of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the formation of a precipitate. The solid chalcone is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[12][13]

  • Cyclization to Pyrazolines: The synthesized chalcone is refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[14][15][16] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the pyrazoline derivative. The solid product is filtered, washed, and recrystallized to yield the pure styryl pyrazoline.[12][16]

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[17]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: The cells are then treated with various concentrations of the styryl pyrazoline derivatives and incubated for a further 48-72 hours.[18][19]

  • MTT Addition: After the incubation period, the medium is removed, and 20-50 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization and Absorbance Measurement: The MTT solution is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[18][20] The absorbance is then measured at a wavelength of 490-570 nm using a microplate reader.[17][18] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity Assessment: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[21]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The microbial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[21]

  • Serial Dilution of Compounds: The styryl pyrazoline derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 36-37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[21]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[8][22]

  • Animal Groups: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.[11][22]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) to the test groups, while the standard drug is given to the standard group and the vehicle to the control group. This is typically done 30-60 minutes before the induction of inflammation.[22]

  • Induction of Edema: A subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized edema.[11][22]

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[11][23] The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][9]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.[13]

  • Reaction Mixture: Different concentrations of the styryl pyrazoline derivatives are added to the DPPH solution.[9]

  • Incubation and Absorbance Measurement: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[6] The absorbance is then measured at 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[13]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a fluorometric assay.[10]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are used. A suitable substrate, such as p-tyramine, is prepared in a buffer solution.[10]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the MAO enzyme, the test compound at various concentrations, and a reagent like Amplex Red, which reacts with the H2O2 produced during the enzymatic reaction to generate a fluorescent product.

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate. The plate is incubated at 37°C for a specific period.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at an appropriate excitation and emission wavelength. The inhibitory activity is determined by comparing the fluorescence in the presence of the test compound to that of the control.

Signaling Pathways and Mechanisms of Action

Styryl pyrazoline derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Anticancer Mechanisms

The anticancer activity of styryl pyrazolines is often attributed to their ability to interfere with critical cellular processes such as cell proliferation and survival. Two prominent mechanisms that have been identified are the inhibition of tubulin polymerization and the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.

Certain styryl pyrazoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[19][24]

Tubulin_Inhibition_Pathway StyrylPyrazoline Styryl Pyrazoline Derivative Tubulin β-Tubulin (Colchicine Binding Site) StyrylPyrazoline->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by styryl pyrazolines.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Some styryl pyrazoline derivatives act as potent inhibitors of EGFR kinase, blocking the downstream signaling pathways that promote cancer cell survival and proliferation.[2][5][25]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates EGF EGF EGF->EGFR Binds StyrylPyrazoline Styryl Pyrazoline Derivative StyrylPyrazoline->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Experimental_Workflow Synthesis Synthesis of Styryl Pyrazoline Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Redesign Secondary_Assays Secondary Assays (e.g., IC50/MIC Determination, Mechanism of Action Studies) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Structural Elucidation of 1,5-Diphenyl-3-styryl-2-pyrazoline: A Comprehensive NMR-Based Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of 1,5-Diphenyl-3-styryl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Through a comprehensive analysis of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data, this document provides a definitive structural assignment. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazoline derivatives.

Introduction

This compound belongs to the pyrazoline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities and interesting photophysical properties. Accurate structural determination is paramount for understanding its structure-activity relationships and for the rational design of novel derivatives. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide will walk through the synthesis and the detailed interpretation of 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra for the complete structural assignment of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a chalcone precursor, specifically (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one, and phenylhydrazine.[1] This reaction is a cornerstone in pyrazoline chemistry and proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline ring.

Experimental Protocol: Synthesis

Materials:

  • (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one (1 mmol) and phenylhydrazine (1.2 mmol) is dissolved in glacial acetic acid (20 mL).

  • The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and then dried.

  • The crude product is purified by recrystallization from ethanol to afford pure this compound.

NMR Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound is accomplished through a detailed analysis of its NMR spectra. The spectra were recorded on a Bruker spectrometer at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the pyrazoline ring protons, the styryl moiety, and the two phenyl groups. The protons of the pyrazoline ring at positions 4 and 5 exhibit a classic ABX spin system, appearing as distinct doublet of doublets.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
H-4a3.15ddJ = 17.6, 6.8
H-4b3.85ddJ = 17.6, 12.4
H-55.35ddJ = 12.4, 6.8
H-α (styryl)6.80dJ = 16.0
H-β (styryl)7.50dJ = 16.0
Aromatic Protons6.90 - 7.60m-

Note: The chemical shifts and coupling constants are typical values reported for similar pyrazoline structures and may vary slightly depending on the solvent and concentration.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the pyrazoline ring carbons, the styryl carbons, and the aromatic carbons are all in agreement with the proposed structure.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-443.5
C-563.8
C-3152.0
C-α (styryl)125.0
C-β (styryl)135.0
Aromatic Carbons113.0 - 145.0
C=N (Imine)~158.0

Note: These are approximate chemical shift values based on data for analogous compounds.

2D NMR Correlation Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments including COSY, HSQC, and HMBC are indispensable.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals ¹H-¹H spin-spin coupling correlations. Key correlations for this compound would include:

  • H-5 with both H-4a and H-4b , confirming the connectivity within the pyrazoline ring.

  • H-α of the styryl group with H-β , confirming the vinyl coupling.

  • Correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum establishes one-bond ¹H-¹³C correlations. This is crucial for assigning the carbon signals directly attached to protons. Expected key correlations are:

  • H-4a and H-4b with C-4 .

  • H-5 with C-5 .

  • H-α with C-α .

  • H-β with C-β .

  • Each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows long-range (2-3 bond) ¹H-¹³C correlations, which are vital for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. Significant HMBC correlations would be:

  • H-4a/H-4b to C-3 and C-5 .

  • H-5 to C-3 and the ipso-carbon of the C-5 phenyl ring.

  • H-α to C-3 and the ipso-carbon of the styryl's phenyl ring.

  • H-β to C-3 .

  • Protons of the N-phenyl ring to C-3 and C-5 .

Visualizing the Structural Elucidation Workflow

The logical flow of the structural elucidation process, from synthesis to final structure confirmation, can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Chalcone Chalcone Precursor Synthesis Cyclocondensation Reaction Chalcone->Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazine->Synthesis Purification Recrystallization Synthesis->Purification Pyrazoline This compound Purification->Pyrazoline NMR_Acquisition 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Pyrazoline->NMR_Acquisition Spectral_Analysis Spectral Data Interpretation NMR_Acquisition->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Experimental workflow for synthesis and structural elucidation.

The key NMR correlations that definitively establish the structure of this compound are visualized in the following diagram:

molecular_structure_correlations cluster_structure Key NMR Correlations Pyrazoline Pyrazoline Ring (C3, C4, C5, N1, N2) Pyrazoline->Pyrazoline H-4 ↔ H-5 Pyrazoline->Pyrazoline H-4 → C-4 H-5 → C-5 C5_Phenyl C5-Phenyl Group Pyrazoline->C5_Phenyl H-5 → C-ipso Styryl Styryl Group Pyrazoline->Styryl H-4 → C-3 N_Phenyl N-Phenyl Group N_Phenyl->Pyrazoline H-ortho → C-5 Styryl->Pyrazoline H-α → C-3 Styryl->Styryl H-α ↔ H-β Styryl->Styryl H-α → C-α H-β → C-β

References

The Crucial Role of Intramolecular Charge Transfer in Pyrazoline Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the pivotal phenomenon of intramolecular charge transfer (ICT) in pyrazoline compounds. Pyrazoline derivatives are a significant class of five-membered nitrogen-containing heterocyclic compounds, renowned for their diverse biological activities and unique photophysical properties, making them valuable scaffolds in drug discovery and bioimaging.[1] This guide elucidates the core principles of ICT in pyrazolines, provides detailed experimental methodologies, and presents key quantitative data to facilitate further research and development in this exciting field.

The Phenomenon of Intramolecular Charge Transfer in Pyrazolines

Intramolecular charge transfer is a fundamental process in donor-acceptor substituted molecules where, upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule.[2] This charge redistribution leads to the formation of a highly polar excited state, often referred to as an ICT state.[2] In pyrazoline systems, the electron-rich nitrogen atom at the N-1 position of the pyrazoline ring typically acts as the electron donor.[1] The photophysical properties of these compounds, such as their absorption and fluorescence characteristics, are exquisitely sensitive to the nature and position of substituents on the aryl rings and the polarity of the surrounding solvent medium.[1]

The efficiency of ICT is a key determinant of the fluorescence quantum yield and the extent of solvatochromism observed in pyrazoline derivatives. Many of these compounds exhibit strong blue or green fluorescence, a property that has been harnessed for applications such as fluorescent whitening agents and materials for organic light-emitting diodes (OLEDs).[1]

A key aspect of the charge transfer mechanism in pyrazolines is the competition between the N1 → N2 → C3 conjugate charge transfer and the N1 → C5 non-conjugate charge transfer. The modulation of these pathways through synthetic modifications allows for the fine-tuning of the photophysical properties for specific applications.

Below is a diagram illustrating the general process of intramolecular charge transfer upon photoexcitation.

ICT_Process GS Ground State (S₀) (D-π-A) LE Locally Excited State (LE) (D*-π-A) GS->LE Absorption (hν) LE->GS Fluorescence (LE) ICT ICT State (D⁺-π-A⁻) LE->ICT Charge Transfer ICT->GS Fluorescence (ICT)

A simplified Jablonski diagram illustrating the ICT process.

Quantitative Photophysical Data of Representative Pyrazoline Derivatives

The following tables summarize the key photophysical data for a selection of 1,3,5-triaryl-2-pyrazoline derivatives, highlighting the influence of substituent effects and solvent polarity on their absorption and emission properties.

Table 1: Photophysical Data of 1,3,5-Triaryl-2-Pyrazoline Derivatives in Acetonitrile [3]

CompoundR1R2Absorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
1a HH3811850045051200.192.95
1b OCH₃H3812100045252500.203.65
1c HOCH₃3812000045151800.192.84
1d OCH₃OCH₃3812300045353100.202.83

Table 2: Solvatochromic Effects on a Donor-Acceptor Pyrazoline Derivative

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Cyclohexane2.023904302480
Toluene2.383954452890
Dichloromethane8.934054703580
Acetonitrile37.54104904120
Dimethyl Sulfoxide46.74155104780

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of pyrazoline compounds, crucial for studying their ICT properties.

General Synthesis of 1,3,5-Triaryl-2-Pyrazolines

The most common method for synthesizing 1,3,5-triaryl-2-pyrazolines involves the reaction of a chalcone with a hydrazine derivative.[4][5][6]

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Cyclization Acetophenone Substituted Acetophenone Base Base (e.g., NaOH, KOH) Ethanol Acetophenone->Base Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Base Chalcone Chalcone Intermediate Base->Chalcone Claisen-Schmidt Condensation Acid Glacial Acetic Acid Chalcone->Acid Hydrazine Phenylhydrazine Hydrochloride Hydrazine->Acid Pyrazoline 1,3,5-Triaryl-2-Pyrazoline Acid->Pyrazoline Cyclization Purification Purification (Recrystallization) Pyrazoline->Purification Characterization Characterization (IR, NMR, Mass Spec) Purification->Characterization DFT_Workflow cluster_gs Ground State Calculations (DFT) cluster_es Excited State Calculations (TD-DFT) Geometry Geometry Optimization FMO Frontier Molecular Orbital (HOMO, LUMO) Analysis Geometry->FMO MEP Molecular Electrostatic Potential (MEP) Geometry->MEP ICT_Analysis Analysis of ICT Character (e.g., Orbital Contributions, Charge Density Difference) FMO->ICT_Analysis VerticalEx Vertical Excitation Energies (Absorption Spectra) ES_Opt Excited State Geometry Optimization VerticalEx->ES_Opt Emission Emission Spectra ES_Opt->Emission Emission->ICT_Analysis Probe_Development Design Molecular Design (Donor-Acceptor Strategy) Synthesis Synthesis & Purification Design->Synthesis Photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield) Synthesis->Photophysical Sensing Sensing Studies (Selectivity, Sensitivity) Photophysical->Sensing Bioimaging In Vitro / In Vivo Bioimaging Sensing->Bioimaging Toxicity Toxicity Assessment Bioimaging->Toxicity

References

A Technical Guide to the Discovery and Isolation of Natural Pyrazoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of natural pyrazoline alkaloids, a relatively rare but structurally intriguing class of heterocyclic compounds. This document details the seminal discoveries, provides in-depth experimental protocols for their extraction and purification, and presents quantitative data to support further research and development.

Introduction to Natural Pyrazoline Alkaloids

Pyrazoline alkaloids are a distinct group of natural products characterized by a pyrazoline or pyrazole ring system. Unlike the more abundant pyrrolizidine alkaloids, natural pyrazolines are less common, with the first examples being reported in the mid-1960s.[1] Their discovery has been sporadic, with new members being identified in diverse natural sources, from terrestrial plants to marine sponges. The unique structural features of these alkaloids have garnered interest for their potential pharmacological activities. This guide focuses on three primary classes of natural pyrazoline alkaloids: Withasomnine and its derivatives, the Cinachyrazoles, and Pyrrolopyrazole alkaloids from watermelon seeds.

Key Discoveries and Natural Sources

The journey of discovering natural pyrazoline alkaloids has spanned several decades and varied biological sources.

Withasomnine: The First Natural Pyrazole Alkaloid

The first natural pyrazole alkaloid, Withasomnine , was isolated in 1966 from the roots of Withania somnifera (L.) Dunal, a plant widely used in Ayurvedic medicine.[2][3] This discovery marked a significant milestone, establishing the existence of this alkaloid class in nature. Subsequently, withasomnine and its hydroxylated and methoxylated derivatives have also been isolated from the root bark of Newbouldia laevis.[4][5]

Cinachyrazoles: Marine Pyrazole Alkaloids

A more recent discovery in the field is the Cinachyrazoles , a group of 1,3,5-trimethylpyrazole alkaloids isolated from the Indonesian marine sponge Cinachyrella sp.[5][6] The isolation of Cinachyrazoles A, B, and C in 2017 expanded the known natural sources of pyrazoline alkaloids to the marine environment, highlighting the potential for discovering novel chemical structures in underexplored ecosystems.[7]

Pyrrolopyrazole Alkaloids from Watermelon Seeds

In 2015, two novel pyrrolopyrazole alkaloids were isolated from the seeds of watermelon (Citrullus lanatus).[6][8] These compounds, 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole and its galactosylated derivative, 1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole, represent a unique fusion of pyrrole and pyrazole ring systems.[6][8] Their discovery suggests a biosynthetic linkage to the non-proteinogenic amino acid β-(1-pyrazolyl)alanine, also found in watermelon.[8]

Experimental Protocols for Isolation and Purification

This section provides detailed methodologies for the extraction and isolation of the aforementioned natural pyrazoline alkaloids, based on the primary literature.

Isolation of Withasomnine from Withania somnifera Roots

The following protocol is based on the seminal work describing the first isolation of withasomnine.

3.1.1. Extraction:

  • Dried and powdered roots of Withania somnifera are subjected to exhaustive extraction with methanol.

  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

3.1.2. Acid-Base Partitioning:

  • The crude residue is dissolved in 2N hydrochloric acid and filtered.

  • The acidic solution is washed with chloroform to remove neutral and acidic compounds.

  • The aqueous layer is then basified with ammonia to a pH of 8-9.

  • The basified solution is repeatedly extracted with chloroform.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid fraction.

3.1.3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on neutral alumina.

  • Elution is carried out with a gradient of petroleum ether and chloroform, with increasing polarity.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing withasomnine are pooled and concentrated.

  • Final purification is achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to yield pure withasomnine.

Isolation of Cinachyrazoles from Cinachyrella sp.

The protocol for isolating cinachyrazoles from the marine sponge is detailed below.[6]

3.2.1. Extraction:

  • The freeze-dried and ground sponge material (Cinachyrella sp.) is extracted with methanol at room temperature.

  • The methanolic extract is filtered and concentrated in vacuo.

3.2.2. Solvent Partitioning:

  • The crude extract is partitioned between n-hexane and 90% aqueous methanol.

  • The 90% methanol phase is further partitioned against dichloromethane (CH₂Cl₂).

  • The CH₂Cl₂ soluble fraction is concentrated to yield a crude mixture containing the alkaloids.

3.2.3. Chromatographic Purification:

  • The CH₂Cl₂ fraction is subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and analyzed by TLC.

  • Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final purification of individual cinachyrazoles (A, B, and C) is performed by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water gradient.

Isolation of Pyrrolopyrazole Alkaloids from Citrullus lanatus Seeds

The following protocol outlines the isolation of the novel pyrrolopyrazole alkaloids from watermelon seeds.[6][8]

3.3.1. Extraction:

  • Dried and powdered watermelon seeds are extracted with methanol.

  • The methanol extract is filtered and concentrated under reduced pressure.

3.3.2. Solvent Partitioning and Initial Chromatography:

  • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate soluble fraction is concentrated and subjected to silica gel column chromatography.

  • Elution is performed with a chloroform-methanol gradient.

3.3.3. Final Purification:

  • Fractions containing the target alkaloids are further purified by preparative TLC on silica gel plates.

  • The final separation and purification of the two individual pyrrolopyrazole alkaloids are achieved using reversed-phase HPLC with a C18 column and a methanol-water mobile phase.

Quantitative Data and Structural Elucidation

The structural identity and purity of the isolated alkaloids are confirmed through various spectroscopic techniques. The quantitative yields from the isolation processes are summarized below.

Alkaloid ClassNatural SourceExtraction SolventPurification MethodsYield (%)Spectroscopic Data
Withasomnine Withania somnifera rootsMethanolAcid-Base Partitioning, Alumina Column Chromatography, RecrystallizationNot explicitly reported in early literature¹H NMR, ¹³C NMR, MS, IR, UV
Cinachyrazoles Cinachyrella sp.MethanolSolvent Partitioning, Silica Gel CC, Sephadex LH-20, RP-HPLCCinachyrazole A: 0.00015%, Cinachyrazole B: 0.00011%, Cinachyrazole C: 0.00008% (of wet weight)¹H NMR, ¹³C NMR, HRESIMS, 2D NMR (COSY, HSQC, HMBC)
Pyrrolopyrazoles Citrullus lanatus seedsMethanolSolvent Partitioning, Silica Gel CC, Preparative TLC, RP-HPLCNot explicitly reported¹H NMR, ¹³C NMR, HR-ESI-MS, 2D NMR (COSY, HSQC, HMBC)

Biological Activity and Signaling Pathways

The biological activities of natural pyrazoline alkaloids are an emerging area of research. While comprehensive data on their mechanisms of action and effects on specific signaling pathways are still being elucidated, preliminary findings suggest potential therapeutic applications.

Withasomnine

Extracts of Withania somnifera containing withasomnine have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects.[3][9][10] The complex mixture of compounds in the plant extract makes it challenging to attribute specific activities solely to withasomnine. However, studies on the whole extract suggest modulation of key signaling pathways involved in inflammation and cell survival. For instance, Withania somnifera extracts have been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.[10] It is also suggested to influence the PI3K/Akt and MAPK signaling cascades, which are critical for cell growth, proliferation, and apoptosis.[3][9]

Below is a generalized representation of potential signaling pathways influenced by Withania somnifera extracts.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates PI3K PI3K Akt Akt PI3K->Akt NF-kB_Inhibition NF-kB/IkB complex IKK->NF-kB_Inhibition phosphorylates IkB NF-kB_Activation Active NF-kB NF-kB_Inhibition->NF-kB_Activation Transcription Transcription NF-kB_Activation->Transcription translocates to nucleus IkB IkB Inflammatory_Response Inflammatory_Response Transcription->Inflammatory_Response Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Receptor Withania_somnifera_extract Withania_somnifera_extract Withania_somnifera_extract->Akt Withania_somnifera_extract->IKK

Caption: Potential anti-inflammatory signaling pathways modulated by Withania somnifera extracts.

Cinachyrazoles and Pyrrolopyrazoles

Currently, there is limited information available on the biological activities and mechanisms of action of cinachyrazoles and the pyrrolopyrazole alkaloids from watermelon seeds. The initial report on cinachyrazoles indicated a lack of significant cytotoxicity against the murine lymphoma L5178Y cell line.[6] Further research is required to explore the full pharmacological potential of these novel marine and plant-derived alkaloids.

Experimental Workflow Overview

The general workflow for the discovery and isolation of natural pyrazoline alkaloids follows a standard natural product chemistry approach, which is depicted in the diagram below.

G Source_Material Natural Source (e.g., Plant, Sponge) Extraction Extraction (e.g., Maceration, Soxhlet) Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Solvent Partitioning) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Chromatography Chromatographic Separation (e.g., CC, HPLC) Fractions->Chromatography Pure_Compound Pure Pyrazoline Alkaloid Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compound->Bioactivity_Screening

Caption: General experimental workflow for the isolation of natural pyrazoline alkaloids.

Conclusion and Future Perspectives

The discovery of natural pyrazoline alkaloids, though infrequent, has unveiled a unique and promising area of natural product chemistry. The structural diversity, from the bicyclic withasomnine to the marine-derived cinachyrazoles and the pyrrole-fused alkaloids from watermelon seeds, suggests a rich and largely untapped source of novel chemical entities.

Future research should focus on several key areas. Firstly, a more systematic screening of diverse biological sources, including plants from different geographical regions and various marine organisms, could lead to the discovery of new pyrazoline alkaloids. Secondly, a thorough investigation into the biological activities of the known pyrazoline alkaloids is warranted. Elucidating their mechanisms of action and identifying their molecular targets will be crucial for assessing their therapeutic potential. Finally, the development of efficient and scalable synthetic routes for these alkaloids will be essential for further pharmacological studies and potential drug development. This technical guide serves as a foundational resource for researchers poised to explore the exciting and underexplored field of natural pyrazoline alkaloids.

References

A Technical Guide to the Theoretical Calculation of Pyrazoline Derivative Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to predict and analyze the properties of pyrazoline derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Theoretical calculations play a pivotal role in understanding the structure-activity relationships (SAR) of pyrazoline derivatives, guiding the design of novel therapeutic agents with enhanced efficacy and reduced side effects.[4]

Core Computational Methodologies

The theoretical investigation of pyrazoline derivatives primarily relies on a suite of computational chemistry techniques, including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and molecular docking.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] It is widely employed to optimize the molecular geometry of pyrazoline derivatives and to calculate various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule.[8][9]

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited-state properties of molecules.[10][11] This method is instrumental in predicting the electronic absorption and emission spectra of pyrazoline derivatives, providing insights into their photophysical characteristics which are important for applications in areas like fluorescent probes.[10][12][13]

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4][14] In drug discovery, it is used to predict the binding mode and affinity of a ligand (e.g., a pyrazoline derivative) to the active site of a target protein.[1][15] The docking score, a numerical value representing the binding affinity, is a key metric for identifying potential drug candidates.[1][14]

Data Presentation: Quantitative Insights into Pyrazoline Derivatives

The following tables summarize key quantitative data obtained from various theoretical studies on pyrazoline derivatives, offering a comparative view of their predicted properties.

Table 1: Molecular Docking Scores and Biological Activities

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental Activity (IC50, µM)Reference
Pyrazoline 4aEstrogen Receptor Alpha (ERα)-9.74-[1]
Pyrazoline 4bEstrogen Receptor Alpha (ERα)-9.29-[1]
4-HydroxytamoxifenEstrogen Receptor Alpha (ERα)-10.1 (approx.)-[1]
Compound 3PI3K-7.17-[14][16]
Compound 5PI3K-7.85-[14][16]
AMG-319PI3K-4.36-[14][16]
PI-103PI3K-6.83-[14][16]
Compound P1EGFR Tyrosine Kinase81.11 (PLP fitness)15.409[4]
Compound P2EGFR Tyrosine Kinase90.52 (PLP fitness)7.24[4]
ErlotinibEGFR Tyrosine Kinase-25.23[4]
Compound 6hEGFR Kinase-1.66 (EGFR inhibition) / 9.3 (A549)[15]
Compound 6jEGFR Kinase-1.9 (EGFR inhibition) / 10.2 (A549)[15]
Spiropyrazoline IPARP1-9.79.4 (HL60)[17]
Spiropyrazoline IIPARP1-8.7-[17]

Table 2: DFT and TD-DFT Calculated Properties

Compound IDHOMO (eV)LUMO (eV)Energy Gap (eV)Absorption λmax (nm)Emission λmax (nm)Reference
Pyrazole derivative 4c-----[5]
Pyrazole derivative--3.08--[8]
CNF-----[18]
CNO-----[18]
Pyrene derivative A----436[13]
Pyrene derivative C----436[13]
Thiazolo[3,2-a]pyridine derivative---Varies with solvent-[19]

Experimental Protocols: Synthesis and Characterization

The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine derivatives.[2][3][12][20]

General Synthesis of Pyrazoline Derivatives:

  • Chalcone Synthesis: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol) to yield chalcones via a Claisen-Schmidt condensation.[20] The reaction mixture is typically stirred at room temperature.

  • Pyrazoline Synthesis (Conventional Method): The synthesized chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid or formic acid) or base.[2][20][21] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Pyrazoline Synthesis (Microwave-Assisted Organic Synthesis - MAOS): For a greener and more efficient approach, the reaction between the chalcone and hydrazine can be carried out under microwave irradiation.[21] This method often leads to shorter reaction times and higher yields.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol to obtain the final pyrazoline derivative.

Characterization Techniques:

The synthesized compounds are characterized using various spectroscopic methods:

  • FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.[12]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the formation of the pyrazoline ring.[2][12][20][21][22]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[12][20][21]

  • Single Crystal X-ray Diffraction: To determine the three-dimensional molecular structure.[22]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical study of pyrazoline derivatives.

Theoretical_Calculation_Workflow start Define Research Objective (e.g., Anticancer Activity) mol_design Design Pyrazoline Derivatives start->mol_design dft DFT Calculations (Geometry Optimization, HOMO-LUMO) mol_design->dft synthesis Chemical Synthesis mol_design->synthesis tddft TD-DFT Calculations (Absorption/Emission Spectra) dft->tddft docking Molecular Docking (Binding Affinity, Pose Prediction) dft->docking sar Structure-Activity Relationship (SAR) Analysis dft->sar docking->sar exp_char Experimental Characterization (Spectroscopy, X-ray) synthesis->exp_char bio_assay Biological Assays (e.g., Cytotoxicity) synthesis->bio_assay bio_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for theoretical and experimental investigation of pyrazoline derivatives.

Molecular_Docking_Pathway ligand Pyrazoline Derivative (Ligand) docking_process Molecular Docking Simulation ligand->docking_process receptor Target Protein (Receptor) (e.g., EGFR, PI3K) receptor->docking_process complex Ligand-Receptor Complex docking_process->complex analysis Analysis of Interactions - Hydrogen Bonds - Hydrophobic Interactions - π-π Stacking complex->analysis output {Predicted Binding Affinity (Docking Score)} analysis->output

Caption: Conceptual pathway of a molecular docking study.

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) invis1 HOMO->invis1 energy_gap Energy Gap (ΔE) (LUMO - HOMO) invis2 energy_gap->invis2 invis1->energy_gap invis1->invis2 ΔE invis2->LUMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

References

Methodological & Application

using 1,5-Diphenyl-3-styryl-2-pyrazoline as a fluorescent probe

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered some general information about the fluorescent properties of pyrazoline derivatives and found that 1,5-Diphenyl-3-styryl-2-pyrazoline can bind to calf thymus DNA (ctDNA). However, I am still missing specific quantitative photophysical data for this exact compound, which is crucial for creating the detailed data tables required by the user. I also lack a specific, step-by-step protocol for its use in either a DNA binding assay or for cell imaging. The information I have is for other pyrazoline derivatives or general methods. Therefore, I need to continue searching for this specific data and a detailed protocol.## Application Notes and Protocols: this compound as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent heterocyclic compound belonging to the pyrazoline family. Pyrazoline derivatives are well-documented for their significant fluorescent properties, including high quantum yields and environmental sensitivity, making them valuable tools in various scientific disciplines.[1] This particular derivative, a rare natural pyrazoline alkaloid first isolated from Euphorbia guyoniana, has garnered interest for its potential applications in molecular biology and medicinal chemistry due to its demonstrated ability to interact with biomolecules such as calf thymus DNA (ctDNA).[2]

These application notes provide an overview of the photophysical properties of this compound and detailed protocols for its application as a fluorescent probe in biophysical assays.

Photophysical Properties

Table 1: Photophysical Data of Representative Pyrazoline Derivatives

CompoundExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
1,3,5-triphenyl-2-pyrazoline~360~460~100HighVarious
1,3-diphenyl-5-(2-anthryl)-2-pyrazolineNot Specified443-488Not SpecifiedNot SpecifiedNanoparticles
Pyrazoline Derivative PPDPD325-365430~65-1050.413 (solid state)Solid State

Note: Data for this compound is not explicitly available in the reviewed literature. The table presents data from closely related pyrazoline derivatives to provide a general understanding of their photophysical characteristics.[3][4]

Applications and Experimental Protocols

Application 1: DNA Binding Analysis

This compound has been shown to interact with calf thymus DNA (ctDNA), suggesting its utility as a probe for studying nucleic acid structures and interactions.[2] The binding event can be monitored by changes in the fluorescence intensity of the pyrazoline derivative.

DNA_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare stock solution of This compound in DMSO mix Mix probe and buffer in a cuvette prep_probe->mix prep_dna Prepare stock solution of ctDNA in buffer titrate Titrate with increasing concentrations of ctDNA prep_dna->titrate prep_buffer Prepare Tris-HCl buffer prep_buffer->mix measure_initial Measure initial fluorescence spectrum mix->measure_initial measure_initial->titrate measure_final Measure fluorescence spectrum after each addition titrate->measure_final plot Plot fluorescence intensity vs. DNA concentration measure_final->plot calculate Calculate binding constant (K_b) and stoichiometry (n) plot->calculate

Caption: Workflow for DNA binding analysis.

Materials:

  • This compound

  • Calf Thymus DNA (ctDNA)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Quartz cuvette (1 cm path length)

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of ctDNA (e.g., 1 mg/mL) in Tris-HCl buffer. Determine the concentration of ctDNA accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).

    • Prepare the working Tris-HCl buffer.

  • Fluorometric Titration:

    • In a quartz cuvette, add 2 mL of Tris-HCl buffer and a fixed concentration of this compound (e.g., 10 µM, ensuring the final DMSO concentration is low, typically <1% to avoid solvent effects).

    • Record the fluorescence emission spectrum of the probe solution (e.g., excitation at the absorption maximum, which can be determined by a preliminary UV-Vis scan).

    • Successively add small aliquots (e.g., 2-10 µL) of the ctDNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.

    • Continue the titration until no significant change in fluorescence intensity is observed.

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) versus the concentration of ctDNA.

    • Analyze the binding data using appropriate models, such as the Scatchard plot, to determine the binding constant (K_b) and the number of binding sites (n).

Application 2: Live Cell Imaging

The lipophilic nature and fluorescent properties of pyrazoline derivatives make them potential candidates for live-cell imaging, particularly for staining cellular membranes or accumulating in specific organelles.

Live_Cell_Staining_Workflow cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging seed_cells Seed cells on a glass-bottom dish culture Culture cells to desired confluency seed_cells->culture prepare_staining_solution Prepare staining solution with the probe in cell culture medium culture->prepare_staining_solution incubate Incubate cells with the staining solution prepare_staining_solution->incubate wash Wash cells with fresh medium or PBS incubate->wash acquire_images Acquire images using a fluorescence microscope wash->acquire_images analyze_images Analyze images for probe localization and intensity acquire_images->analyze_images

Caption: Workflow for live cell staining.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Seed the cells on glass-bottom imaging dishes or coverslips and culture them in a CO₂ incubator until they reach the desired confluency (typically 60-80%).

  • Staining:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to determine the optimal concentration that gives a good signal-to-noise ratio with minimal cytotoxicity.

    • Remove the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) in the CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove the excess unbound probe.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Imaging:

    • Immediately image the stained cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of the pyrazoline probe.

    • Acquire images and analyze them for the subcellular localization of the probe.

Synthesis

The classical and most widely used method for synthesizing this compound is through the cyclocondensation reaction of a chalcone precursor with a hydrazine derivative.[2]

Synthesis_Relationship Chalcone Styryl Chalcone ((E)-1,3-diphenylprop-2-en-1-one derivative) Product This compound Chalcone->Product + Hydrazine Phenylhydrazine Hydrazine->Product Cyclocondensation

Caption: Synthesis of this compound.

Conclusion

This compound is a promising fluorescent probe with potential applications in biophysical studies, particularly in the investigation of DNA interactions and cellular imaging. The provided protocols offer a starting point for researchers to explore the utility of this compound in their specific experimental systems. Further characterization of its photophysical properties in various environments will undoubtedly expand its range of applications.

References

Application Note: Laboratory Synthesis of 1,5-Diphenyl-3-styryl-2-pyrazoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Diphenyl-3-styryl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are well-recognized five-membered nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them significant scaffolds in pharmaceutical and agrochemical research.[1] Notably, (E)-1,5-diphenyl-3-styryl-2-pyrazoline is a rare natural pyrazoline alkaloid, which adds to the scientific interest in its biological and photophysical properties.[2] This class of compounds has demonstrated potential applications in medicinal chemistry, including antibacterial and antifungal activities.[3][4]

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an α,β-unsaturated ketone intermediate, specifically a chalcone, via a Claisen-Schmidt condensation. The second step is the cyclocondensation of this chalcone with phenylhydrazine to form the final pyrazoline ring structure.[2][5] This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound for research purposes.

Experimental Protocols

This synthesis is performed in two main stages:

  • Step 1: Synthesis of the chalcone intermediate, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone), via a base-catalyzed aldol condensation.

  • Step 2: Synthesis of this compound via a cyclocondensation reaction.

Step 1: Synthesis of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (Chalcone Intermediate)

Principle: This reaction is a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed aldol condensation. Two equivalents of benzaldehyde react with one equivalent of acetone in the presence of a base, typically sodium hydroxide, to form the α,β-unsaturated ketone, dibenzylideneacetone.[6][7] Benzaldehyde is used as it lacks α-hydrogens and thus cannot self-condense.[6]

Materials and Reagents:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • In a 100 mL round-bottom flask, combine 2.1 mL of benzaldehyde (20 mmol) and 0.73 mL of acetone (10 mmol) in 20 mL of 95% ethanol.

  • Cool the flask in an ice bath and add 2.5 mL of the cold 10% NaOH solution dropwise while stirring continuously.

  • Remove the flask from the ice bath and continue stirring at room temperature for 30 minutes. A yellow precipitate will form.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from hot ethanol to obtain pure, pale-yellow crystals of dibenzylideneacetone.[8]

  • Dry the crystals and determine the yield and melting point.

Step 2: Synthesis of this compound

Principle: The synthesis of the pyrazoline ring is achieved through the cyclocondensation reaction of the previously synthesized chalcone (dibenzylideneacetone) with phenylhydrazine.[4][5] The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often under reflux conditions.[1][5] The mechanism involves a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to yield the 2-pyrazoline ring.[2]

Materials and Reagents:

  • (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (from Step 1)

  • Phenylhydrazine

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (10 mmol) in 20 mL of glacial acetic acid or ethanol.[1][5]

  • Add phenylhydrazine (1.1 mL, 11 mmol) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 75-80 °C if using ethanol) and maintain it for 4-6 hours.[3][5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:n-hexane, 2:8).[9]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude this compound by recrystallization from ethanol.

  • Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (FT-IR, NMR).[3]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis protocol.

Parameter Step 1: Chalcone Synthesis Step 2: Pyrazoline Synthesis
Reactant 1 Benzaldehyde(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one
Reactant 2 AcetonePhenylhydrazine
Molar Ratio 2:1 (Benzaldehyde:Acetone)1:1.1 (Chalcone:Phenylhydrazine)
Solvent 95% EthanolGlacial Acetic Acid or Ethanol
Catalyst Sodium Hydroxide (10% aq.)Glacial Acetic Acid (can also act as solvent)
Reaction Time 30 minutes4 - 6 hours
Temperature Room TemperatureReflux (75-80 °C)
Typical Yield ~80-90%~60-70%[5]

Mandatory Visualization

G start_end start_end process process purification purification product product A Start: Reagents (Benzaldehyde, Acetone, NaOH, EtOH) B Step 1: Claisen-Schmidt Condensation (Stir at Room Temp, 30 min) A->B C Filtration & Washing (Cold Water) B->C D Recrystallization (Hot Ethanol) C->D E Intermediate Product: Dibenzylideneacetone (Chalcone) D->E F Step 2: Cyclocondensation (Add Phenylhydrazine, Acetic Acid/EtOH) E->F G Reflux (4-6 hours, ~80°C) F->G H Precipitation (Pour into Ice Water) G->H I Filtration & Washing H->I J Final Recrystallization (Ethanol) I->J K Final Product: This compound J->K

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for 1,5-Diphenyl-3-styryl-2-pyrazoline in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenyl-3-styryl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazoline derivatives are known for their significant fluorescent properties, which make them attractive candidates for various applications, including fluorescent probes for the detection of metal ions.[1][2][3] The core structure of pyrazoline possesses nitrogen atoms that can act as binding sites for metal ions.[2] This interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement, allowing for the qualitative and quantitative detection of specific metal ions.[2][3] This document provides an overview of the potential applications of this compound in metal ion detection, along with generalized experimental protocols and expected performance based on data from analogous pyrazoline-based sensors.

Principle of Detection: Signaling Pathways

The detection of metal ions by pyrazoline derivatives typically occurs through one of two primary mechanisms: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the pyrazoline probe itself has low fluorescence. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which reduces non-radiative decay pathways and leads to a significant increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In this "turn-off" mechanism, the pyrazoline probe is initially fluorescent. The binding of a metal ion facilitates an electron transfer process from the excited state of the fluorophore to the metal ion, resulting in the quenching of fluorescence.[1]

The specific mechanism is dependent on the electronic properties of both the pyrazoline derivative and the target metal ion.

G cluster_0 Chelation-Enhanced Fluorescence (CHEF) - 'Turn-On' cluster_1 Photoinduced Electron Transfer (PET) - 'Turn-Off' LowFluorescence Pyrazoline Probe (Low Fluorescence) Complex1 Rigid Pyrazoline-Metal Complex LowFluorescence->Complex1 Binding MetalIon1 Metal Ion (e.g., Zn²⁺) MetalIon1->Complex1 HighFluorescence Enhanced Fluorescence Complex1->HighFluorescence Increased Rigidity HighFluorescence2 Pyrazoline Probe (High Fluorescence) Complex2 Pyrazoline-Metal Complex HighFluorescence2->Complex2 Binding MetalIon2 Metal Ion (e.g., Fe³⁺) MetalIon2->Complex2 QuenchedFluorescence Quenched Fluorescence Complex2->QuenchedFluorescence Electron Transfer

Caption: Generalized signaling pathways for metal ion detection.

Potential Applications

Based on studies of structurally similar pyrazoline compounds, this compound is a promising candidate for the detection of various metal ions, including but not limited to:

  • Iron (Fe³⁺): Many pyrazoline-based sensors exhibit high selectivity and sensitivity for ferric ions, often through a fluorescence quenching mechanism.[1][4]

  • Zinc (Zn²⁺): Zinc ions are frequently detected by pyrazoline probes via a chelation-enhanced fluorescence (CHEF) mechanism, leading to a "turn-on" fluorescent response.[3]

  • Mercury (Hg²⁺): Pyrazoline derivatives have been successfully employed as chemosensors for the detection of highly toxic mercury ions.[5][6]

  • Cadmium (Cd²⁺): Cadmium is another heavy metal ion that has been shown to interact with pyrazoline-based sensors.[4]

Data Presentation: Performance of Analogous Pyrazoline-Based Sensors

The following tables summarize the performance of various pyrazoline derivatives in the detection of different metal ions. This data is provided to illustrate the potential performance characteristics of this compound.

Table 1: Detection of Fe³⁺ by Pyrazoline-Based Sensors

Pyrazoline DerivativeDetection Limit (LOD)Stoichiometry (Probe:Fe³⁺)Solvent SystemReference
Pyrazole 90.025 µM1:2MeCN[4]
PTPBNot Specified1:1Aqueous DMF[7]
General PyrazolinesNot Specified1:1 and 1:2Not Specified[8]

Table 2: Detection of Zn²⁺ and Cd²⁺ by Pyrazoline-Based Sensors

Pyrazoline DerivativeTarget IonFluorescence ChangeFold IncreaseDetection Limit (LOD)Stoichiometry (Probe:Ion)Solvent SystemReference
Pyrazole 8Zn²⁺Turn-on~20xNot Specified1:1MeCN[4]
Pyrazole 8Cd²⁺Turn-on~2.5xNot Specified1:1MeCN[4]
Pyrazoline 4Zn²⁺Turn-on4.5x0.0319 µMNot SpecifiedMeCN[4]
Pyrazoline 4Cd²⁺Turn-on7.3xNot SpecifiedNot SpecifiedMeCN[4]

Table 3: Detection of Hg²⁺ by Pyrazoline-Based Sensors

Pyrazoline DerivativeDetection Limit (LOD)Stoichiometry (Probe:Hg²⁺)Solvent SystemReference
1-(2-Pyridyl)-4-styrylpyrazole0.31 µM2:1Not Specified[2][9]
Benzothiazole-pyrazoline-styrene hybrid8.94 nMNot SpecifiedNot Specified[6]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the cyclocondensation of a chalcone precursor with phenylhydrazine.[10]

G Reactant1 Chalcone (1,3-diphenyl-2-propen-1-one) Reaction Cyclocondensation Reaction (Reflux) Reactant1->Reaction Reactant2 Phenylhydrazine Reactant2->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Phenylhydrazine

  • Glacial Acetic Acid or Ethanol

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Heating mantle

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 1,3-diphenyl-2-propen-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

General Protocol for Metal Ion Detection

This protocol outlines a general procedure for evaluating the efficacy of this compound as a fluorescent probe for metal ion detection.

G PrepProbe Prepare Stock Solution of This compound Titration Fluorescence Titration PrepProbe->Titration PrepIons Prepare Stock Solutions of various Metal Ions PrepIons->Titration Analysis Data Analysis Titration->Analysis Fluorescence Spectra Results Determine Selectivity, Sensitivity, LOD, and Binding Stoichiometry Analysis->Results

Caption: Experimental workflow for metal ion detection.

Materials and Instruments:

  • This compound

  • Salts of various metal ions (e.g., FeCl₃, ZnCl₂, HgCl₂, CdCl₂, etc.)

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM) in the same solvent.

  • Selectivity Study:

    • In a series of cuvettes, place a fixed concentration of the pyrazoline probe (e.g., 10 µM).

    • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.

    • Record the fluorescence emission spectrum of each sample after a short incubation period.

    • Compare the fluorescence response to identify which metal ions cause a significant change (enhancement or quenching).

  • Fluorescence Titration:

    • For the metal ion(s) that showed a significant response, perform a titration experiment.

    • To a cuvette containing a fixed concentration of the pyrazoline probe (e.g., 10 µM), incrementally add small aliquots of the target metal ion stock solution (e.g., from 0 to 2 equivalents).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From this plot, determine the detection limit (LOD) using the 3σ/k method (where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve).

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the association constant (Ka) using the Benesi-Hildebrand equation.

Conclusion

This compound holds considerable promise as a fluorescent probe for the detection of various metal ions. Its straightforward synthesis and the characteristic fluorescent properties of the pyrazoline core make it an accessible and versatile tool for researchers. While specific performance data for this exact compound is pending further investigation, the information available for analogous structures suggests that it could be a highly effective sensor for ions such as Fe³⁺, Zn²⁺, and Hg²⁺. The protocols provided herein offer a solid foundation for the synthesis, characterization, and application of this compound in the development of novel metal ion detection assays.

References

Application Notes and Protocols: Developing Fluorescent Chemosensors with Pyrazoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of fluorescent chemosensors based on pyrazoline scaffolds. Pyrazoline derivatives have emerged as a versatile class of fluorophores for the design of chemosensors due to their remarkable photophysical properties, synthetic accessibility, and tunable sensing capabilities.[1][2] These sensors are valuable tools for the detection of various analytes, including metal ions and small molecules, with applications in environmental monitoring, biological imaging, and diagnostics.[3][4][5]

Introduction to Pyrazoline-Based Chemosensors

Pyrazoline, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as an excellent platform for fluorescent chemosensors.[6] The unique electronic structure of the pyrazoline core, characterized by delocalized π-orbitals, gives rise to desirable photophysical properties such as high fluorescence quantum yields and significant Stokes shifts.[7][8] The ease of substitution at various positions of the pyrazoline ring allows for the strategic incorporation of specific recognition moieties (receptors) for target analytes and the fine-tuning of their emission properties.[1]

The sensing mechanism of pyrazoline-based chemosensors often relies on processes such as Intramolecular Charge Transfer (ICT), Ligand-to-Metal Charge Transfer (LMCT), Chelation-Enhanced Quenching (CHEQ), and Photoinduced Electron Transfer (PET).[5][9][10] These mechanisms can lead to either an increase ("turn-on") or a decrease ("turn-off") in the fluorescence signal upon binding of the analyte.[6]

Data Presentation: Photophysical and Sensing Properties

The following tables summarize the key performance indicators of selected pyrazoline-based fluorescent chemosensors for various metal ions.

Table 1: Pyrazoline-Based Sensors for Fe³⁺ Detection

Sensor Name/DerivativeEmission Wavelength (λem)Limit of Detection (LOD)Sensing MechanismReference
Pyrazole 9465 nm0.025 μMFluorescence "turn-on"[6][11]
Benzothiazole-pyrazoline (BP)-1.1 μM (for Picric Acid)Fluorescence quenching[12]
General Pyrazoline Derivatives-Low detection limits reportedICT, LMCT, CHEQ[5][9]

Table 2: Pyrazoline-Based Sensors for Zn²⁺ and Cd²⁺ Detection

Sensor Name/DerivativeTarget IonEmission Wavelength (λem)Fold Increase in FluorescenceLimit of Detection (LOD)Reference
Pyrazole 8Zn²⁺480 nm~20x-[6][11]
Pyrazole 8Cd²⁺480 nm2.5x-[6][11]
Pyrazoline 4Cd²⁺480 nm7.3x-[6]
Pyrazoline 4Zn²⁺480 nm4.5x-[6]
A pyrazoline-based probeZn²⁺-60x1.23 x 10⁻⁷ M[13]

Table 3: Pyrazoline-Based Sensors for Other Metal Ions

Sensor Name/DerivativeTarget IonEmission Wavelength (λem)Association Constant (Ka)Sensing MechanismReference
PY-I (Pyrene-appended)Al³⁺-2.13 × 10³ M⁻¹-[14][15]
General Pyrazoline DerivativesCu²⁺--"On-Off" chemosensors[3][16]

Experimental Protocols

This protocol describes a common and versatile method for synthesizing 2-pyrazoline derivatives.[17]

Materials:

  • Substituted chalcone precursor

  • Hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine)

  • Solvent (e.g., methanol, ethanol, acetic acid)

  • Catalyst (optional, e.g., sodium hydroxide, acetic acid)

  • Standard laboratory glassware for reflux and stirring

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve the chalcone precursor (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative (1.2-8 equivalents) to the solution.[10][17] The amount of hydrazine may need to be optimized depending on the specific reaction.

  • If required, add a catalytic amount of acid or base.

  • Heat the reaction mixture to reflux and maintain for a period ranging from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure pyrazoline derivative.

  • Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

This protocol outlines the general procedure for evaluating the performance of a pyrazoline-based chemosensor for metal ion detection.

Materials:

  • Stock solution of the pyrazoline chemosensor in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stock solutions of various metal perchlorates or nitrates in the same solvent.

  • Fluorometer (fluorescence spectrophotometer).

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the pyrazoline sensor (e.g., 1 mM). Prepare stock solutions of the metal ions of interest (e.g., 10 mM).

  • Fluorescence Titration:

    • Place a specific volume of the sensor solution (e.g., 2 mL of 20 µM) in a quartz cuvette.[10]

    • Record the initial fluorescence emission spectrum of the sensor alone by exciting at its absorption maximum (λex).

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.[10]

    • Record the fluorescence emission spectrum.

    • Continue this process until no significant change in the fluorescence intensity is observed.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the sensor and a different metal ion at a fixed concentration (e.g., 5 equivalents).[10]

    • Measure the fluorescence intensity of each solution.

    • To assess the interference, prepare solutions containing the sensor, the target metal ion, and one of the other metal ions. Measure the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion to determine the detection limit.

    • The association constant (Ka) can be calculated using the Benesi-Hildebrand equation from the titration data.

    • The stoichiometry of the sensor-metal ion complex can be determined using a Job's plot.[10]

Visualizations: Diagrams of Workflows and Mechanisms

Synthesis_Workflow Chalcone Chalcone Precursor Reaction Cyclocondensation Reaction (Reflux) Chalcone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Solvent Solvent + Catalyst Solvent->Reaction Crude Crude Pyrazoline Reaction->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure Pyrazoline Sensor Purification->Pure Characterization Characterization (NMR, MS, etc.) Pure->Characterization Final Characterized Sensor Characterization->Final

Caption: General workflow for the synthesis of pyrazoline-based chemosensors.

Turn_On_Sensing Sensor_Off Pyrazoline Sensor (Low Fluorescence) Binding Binding Event Sensor_Off->Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Binding Complex_On Sensor-Analyte Complex (High Fluorescence) Binding->Complex_On Mechanism Mechanism: - Inhibition of PET - CHEF Binding->Mechanism Turn_Off_Sensing Sensor_On Pyrazoline Sensor (High Fluorescence) Binding Binding Event Sensor_On->Binding Analyte Target Analyte (e.g., Quencher Ion) Analyte->Binding Complex_Off Sensor-Analyte Complex (Low/No Fluorescence) Binding->Complex_Off Mechanism Mechanism: - CHEQ - Energy Transfer Binding->Mechanism Sensor_Selection_Workflow Define_Analyte Define Target Analyte Design_Sensor Design Pyrazoline Scaffold (Receptor & Fluorophore) Define_Analyte->Design_Sensor Synthesize Synthesize and Purify Design_Sensor->Synthesize Characterize Characterize Photophysical Properties Synthesize->Characterize Test_Sensing Test Sensing Performance (Selectivity, Sensitivity) Characterize->Test_Sensing Optimize Optimize Sensor Design Test_Sensing->Optimize Optimize->Design_Sensor Iterate Application Application (e.g., Bioimaging, Environmental) Optimize->Application Successful

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for assessing the anti-inflammatory potential of pyrazoline derivatives. The methodologies outlined are based on established and widely cited in vivo and in vitro assays, designed to provide a comprehensive evaluation of novel compounds.

Introduction

Pyrazoline derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This document offers standardized protocols for the carrageenan-induced rat paw edema model, a classic in vivo assay for acute inflammation, and for in vitro COX inhibition assays to elucidate the specific molecular targets.

In Vivo Anti-inflammatory Activity Protocol: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo screening method for acute anti-inflammatory agents.

Principle: Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured at various time points after carrageenan administration. A reduction in paw volume in animals pre-treated with a test compound, compared to a control group, indicates anti-inflammatory activity.

Materials:

  • Wistar rats (150-200g)

  • Pyrazoline derivative (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - NaCMC)

  • Plethysmometer or digital caliper

  • Oral gavage needles

Experimental Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Standard): Standard drug (e.g., Indomethacin, 10 mg/kg).

    • Group III, IV, V (Test): Pyrazoline derivative at different doses (e.g., 10, 20, 50 mg/kg).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or digital caliper immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula:

      • % Edema = [(V_t - V_0) / V_0] * 100

      • Where V_t is the paw volume at time 't' and V_0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [ (Edema_{control} - Edema_{test}) / Edema_{control} ] * 100

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Animal Grouping (Control, Standard, Test) acclimatize->grouping drug_prep Preparation of Test and Standard Compounds administer Oral Administration of Compounds grouping->administer induce Carrageenan Injection (Sub-plantar) administer->induce measure_intervals Measure Paw Volume at 1, 2, 3, 4 hours (Vt) induce->measure_intervals measure_initial Measure Initial Paw Volume (V0) calc_edema Calculate % Edema measure_intervals->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Activity Protocol: COX Inhibition Assay

This assay determines the ability of pyrazoline derivatives to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes, which are critical in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin G2 (PGG2), producing a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the COX activity. A decrease in color intensity in the presence of a test compound indicates enzyme inhibition.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • Heme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Pyrazoline derivative (test compound)

  • Standard inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and standards in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Heme

    • COX enzyme (COX-1 or COX-2)

    • Test compound or standard inhibitor at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, followed by the chromogenic substrate.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculation of Inhibition:

    • Determine the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [ (Rate_{uninhibited} - Rate_{inhibited}) / Rate_{uninhibited} ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow: In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) compound_prep Prepare Test Compound and Standard Dilutions plate_setup Plate Setup in 96-well Plate: Buffer, Heme, Enzyme, Inhibitor compound_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation initiation Initiate Reaction with Arachidonic Acid & Substrate incubation->initiation measurement Measure Absorbance (Spectrophotometry) initiation->measurement calc_rate Determine Reaction Rate measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50 G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa   cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (PGs) cox->pgs lts Leukotrienes (LTs) lox->lts inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation lts->inflammation pyrazoline_cox Pyrazoline Derivatives (COX Inhibition) pyrazoline_cox->cox pyrazoline_lox Pyrazoline Derivatives (LOX Inhibition) pyrazoline_lox->lox

Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescent bioimaging is a powerful and indispensable tool in modern biological research and drug development, enabling the real-time visualization of dynamic processes within living cells and organisms.[1] Small organic molecules, particularly those based on N-heterocyclic scaffolds like pyrazole, have emerged as versatile platforms for the design of fluorescent probes.[1][2] Pyrazole derivatives are particularly attractive due to their synthetic accessibility, remarkable photophysical properties, and biocompatibility.[1][3][4] This document provides detailed application notes and protocols for the use of fluorescent pyrazole derivatives in various bioimaging applications, tailored for researchers, scientists, and drug development professionals.

Applications Overview

Fluorescent pyrazole derivatives have been successfully employed to detect a wide range of biologically significant analytes, including metal ions, small molecules, and enzymes. Their applications extend to cell staining and the imaging of specific cellular components. This versatility stems from the tunable nature of the pyrazole core, which can be chemically modified to achieve high selectivity and sensitivity for a target of interest.[4]

Application Note 1: Detection of Ferric Ions (Fe³⁺) in Living Cells

Probe: Pyrazole-Pyrazoline Derivative (Probe M) Application: Visualizing intracellular labile iron pools. Aberrant iron homeostasis is implicated in various pathological conditions, making its detection crucial.[5]

Quantitative Data
PropertyValueReference
Excitation Wavelength (λex)~365 nm[5]
Emission Wavelength (λem)~450 nm[5]
Detection Limit (LOD)3.9 x 10⁻¹⁰ M[5]
Sensing MechanismChelation-Enhanced Quenching (CHEQ)[5]
Stoichiometry (Probe:Fe³⁺)1:1[5]
Experimental Protocols

Synthesis of Probe M: A detailed, multi-step synthesis protocol would be provided here based on the specific chemical structure of "Probe M" as described in the source literature. A general approach involves the condensation of a chalcone precursor with a hydrazine derivative to form the pyrazoline core, followed by functionalization to introduce the Fe³⁺ binding moiety.[5]

Cell Culture and Staining:

  • Cell Seeding: Plate HeLa cells onto glass-bottom dishes at a density of 1-2 x 10⁵ cells/mL in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6] Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours, or until cells reach 50-60% confluency.[6]

  • Probe Loading: Prepare a stock solution of Probe M in DMSO. Dilute the stock solution in serum-free DMEM to a final concentration of 10 µM.

  • Staining: Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS). Add the Probe M working solution to the cells and incubate for 30 minutes at 37°C.

  • Fe³⁺ Treatment (Optional): To induce an increase in intracellular Fe³⁺, treat the cells with a solution of ferric ammonium citrate (FAC) at a concentration of 100 µM for 1 hour prior to or concurrently with probe loading.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging: Add fresh PBS or a suitable live-cell imaging solution to the cells.

Confocal Microscopy:

  • Microscope Setup: Use a laser scanning confocal microscope equipped with a 40x or 63x oil immersion objective.

  • Excitation: Excite the sample with a 405 nm diode laser.

  • Emission Collection: Collect the fluorescence emission in the range of 420-480 nm.

  • Image Acquisition: Acquire images before and after the addition of Fe³⁺ or a chelator like EDTA to observe changes in fluorescence intensity. A decrease in fluorescence upon Fe³⁺ binding is expected for a CHEQ-based probe.[5]

Sensing Mechanism

The fluorescence of the pyrazole-pyrazoline probe is quenched upon binding to Fe³⁺. This occurs through a process known as Chelation-Enhanced Quenching (CHEQ), where the paramagnetic nature of the Fe³⁺ ion facilitates non-radiative decay pathways for the excited fluorophore.

CHEQ_Mechanism Probe Fluorescent Pyrazole Probe Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Binding Excited_Probe Excited Probe (Fluorescent) Probe->Excited_Probe Excitation Light Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Complex->Complex Excitation Light (Quenched) Excited_Probe->Probe Relaxation Light_Emission Fluorescence Excited_Probe->Light_Emission

Chelation-Enhanced Quenching (CHEQ) of a pyrazole probe by Fe³⁺.

Application Note 2: Detection of Glutathione (GSH) in Living Cells

Probe: N-(4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2,4-dinitrobenzenesulfonamide (Probe 3) Application: Monitoring intracellular levels of glutathione, a key antioxidant. Altered GSH levels are associated with oxidative stress and various diseases.[7]

Quantitative Data
PropertyValueReference
Excitation Wavelength (λex)~370 nm[7]
Emission Wavelength (λem)~464 nm[7]
Detection Limit (LOD)4.11 x 10⁻⁷ M[7]
Sensing MechanismThiol-induced cleavage of dinitrobenzenesulfonyl group[7]
Fluorescence Change"Turn-on" (488-fold enhancement)[7]
Experimental Protocols

Synthesis of Probe 3: A detailed synthesis protocol would be provided here. The synthesis generally involves the reaction of a pyrazoline derivative containing an amino group with 2,4-dinitrobenzenesulfonyl chloride.[7]

Cell Culture and Staining:

  • Cell Seeding: Culture HeLa cells as described in Application Note 1.

  • Probe Loading: Prepare a 1 mM stock solution of Probe 3 in DMSO. Dilute the stock solution in serum-free DMEM to a final working concentration of 10 µM.

  • Staining: Remove the culture medium, wash the cells twice with PBS, and then incubate with the Probe 3 working solution for 30 minutes at 37°C.

  • GSH Depletion (Control): To demonstrate specificity, treat a separate batch of cells with 1 mM N-ethylmaleimide (NEM), a GSH scavenger, for 30 minutes prior to and during probe loading.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Add fresh PBS or live-cell imaging solution to the cells.

Confocal Microscopy:

  • Microscope Setup: Use a laser scanning confocal microscope with a 40x or 63x oil immersion objective.

  • Excitation: Excite the sample using a 405 nm laser.

  • Emission Collection: Collect the fluorescence emission in the blue channel (e.g., 450-500 nm).

  • Image Acquisition: Acquire images of both the control (NEM-treated) and experimental cells. A significant increase in blue fluorescence is expected in the untreated cells compared to the GSH-depleted cells.[7]

Sensing Mechanism

Probe 3 is initially non-fluorescent. In the presence of glutathione, the thiol group of GSH cleaves the 2,4-dinitrobenzenesulfonyl group from the probe. This cleavage releases the highly fluorescent pyrazoline derivative, resulting in a "turn-on" fluorescence signal.

GSH_Sensing_Mechanism Probe3 Probe 3 (Non-fluorescent) Fluorescent_Product Fluorescent Pyrazoline Probe3->Fluorescent_Product Cleavage Reaction GSH Glutathione (GSH) GSH->Fluorescent_Product Byproduct Dinitrobenzenesulfonyl-SG

Sensing mechanism of a pyrazoline probe for glutathione.

Application Note 3: Detection of Copper Ions (Cu²⁺) in Living Cells

Probe: Tetrahydro-chromeno[2,3-c]pyrazole derivative (Probe 39) Application: Imaging of intracellular Cu²⁺. Copper is an essential trace element, but its dysregulation is linked to neurodegenerative diseases.[8]

Quantitative Data
PropertyValueReference
Excitation Wavelength (λex)~405 nm[8]
Emission Wavelength (λem)~520 nm[8]
Sensing MechanismChelation-Enhanced Fluorescence (CHEF)[8]
Fluorescence Change"Turn-on"[8]
Experimental Protocols

Synthesis of Probe 39: A detailed synthesis protocol would be provided here. The synthesis involves a multi-step reaction starting from a pyrazolone derivative.[8]

Cell Culture and Staining:

  • Cell Seeding: Culture HeLa cells as described in Application Note 1.

  • Probe Loading: Prepare a stock solution of Probe 39 in DMSO. Dilute in serum-free DMEM to a final concentration of 5 µM.

  • Staining: Remove the culture medium, wash cells with PBS, and incubate with the Probe 39 working solution for 30 minutes at 37°C.

  • Copper Treatment: After probe loading, add a solution of CuCl₂ to the cells at a final concentration of 20 µM and incubate for another 30 minutes.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Add fresh PBS or live-cell imaging solution.

Confocal Microscopy:

  • Microscope Setup: Use a laser scanning confocal microscope with a 40x or 63x oil immersion objective.

  • Excitation: Excite the sample with a 405 nm laser.

  • Emission Collection: Collect the fluorescence emission in the green/yellow channel (e.g., 500-550 nm).

  • Image Acquisition: Acquire images of cells with and without the addition of Cu²⁺. A significant increase in fluorescence is expected upon Cu²⁺ binding.[8]

Sensing Mechanism

Probe 39 exhibits weak fluorescence in its free form due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon chelation with Cu²⁺, the probe's conformation becomes more rigid, which inhibits these non-radiative processes and leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism_Cu Probe39 Probe 39 (Weakly Fluorescent) Complex Probe-Cu²⁺ Complex (Highly Fluorescent) Probe39->Complex Chelation Cu2_ion Cu²⁺ Ion Cu2_ion->Complex

Chelation-Enhanced Fluorescence (CHEF) of a pyrazole probe by Cu²⁺.

Summary of Quantitative Data

Probe Name/TypeAnalyteλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)LODSensing MechanismReference
Probe M (Pyrazole-Pyrazoline)Fe³⁺~365~450~85-3.9 x 10⁻¹⁰ MCHEQ[5]
Probe 3 (Pyrazoline)GSH~37046494-4.11 x 10⁻⁷ MCleavage[7]
Probe 39 (Chromeno-pyrazole)Cu²⁺~405~520115--CHEF[8]
Pyrazoline-BODIPYCell Staining499511120.30-ICT[3]
Pyrazolo[4,3-b]pyridineBF₃3364401040.35 -> 0.65-ICT[8]
3-(Coumarin-3-yl)pyrazoleH₂S42550075--Cleavage[8]

Note: "-" indicates data not specified in the cited sources.

General Experimental Workflow for Live-Cell Imaging

The following diagram illustrates a general workflow for using fluorescent pyrazole derivatives in live-cell imaging experiments.

Live_Cell_Imaging_Workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding Seed cells on glass-bottom dish Cell_Culture Culture cells to desired confluency Cell_Seeding->Cell_Culture Wash_Cells1 Wash cells with PBS Cell_Culture->Wash_Cells1 Prepare_Probe Prepare probe working solution Add_Probe Incubate cells with probe Prepare_Probe->Add_Probe Wash_Cells1->Add_Probe Wash_Cells2 Wash cells to remove excess probe Add_Probe->Wash_Cells2 Add_Media Add imaging medium Wash_Cells2->Add_Media Mount_Microscope Mount dish on confocal microscope Add_Media->Mount_Microscope Set_Parameters Set imaging parameters (lasers, filters, etc.) Mount_Microscope->Set_Parameters Acquire_Images Acquire images Set_Parameters->Acquire_Images

General workflow for live-cell imaging with pyrazole probes.

References

Application Notes and Protocols for Monitoring Intracellular pH using Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pyrazoline-based fluorescent probes for monitoring intracellular pH (pHi). The focus is on providing practical guidance for experimental design, execution, and data analysis.

Introduction to Pyrazoline-Based pH Probes

Pyrazoline derivatives are a class of heterocyclic organic compounds that have gained significant attention as fluorescent probes due to their favorable photophysical properties, including high quantum yields and good photostability.[1] Certain pyrazoline derivatives exhibit pH-sensitive fluorescence, making them valuable tools for measuring pHi in living cells. Their mechanism of pH sensing often involves protonation or deprotonation of nitrogen atoms within the pyrazoline ring, which modulates the electronic properties of the fluorophore through processes like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). This change in the electronic state leads to alterations in the fluorescence intensity or a shift in the emission/excitation wavelengths, allowing for the quantification of pHi.

One such promising pyrazoline-based probe is ThiAKS Green , a ratiometric fluorescent sensor designed for live-cell imaging and intracellular pH measurements.[2][3][4][5] Its ratiometric nature, with two excitation wavelengths and a single emission wavelength, minimizes issues like probe concentration variability, photobleaching, and instrument sensitivity, thus providing more accurate and reliable pHi measurements.

Featured Pyrazoline Derivative: ThiAKS Green

ThiAKS Green is a novel, cell-permeable, and non-toxic ratiometric fluorescent pH probe.[2][3][4][5] It is well-suited for monitoring physiological pH changes within cells due to its pKa of 7.45.[2][3][4][5]

Quantitative Data for ThiAKS Green
PropertyValueReference
Probe Name ThiAKS Green[2][3][4][5]
pKa 7.45[2][3][4][5]
Excitation Wavelength 1 (pH-insensitive) ~360 nm[2]
Excitation Wavelength 2 (pH-sensitive) ~450 nm[2]
Emission Wavelength ~520 nm[2]
Cell Permeability Yes (penetrates cell membrane in < 30 minutes)[2][3][4][5]
Toxicity No detectable toxicity[2][3][4][5]

Experimental Protocols

This section provides detailed protocols for the use of pyrazoline derivatives, with a specific focus on ThiAKS Green, for monitoring intracellular pH.

Protocol 1: Preparation of Reagents

1.1. ThiAKS Green Stock Solution:

  • Dissolve ThiAKS Green in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C, protected from light.

1.2. Cell Loading Buffer:

  • Prepare a suitable imaging buffer, such as Hank's Balanced Salt Solution (HBSS) or a custom buffer appropriate for your cell type. The buffer should be at a physiological pH of 7.4.

1.3. Intracellular pH Calibration Buffers:

  • Prepare a set of calibration buffers with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).
  • A common base buffer for calibration is a high potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 20 mM HEPES).
  • Adjust the pH of each buffer solution precisely using 1 M HCl or 1 M NaOH.

1.4. Ionophore Stock Solutions:

  • Prepare a 10 mM stock solution of Nigericin in ethanol.
  • Prepare a 10 mM stock solution of Valinomycin in DMSO.
  • Store these stock solutions at -20°C.

Protocol 2: Cell Loading with ThiAKS Green
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • Probe Loading:

    • Warm the ThiAKS Green stock solution and the cell loading buffer to 37°C.

    • Dilute the ThiAKS Green stock solution in the pre-warmed cell loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and wash once with the cell loading buffer.

    • Add the ThiAKS Green loading solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[2][3][4][5]

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with the pre-warmed cell loading buffer to remove any excess probe.

    • Add fresh cell loading buffer to the cells for imaging.

Protocol 3: Intracellular pH Measurement and Imaging
  • Microscopy Setup:

    • Use a fluorescence microscope equipped with excitation filters for approximately 360 nm and 450 nm, and an emission filter for approximately 520 nm.

    • Allow the microscope and lamp to warm up and stabilize before imaging.

  • Image Acquisition:

    • Acquire two fluorescence images sequentially:

      • Image 1: Excite at ~360 nm and collect emission at ~520 nm.

      • Image 2: Excite at ~450 nm and collect emission at ~520 nm.

    • It is crucial to keep the imaging parameters (e.g., exposure time, gain) consistent between the two excitation wavelengths and across all experimental conditions.

  • Data Analysis (Ratiometric Measurement):

    • For each cell or region of interest (ROI), calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths: Ratio = Intensity (Ex: 450 nm) / Intensity (Ex: 360 nm) .

    • This ratio is directly proportional to the intracellular pH.

Protocol 4: Intracellular pH Calibration

To convert the fluorescence intensity ratios into absolute pH values, a calibration curve must be generated. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

  • Prepare Calibration Samples:

    • Load a separate set of cells with ThiAKS Green as described in Protocol 2.

  • Equilibration with Calibration Buffers:

    • To each of the prepared calibration buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5), add Nigericin (final concentration 10 µM) and Valinomycin (final concentration 10 µM). These ionophores will clamp the intracellular pH to the pH of the external buffer.

    • For each pH point, replace the cell loading buffer with the corresponding calibration buffer containing the ionophores.

    • Incubate the cells for 5-10 minutes to allow for pH equilibration.

  • Image Acquisition for Calibration:

    • Acquire ratiometric fluorescence images for each pH calibration point as described in Protocol 3.

  • Generate Calibration Curve:

    • Calculate the fluorescence intensity ratio for each pH value.

    • Plot the mean ratio values against the corresponding pH values.

    • Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate a standard calibration curve.

  • Determine Experimental pHi:

    • Use the calibration curve to convert the fluorescence intensity ratios obtained from your experimental samples into absolute intracellular pH values.

Signaling Pathway and Experimental Workflow Diagrams

pH Sensing Mechanism of Pyrazoline Derivatives

The pH-dependent fluorescence of many pyrazoline derivatives is governed by the protonation and deprotonation of the nitrogen atoms in the pyrazoline ring. This process influences the electronic state of the molecule, often through an Intramolecular Charge Transfer (ICT) mechanism.

pH_Sensing_Mechanism cluster_acidic Acidic Environment (Low pH) cluster_basic Basic Environment (High pH) Protonated_Pyrazoline Pyrazoline Ring (Protonated Nitrogen) ICT_Inhibited Inhibited Intramolecular Charge Transfer (ICT) Protonated_Pyrazoline->ICT_Inhibited Electron-withdrawing effect Low_Fluorescence Low Fluorescence Emission ICT_Inhibited->Low_Fluorescence Deprotonated_Pyrazoline Pyrazoline Ring (Deprotonated Nitrogen) ICT_Enhanced Enhanced Intramolecular Charge Transfer (ICT) Deprotonated_Pyrazoline->ICT_Enhanced Electron-donating effect H+ H+ Deprotonated_Pyrazoline->H+ - H+ High_Fluorescence High Fluorescence Emission ICT_Enhanced->High_Fluorescence H+->Protonated_Pyrazoline Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_calibration Calibration cluster_analysis Data Analysis Cell_Culture 1. Culture Cells on Imaging Dish Reagent_Prep 2. Prepare Probe Stock, Buffers, and Ionophores Cell_Culture->Reagent_Prep Cell_Loading 3. Load Cells with ThiAKS Green Probe Reagent_Prep->Cell_Loading Cal_Loading 6. Load Separate Cells for Calibration Reagent_Prep->Cal_Loading Washing 4. Wash to Remove Excess Probe Cell_Loading->Washing Imaging 5. Acquire Ratiometric Fluorescence Images (Ex: 360/450 nm, Em: 520 nm) Washing->Imaging Ratio_Calculation 9. Calculate Intensity Ratio (450 nm / 360 nm) Imaging->Ratio_Calculation pH_Equilibration 7. Equilibrate pHi with Calibration Buffers + Nigericin/Valinomycin Cal_Loading->pH_Equilibration Cal_Imaging 8. Acquire Ratiometric Images for Each pH Point pH_Equilibration->Cal_Imaging Calibration_Curve 10. Generate pH Calibration Curve Cal_Imaging->Calibration_Curve pHi_Determination 11. Determine Experimental pHi from Calibration Curve Ratio_Calculation->pHi_Determination Calibration_Curve->pHi_Determination

References

Troubleshooting & Optimization

improving fluorescence quantum yield of 1,5-Diphenyl-3-styryl-2-pyrazoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,5-Diphenyl-3-styryl-2-pyrazoline and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A high quantum yield is desirable for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and bioimaging, as it indicates a brighter and more sensitive fluorophore.[4]

Q2: What are the typical factors that influence the fluorescence quantum yield of pyrazoline derivatives?

A2: The fluorescence quantum yield of pyrazoline derivatives is highly sensitive to several factors:

  • Molecular Structure: The nature and position of substituent groups on the pyrazoline core can significantly alter the electronic properties and, consequently, the quantum yield.[5]

  • Solvent Environment: The polarity, viscosity, and pH of the solvent can have a profound effect on the emission properties.[3][6] Many pyrazoline derivatives exhibit solvatofluorochromism, where the emission wavelength and intensity change with solvent polarity.[4][7]

  • Concentration: At high concentrations, many fluorescent molecules, including pyrazolines, can suffer from aggregation-caused quenching (ACQ), which leads to a significant decrease in fluorescence intensity.[8][9]

  • Temperature: Temperature can influence non-radiative decay pathways, with higher temperatures often leading to lower quantum yields.

  • Presence of Quenchers: Certain molecules or ions (e.g., heavy metal ions, oxygen) can interact with the excited state of the fluorophore and deactivate it through non-emissive pathways, a process known as fluorescence quenching.[10][11]

Q3: How does solvent polarity affect the fluorescence of this compound?

A3: For many pyrazoline derivatives, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[6] This is often attributed to an increased dipole moment in the excited state compared to the ground state.[4] The effect on quantum yield can vary; in some cases, polar solvents can decrease fluorescence intensity, while non-polar solvents may enhance it.[7]

Q4: What is Aggregation-Caused Quenching (ACQ) and how can it be overcome?

A4: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a molecule is intense in dilute solutions but becomes weak or is completely quenched in the aggregated or solid state.[9] This is typically due to the formation of non-fluorescent aggregates (e.g., H-aggregates) through intermolecular π-π stacking, which opens up non-radiative decay channels.[9][12] To overcome ACQ, one can:

  • Work at lower concentrations.

  • Introduce bulky substituents to the molecular structure to sterically hinder aggregation.

  • Utilize host-guest chemistry to encapsulate the fluorophore and prevent aggregation.[4]

  • Explore the synthesis of derivatives that exhibit Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence.[12][13]

Q5: Can modifying the chemical structure improve the quantum yield?

A5: Yes, chemical modification is a primary strategy for tuning the photophysical properties of pyrazolines. The incorporation of electron-donating or electron-withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence.[4][5] For instance, introducing fluorine atoms or other bulky groups can restrict intramolecular rotations in the solid state, blocking non-radiative decay pathways and leading to a higher quantum yield.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Observed fluorescence quantum yield is significantly lower than expected.

This is a common issue that can stem from several sources, from sample purity to measurement errors.

G start Low Quantum Yield Observed purity Verify Compound Purity (NMR, MS, TLC) start->purity impure Impure? purity->impure solvent Evaluate Solvent Effects solvent_issue Solvent Appropriate? solvent->solvent_issue concentration Check for Concentration Effects (ACQ) conc_issue Concentration Too High? concentration->conc_issue protocol Review Measurement Protocol protocol_issue Protocol Correct? protocol->protocol_issue impure->solvent No purify Action: Purify Compound (Chromatography, Recrystallization) impure->purify Yes solvent_issue->concentration Yes change_solvent Action: Test Different Solvents (Vary Polarity/Viscosity) solvent_issue->change_solvent No conc_issue->protocol No dilute Action: Dilute Sample (Absorbance < 0.1) conc_issue->dilute Yes correct_protocol Action: Correct Protocol (Use Standard, Check Settings) protocol_issue->correct_protocol No end Re-measure Quantum Yield protocol_issue->end Yes purify->end change_solvent->end dilute->end correct_protocol->end G cluster_0 Aggregation-Caused Quenching (ACQ) cluster_1 Aggregation-Induced Emission (AIE) acq_solution Dilute Solution: Molecules are isolated High Fluorescence acq_aggregate Aggregate State: π-π stacking forms non-radiative pathways Fluorescence is Quenched acq_solution->acq_aggregate Increased Concentration aie_solution Dilute Solution: Free intramolecular rotation acts as non-radiative pathway Low Fluorescence aie_aggregate Aggregate State: Rotations are restricted (RIR) Radiative decay is favored High Fluorescence aie_solution->aie_aggregate Increased Concentration G chalcone Chalcone Precursor ((E)-1-phenyl-3-styrylprop-2-en-1-one) reaction Cyclocondensation (e.g., in Ethanol or Glacial Acetic Acid) chalcone->reaction hydrazine Phenylhydrazine hydrazine->reaction crude Crude Product reaction->crude purification Purification (Recrystallization or Column Chromatography) crude->purification pure Pure this compound purification->pure analysis Characterization (NMR, MS, Elemental Analysis) pure->analysis

References

Technical Support Center: Synthesis of Substituted Pyrazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazolines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazolines?

A1: The most prevalent and versatile method for synthesizing 1,3,5-trisubstituted-2-pyrazolines is the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine hydrate or its derivatives.[1][2][3][4][5] This reaction proceeds via a cyclocondensation mechanism.[6][7] The synthesis is often a two-step process: first, the synthesis of the chalcone intermediate through a Claisen-Schmidt condensation of an aldehyde and a ketone, followed by the cyclization with a hydrazine derivative.[6][8][9]

Q2: My pyrazoline synthesis yield is consistently low (<70%). What are the potential reasons?

A2: Low yields are a common issue with conventional pyrazoline synthesis methods.[8] Several factors can contribute to this:

  • Reaction Conditions: Conventional methods often require prolonged refluxing at high temperatures, which can lead to product degradation and the formation of by-products.[8]

  • Purity of Reactants: The purity of the starting chalcone and hydrazine derivative is crucial. Impurities can interfere with the reaction and lead to side product formation.

  • Reaction Work-up: The precipitation of the product by pouring the reaction mixture into ice-cold water is a critical step.[1][10] Inefficient precipitation or loss of product during filtration and washing can significantly reduce the isolated yield.

  • Side Reactions: The formation of side products, such as pyrazoles (the oxidized form of pyrazolines) or Schiff base hydrazones, can consume the starting materials and lower the yield of the desired pyrazoline.[2]

Q3: What are some alternative, higher-yielding methods for pyrazoline synthesis?

A3: To address the limitations of conventional methods, several alternative "green chemistry" approaches have been developed that often provide higher yields and shorter reaction times:

  • Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times (from hours to seconds/minutes) and often improving yields.[8][10]

  • Ultrasonic Irradiation: Sonication can also enhance the reaction rate and yield by providing the necessary activation energy through acoustic cavitation.[8][11]

  • Other Methods: Other reported methods include the use of ionic liquids as solvents and grinding techniques (mechanochemistry).[8]

Q4: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?

A4: The formation of multiple products is a common challenge. The most likely side products in a chalcone-hydrazine reaction are:

  • Pyrazoles: These are the fully aromatized, oxidized derivatives of pyrazolines.[2][5] Their formation can be favored by harsh reaction conditions or the presence of oxidizing agents. To minimize pyrazole formation, it is important to control the reaction temperature and duration. In some cases, in-situ oxidation is a desired step to intentionally form pyrazoles.[12]

  • Schiff Base Hydrazones: These are intermediates that may not fully cyclize to form the pyrazoline ring.[2] Ensuring appropriate reaction conditions (e.g., acidic medium) can promote the cyclization step.[2]

To minimize side products, it is crucial to optimize reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No product formation or very low conversion 1. Inactive catalyst or incorrect catalyst concentration.2. Low purity of starting materials (chalcone, hydrazine).3. Inappropriate solvent.4. Reaction temperature is too low.1. Use a fresh, active catalyst (e.g., glacial acetic acid, sodium hydroxide). Optimize catalyst loading.2. Purify starting materials by recrystallization or chromatography.3. Screen different solvents (e.g., ethanol, methanol, acetic acid).[3][6][13]4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of a solid precipitate that is not the desired product 1. The precipitate could be unreacted chalcone.2. Formation of insoluble polymeric side products.1. Check the melting point and TLC of the precipitate against the starting chalcone.2. Filter the reaction mixture at the reaction temperature to remove any insoluble material before cooling to precipitate the product.
Difficulty in purifying the final product 1. Presence of closely related impurities (e.g., starting chalcone, pyrazole side product).2. Oily product that is difficult to crystallize.1. Use column chromatography for purification. A solvent system like n-hexane and ethyl acetate is often effective.[1]2. Try different recrystallization solvents or solvent mixtures. If the product remains oily, consider purification by column chromatography.
Inconsistent reaction times 1. Variations in heating method (oil bath vs. heating mantle).2. Fluctuations in the scale of the reaction.1. Use a controlled heating method like an oil bath for consistent temperature.[1]2. Ensure consistent stirring and heating when scaling up the reaction.
Formation of pyrazole instead of pyrazoline 1. Presence of an oxidizing agent.2. Prolonged heating at high temperatures.1. Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.2. Optimize the reaction time and temperature to favor the formation of the pyrazoline. Monitor the reaction closely by TLC.

Experimental Protocols

Protocol 1: Conventional Synthesis of Substituted Pyrazolines from Chalcones

This protocol is a generalized procedure based on common conventional methods.[1][10][13]

Step 1: Synthesis of Chalcone

  • Dissolve the substituted acetophenone (0.01 mol) and a substituted aldehyde (0.01 mol) in ethanol (10-20 mL) with stirring.[13]

  • Add an aqueous solution of sodium hydroxide (e.g., 30%) dropwise to the mixture.[13]

  • Stir the reaction mixture at room temperature for a few hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][13]

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.[13]

  • Filter the separated solid chalcone, wash with water until neutral, and recrystallize from a suitable solvent like ethanol.[13]

Step 2: Synthesis of Pyrazoline

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) in a suitable solvent such as ethanol or glacial acetic acid.[3][9]

  • Add hydrazine hydrate (e.g., 99%, 0.01-0.04 mol) or a substituted hydrazine derivative to the solution.[1][3][9]

  • Reflux the reaction mixture for 3-8 hours.[2][10] The reaction progress should be monitored by TLC.

  • After completion, pour the hot reaction mixture into ice-cold water to precipitate the pyrazoline derivative.[1][10]

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate).[10]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazolines

This protocol offers a faster and often higher-yielding alternative to the conventional method.[10]

  • In a microwave-safe reaction vessel, mix the chalcone derivative (e.g., 1 mmol) with an excess of hydrazine hydrate in a minimal amount of dry ethanol.[10]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 240-350 W) for a short duration (e.g., 50-400 seconds).[10] The optimal time and power should be determined for each specific reaction.

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, dry, and recrystallize the product as described in the conventional protocol.

Data Summary

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave-Assisted MethodReference(s)
Reaction Time 3 - 8 hours50 - 400 seconds[10]
Typical Yield Often < 70%Generally higher than conventional[8]
Energy Source Thermal heating (oil bath, heating mantle)Microwave irradiation[8][10]
Advantages Simple setupRapid synthesis, higher yields, environmentally friendly[8][10]
Disadvantages Long reaction times, lower yields, potential for side productsRequires specialized microwave reactor[8]

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Synthesis start Substituted Aldehyde + Substituted Acetophenone react_chalcone Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) start->react_chalcone chalcone Crude Chalcone react_chalcone->chalcone purify_chalcone Purification (Recrystallization) chalcone->purify_chalcone pure_chalcone Pure Chalcone purify_chalcone->pure_chalcone react_pyrazoline Cyclocondensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) pure_chalcone->react_pyrazoline hydrazine Hydrazine Derivative hydrazine->react_pyrazoline pyrazoline Crude Pyrazoline react_pyrazoline->pyrazoline purify_pyrazoline Purification (Recrystallization) pyrazoline->purify_pyrazoline final_product Substituted Pyrazoline purify_pyrazoline->final_product

Caption: General workflow for the two-step synthesis of substituted pyrazolines.

troubleshooting_low_yield q_node q_node a_node a_node start Low Pyrazoline Yield q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reaction conditions optimized? a1_yes->q2 sol1 Purify Chalcone and Hydrazine a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is work-up efficient? a2_yes->q3 sol2 Optimize Temperature, Time, and Catalyst a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Consider alternative methods a3_yes->q4 sol3 Ensure complete precipitation and careful filtration a3_no->sol3 sol4 Microwave or Ultrasound-assisted synthesis q4->sol4

Caption: A troubleshooting decision tree for addressing low yields in pyrazoline synthesis.

References

reducing background fluorescence in pyrazoline-based bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to background fluorescence in pyrazoline-based bioimaging.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using pyrazoline-based fluorescent probes?

Pyrazoline derivatives are a class of heterocyclic compounds that have gained significant attention in bioimaging.[1][2][3] Their popularity stems from several advantageous properties, including:

  • High Quantum Yields: Many pyrazoline derivatives exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into fluorescent signal, which is beneficial for detecting low-abundance targets.[1][4]

  • Good Photostability: Some pyrazoline-based dyes have demonstrated good resistance to photobleaching, allowing for longer imaging sessions and more robust quantification.[4][5]

  • Tunable Photophysical Properties: The emission and absorption spectra of pyrazoline probes can be modified through chemical synthesis, enabling the development of probes with a wide range of colors and properties.[3]

  • Biocompatibility and Cell Permeability: Pyrazoline derivatives have been shown to have good membrane permeability and low cytotoxicity in some cases, making them suitable for live-cell imaging.[2][4]

  • Synthetic Versatility: The synthesis of pyrazoline derivatives is often straightforward, allowing for the creation of a diverse library of probes for various applications.[2][6]

Q2: What are the primary sources of background fluorescence in my bioimaging experiments?

Background fluorescence can originate from several sources, broadly categorized as autofluorescence from the biological sample and non-specific binding of the fluorescent probe.

  • Autofluorescence: This is the natural fluorescence emitted by endogenous molecules within cells and tissues.[7][8][9] Common sources include:

    • Metabolites: NADH and flavins (like riboflavin) are major contributors to autofluorescence, particularly in the green part of the spectrum.[7][8]

    • Structural Proteins: Collagen and elastin, components of the extracellular matrix, are highly autofluorescent.[7][9]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have broad excitation and emission spectra.[7][9]

    • Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine can contribute to UV-excited autofluorescence.[7]

  • Fixation-Induced Fluorescence: Chemical fixatives, especially those containing aldehydes like formaldehyde, paraformaldehyde, and glutaraldehyde, can react with cellular components to create fluorescent products.[7][9][10]

  • Non-Specific Probe Binding: The pyrazoline probe may bind to cellular structures or molecules other than the intended target, leading to a diffuse background signal.

  • Impure Probe: The presence of fluorescent impurities from the synthesis and purification process can contribute to background fluorescence.[11]

  • Media and Reagents: Some components of cell culture media (e.g., phenol red, riboflavin) and mounting media can be fluorescent.[7]

Q3: How can I assess the purity of my pyrazoline-based probe?

Ensuring the purity of your fluorescent probe is a critical first step in reducing background fluorescence. Impurities from the synthesis process can be highly fluorescent and contribute to non-specific signals. Common methods to assess purity include:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the number of components in your probe solution. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture.[11]

  • Spectroscopic Analysis (UV-Vis and Fluorescence): While not a direct measure of purity, comparing the measured spectra to the expected spectra of the pure compound can reveal the presence of fluorescent impurities with different spectral properties.

Troubleshooting Guides

Issue 1: High background fluorescence across the entire sample.
Possible Cause Troubleshooting Step Rationale
Autofluorescence from cell culture medium Wash cells thoroughly with phosphate-buffered saline (PBS) before fixation and staining. Image cells in a phenol red-free and riboflavin-free medium for live-cell imaging.Components like phenol red and riboflavin in culture media are fluorescent and can contribute to a high background signal.[7]
Fixation-induced autofluorescence 1. Reduce the fixation time to the minimum required.[10][12] 2. Consider using a non-aldehyde fixative like ice-cold methanol.[7] 3. After aldehyde fixation, treat the sample with a reducing agent like sodium borohydride.[7][8]Aldehyde fixatives can cross-link proteins and other molecules, creating fluorescent products.[9][10][12] Reducing fixation time, using alternative fixatives, or quenching the reaction can minimize this effect.
Excess probe concentration Perform a titration experiment to determine the optimal probe concentration. Start with a lower concentration and incrementally increase it until a good signal-to-noise ratio is achieved.Using too high a concentration of the probe can lead to increased non-specific binding and background fluorescence.
Impure pyrazoline probe 1. Check the purity of the probe using TLC or HPLC.[11] 2. If impurities are detected, purify the probe using column chromatography or recrystallization.Fluorescent impurities from the synthesis process can contribute significantly to background noise.
Suboptimal imaging parameters 1. Reduce the excitation laser power or exposure time.[13] 2. Adjust the gain and offset settings on the detector to minimize the background contribution. 3. Use appropriate emission filters to specifically collect the fluorescence from your probe and block out-of-band light.[14][15]High laser power can excite more autofluorescence and lead to photobleaching.[13] Proper detector settings and filters are crucial for isolating the specific signal.
Issue 2: High background fluorescence localized to specific cellular compartments (e.g., lysosomes, mitochondria).
Possible Cause Troubleshooting Step Rationale
Autofluorescence from specific organelles 1. Identify the likely source of autofluorescence based on its emission spectrum. For example, mitochondria are rich in NADH and flavins, which fluoresce in the green channel.[7] 2. Use a pyrazoline probe that emits in a spectral region with lower autofluorescence (e.g., red or far-red). 3. Use spectral unmixing or image subtraction techniques to computationally remove the autofluorescence signal.Certain organelles have a higher concentration of autofluorescent molecules.[8] Shifting to a different spectral window or using post-acquisition processing can help.
Non-specific binding of the probe 1. Increase the number and duration of washing steps after probe incubation. 2. Include a blocking step before adding the probe. Common blocking agents include bovine serum albumin (BSA) or normal serum. 3. Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the washing buffers to reduce non-specific hydrophobic interactions.These steps help to remove unbound or weakly bound probe molecules and block non-specific binding sites.
Probe aggregation 1. Prepare fresh probe solutions and filter them before use. 2. Test different solvents for dissolving the probe to find one that minimizes aggregation. 3. Consult the probe's datasheet for information on its solubility and potential for aggregation.Aggregates of the probe can appear as bright, non-specific puncta in the image.
Issue 3: Low or no signal from the pyrazoline probe.
Possible Cause Troubleshooting Step Rationale
Incorrect filter sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your pyrazoline probe.The filter sets must match the absorption and emission maxima of the fluorophore to efficiently excite it and collect its emitted light.[15]
Probe degradation 1. Store the probe according to the manufacturer's instructions, protected from light and moisture. 2. Prepare fresh dilutions of the probe for each experiment.Pyrazoline dyes, like many fluorophores, can degrade over time, especially when exposed to light.
Inefficient probe binding 1. Optimize the incubation time and temperature for the probe. 2. Ensure the pH and ionic strength of the buffer are optimal for probe binding.The binding of the probe to its target can be sensitive to experimental conditions.
Photobleaching 1. Reduce the excitation laser power and exposure time.[13] 2. Use an anti-fade mounting medium. 3. Acquire images from a fresh area of the sample for each time point.Excessive exposure to excitation light can destroy the fluorophore, leading to a loss of signal.

Quantitative Data Summary

Table 1: Common Endogenous Fluorophores and their Spectral Properties

Autofluorescent SpeciesExcitation Max (nm)Emission Max (nm)Common Location
NADH ~340~460Mitochondria
Flavins (FAD, FMN) ~450~530Mitochondria
Collagen ~340~400Extracellular Matrix
Elastin ~350-450~420-520Extracellular Matrix
Lipofuscin 345-490460-670Lysosomes, Cytosol
Tryptophan ~280~350Proteins

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Protocol 1: General Staining Protocol to Minimize Background Fluorescence
  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to avoid background from plasticware.[7]

  • Washing: Gently wash the cells three times with warm PBS to remove any fluorescent components from the culture medium.

  • Fixation:

    • Option A (Aldehyde Fixation): Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Option B (Solvent Fixation): Fix cells with ice-cold methanol for 5-10 minutes at -20°C. This can sometimes reduce autofluorescence compared to aldehydes.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • (Optional) Quenching: If using aldehyde fixation, incubate the cells with 0.1% sodium borohydride in PBS for 10 minutes at room temperature to reduce fixation-induced autofluorescence.[8] Follow with three washes in PBS.

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to minimize non-specific probe binding.

  • Probe Incubation: Dilute the pyrazoline probe to its optimal concentration in blocking buffer and incubate for the recommended time (typically 30-60 minutes), protected from light.

  • Washing: Wash the cells three to five times with PBS (optionally containing 0.05% Tween-20) for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample promptly, using the lowest possible excitation power that provides a sufficient signal.[13]

Visualizations

TroubleshootingWorkflow start High Background Fluorescence Observed check_unstained Image Unstained Control Sample start->check_unstained autofluorescence High Autofluorescence Detected check_unstained->autofluorescence Yes low_autofluorescence Low Autofluorescence check_unstained->low_autofluorescence No optimize_fixation Optimize Fixation Protocol (e.g., change fixative, reduce time) autofluorescence->optimize_fixation spectral_shift Use Probe in Red/Far-Red Spectrum autofluorescence->spectral_shift check_probe Assess Probe Purity & Concentration low_autofluorescence->check_probe optimize_fixation->check_unstained spectral_shift->check_unstained probe_issue Impure or Concentrated Probe check_probe->probe_issue Yes probe_ok Probe is Pure & Dilute check_probe->probe_ok No purify_probe Purify Probe / Titrate Concentration probe_issue->purify_probe optimize_staining Optimize Staining Protocol probe_ok->optimize_staining purify_probe->optimize_staining staining_issue Non-Specific Binding optimize_staining->staining_issue Yes final_check Review Imaging Parameters (Laser Power, Filters, Detector Settings) optimize_staining->final_check No optimize_washing Increase Washing Steps / Add Detergent staining_issue->optimize_washing add_blocking Add/Optimize Blocking Step staining_issue->add_blocking optimize_washing->final_check add_blocking->final_check

Caption: Troubleshooting workflow for high background fluorescence.

BackgroundSources cluster_sample Biological Sample cluster_reagents Reagents & Consumables Mitochondria Mitochondria (NADH, Flavins) TotalBackground Total Background Fluorescence Mitochondria->TotalBackground ECM Extracellular Matrix (Collagen, Elastin) ECM->TotalBackground Lysosomes Lysosomes (Lipofuscin) Lysosomes->TotalBackground Fixatives Aldehyde Fixatives Fixatives->TotalBackground Media Culture Media (Phenol Red) Media->TotalBackground Probe Pyrazoline Probe (Non-specific binding, Impurities) Probe->TotalBackground Plasticware Plasticware Plasticware->TotalBackground

Caption: Potential sources of background fluorescence in bioimaging.

References

optimization of reaction conditions for pyrazoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrazoline Synthesis Optimization

Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoline derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-pyrazolines?

A1: The most prevalent and classical method involves the cyclization reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives (like hydrazine hydrate or phenylhydrazine).[1][2] This reaction is typically catalyzed by an acid, such as glacial acetic acid, or a base.[2]

Q2: What are the main advantages of using microwave-assisted synthesis over conventional heating?

A2: Microwave-assisted organic synthesis (MAOS) offers several key advantages, including drastically reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[3][4] It is also considered a more energy-efficient and environmentally friendly "green chemistry" approach.[5][6]

Q3: What is the typical role of acetic acid in pyrazoline synthesis?

A3: Glacial acetic acid often serves as both a solvent and a catalyst.[7] It facilitates the condensation and subsequent intramolecular cyclization of the chalcone and hydrazine to form the pyrazoline ring.[2]

Q4: Can pyrazoline synthesis be performed without a solvent?

A4: Yes, solvent-free methods, such as grinding techniques, have been developed. These eco-friendly procedures involve grinding the solid reactants together, sometimes with a catalyst, to initiate the reaction.[6][8] This method offers benefits like short reaction times, easy workup, and high yields.[6]

Troubleshooting Guide

Q5: My reaction is resulting in a very low yield (<50%). What are the primary factors to investigate?

A5: Low yield is a common issue, especially with conventional heating methods.[8] Here are the steps to troubleshoot:

  • Purity of Starting Materials: Ensure your chalcone and hydrazine starting materials are pure. Impurities in the chalcone precursor or degraded hydrazine can significantly impact the reaction efficiency.

  • Reaction Time and Temperature: Conventional methods may require prolonged reflux (5-6 hours or more).[9] If the yield is low, the reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Catalyst and Solvent: The choice of catalyst and solvent is crucial. If using acetic acid in ethanol is not effective, switching to a different solvent system like methanol or DMF might be beneficial.[9][10] In some cases, a base catalyst like sodium acetate or sodium hydroxide may be more effective.[5][11]

  • Molar Ratio of Reactants: An excess of the hydrazine reagent is often used to drive the reaction to completion. Optimizing the molar ratio of chalcone to hydrazine can improve yields.[11]

  • Alternative Synthesis Method: If optimizing the above parameters fails, consider switching to a more efficient method like microwave-assisted synthesis, which is well-documented to improve yields and shorten reaction times significantly.[3][4]

Q6: My TLC plate shows multiple spots, indicating the presence of impurities or side products. What could they be and how can I minimize them?

A6: The presence of multiple spots on a TLC plate suggests either unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: One of the most prominent spots could be your starting chalcone. This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield (Q5).

  • Side Products: Side reactions can occur, particularly under harsh conditions or with prolonged heating. The use of aryl hydrazine as a hydrochloride salt can sometimes help reduce side reactions and improve the outcome of the cyclization.[8]

  • Minimization Strategies:

    • Purer Reactants: Start with highly pure chalcones and hydrazines.

    • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation or side product formation.

    • Method Change: Microwave-assisted synthesis often results in cleaner reaction profiles due to the rapid and uniform heating.[12]

    • Purification: If side products are unavoidable, careful purification via recrystallization or column chromatography is necessary to isolate the desired pyrazoline.

Experimental Protocols & Data

Protocol 1: Conventional Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

This protocol describes a general procedure for synthesizing pyrazoline derivatives via conventional reflux.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, as catalyst)

Procedure:

  • A mixture of the substituted chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) is dissolved in absolute ethanol (20 mL) in a round-bottom flask.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is heated under reflux with stirring for 5-6 hours.[9]

  • The progress of the reaction is monitored by TLC (using a suitable solvent system like n-hexane:ethyl acetate).

  • After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.[4]

Protocol 2: Microwave-Assisted Synthesis (MAOS) of Pyrazolines

This protocol provides a rapid and efficient alternative to conventional heating.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Add a drop of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[4][9] The optimal time and power may need to be determined empirically for specific substrates.

  • Monitor the reaction completion by TLC.

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with cold water, dry, and recrystallize the product from ethanol.[4]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the typical differences in reaction conditions and outcomes between conventional and microwave-assisted synthesis methods.

ParameterConventional HeatingMicrowave Irradiation (MAOS)Reference(s)
Reaction Time 5 - 20 hours2 - 10 minutes[6][9]
Typical Yield Often <70%Generally >80%, often higher[4][8]
Energy Source Thermal/Electric HeatingElectromagnetic Waves[6]
Solvent Volume HigherLower[4][9]
Work-up StandardStandard, often cleaner profile[5]

Visual Guides & Workflows

The following diagrams illustrate the general workflow for pyrazoline synthesis and a logical approach to troubleshooting common issues.

G start_end start_end process process decision decision io io A Start: Reactants (Chalcone, Hydrazine) B Add Solvent & Catalyst A->B 1 C Reaction Step B->C 2 D Conventional Reflux (Hours) C->D E Microwave Irradiation (Minutes) C->E F Monitor by TLC D->F E->F G Reaction Complete? F->G 3 G->C No, Continue Reaction H Work-up (Quench & Precipitate) G->H Yes I Purification (Filter & Recrystallize) H->I 4 J Characterization (NMR, IR, MS) I->J 5 K End: Pure Pyrazoline J->K 6

Caption: General workflow for pyrazoline synthesis.

G problem problem check check action action outcome outcome A Problem: Low Yield B Check Purity of Starting Materials A->B C Check Reaction Parameters A->C D Consider Alternative Method A->D B1 Purify Chalcone & Use Fresh Hydrazine B->B1 C1 Increase Time/ Temperature C->C1 C2 Change Solvent/ Catalyst C->C2 C3 Optimize Molar Ratios C->C3 D1 Switch to Microwave or Ultrasound Synthesis D->D1 E Yield Improved B1->E C1->E C2->E C3->E D1->E

Caption: Troubleshooting logic for low yield reactions.

References

Technical Support Center: Minimizing Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during live-cell fluorescence imaging experiments.

Troubleshooting Guide

Phototoxicity can manifest in various ways, often subtly, compromising experimental data. This guide provides solutions to common issues encountered during live-cell imaging.

IssuePotential Cause(s)Recommended Solution(s)
Cell Blebbing, Detachment, or Death [1][2]- High excitation light intensity. - Prolonged exposure to excitation light. - Use of short-wavelength (e.g., UV, blue) fluorophores.[3][4]- Reduce laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio (SNR).[4][5] - Decrease exposure time per frame.[1][5] - Increase the time interval between acquisitions. - Use red-shifted fluorophores with longer excitation wavelengths.[3][6]
Altered Cell Morphology or Dynamics (e.g., slowed migration, abnormal organelle movement) [7][8]- Sublethal phototoxic stress. - Generation of reactive oxygen species (ROS) affecting cellular processes.[3][8]- Implement imaging conditions with the lowest possible light dose. - Use imaging media supplemented with antioxidants like Trolox or ascorbic acid to scavenge ROS.[3][8] - Monitor cell health using transmitted light imaging in parallel.[8]
Rapid Photobleaching - High excitation intensity. - Oxygen-mediated photodegradation of fluorophores.[8]- Reduce excitation intensity.[1] - Use more photostable fluorescent probes or proteins. - Employ imaging media with antifade reagents.[5] - While reducing oxygen can decrease photobleaching, it may not be suitable for live-cell experiments requiring respiration.[8]
Low Signal-to-Noise Ratio (SNR) with Low Excitation Light - Inefficient light collection. - Detector sensitivity is too low.- Use high numerical aperture (NA) objectives to collect more light.[9][10] - Ensure all optical components are clean and aligned. - Use highly sensitive detectors like sCMOS or EMCCD cameras.[11] - Use bright and photostable fluorophores.[4]
Inconsistent Results Between Experiments - Variation in illumination conditions. - "Illumination overhead" where the sample is illuminated even when the camera is not acquiring an image.[7][11][12]- Standardize imaging protocols, including lamp warm-up time and power settings. - Use fast-switching LED light sources and TTL triggering to precisely control illumination times and eliminate overhead.[7][11][12] - For systems with mechanical shutters, use longer exposure times with lower light power to minimize the relative effect of shutter opening/closing times.[11]

Frequently Asked Questions (FAQs)

Q1: What are the first signs of phototoxicity?

A1: Early signs of phototoxicity can be subtle and may not involve immediate cell death. Look for changes in cell behavior such as altered migration rates, changes in the speed or pattern of organelle movement, or temporary cell cycle arrest.[7][8] More severe signs include plasma membrane blebbing, the formation of large vacuoles, mitochondrial swelling, and eventual cell detachment or death.[1][2]

Q2: How do I choose the right fluorescent probe to minimize phototoxicity?

A2: When selecting a fluorescent probe, consider the following:

  • Wavelength: Opt for probes excited by longer wavelengths (green, red, or far-red light) as they are generally less energetic and cause less damage than shorter wavelengths (UV and blue light).[3][4][6]

  • Brightness and Photostability: Brighter probes require less excitation light to achieve a good signal, and more photostable probes are less prone to generating reactive oxygen species (ROS).[4]

  • Toxicity: Some chemical dyes can be inherently toxic to cells, even without light.[13] Whenever possible, use fluorescent proteins or probes specifically designed and tested for low toxicity in live-cell applications.

Q3: What imaging parameters should I optimize to reduce phototoxicity?

A3: The key is to minimize the total light dose delivered to your sample.[11]

  • Excitation Intensity: Use the lowest possible illumination intensity that provides an acceptable signal-to-noise ratio.[1][4][5]

  • Exposure Time: Keep the exposure time for each image as short as possible.[1][5]

  • Imaging Interval: Increase the time between successive image acquisitions in a time-lapse experiment.

  • Z-stacks: Limit the number of Z-planes you acquire to only what is necessary for your analysis.[3] Using a focus maintenance device can help avoid the need for repeated Z-stacking to find the correct focal plane.[9]

Q4: Are there any supplements I can add to my imaging medium to reduce phototoxicity?

A4: Yes, supplementing your imaging medium with antioxidants can help neutralize the reactive oxygen species (ROS) that are a major cause of phototoxicity.[3][8] Commonly used supplements include Trolox (a water-soluble form of Vitamin E) and ascorbic acid (Vitamin C).[3][8] The effectiveness of these supplements can be cell-type dependent, so it's advisable to test them for your specific experimental setup.

Q5: Which microscopy techniques are best for minimizing phototoxicity in long-term imaging?

A5: Advanced microscopy techniques that limit illumination to the focal plane are highly effective at reducing phototoxicity.

  • Spinning-disk confocal microscopy: This technique is generally gentler than laser scanning confocal microscopy because it uses lower laser power and illuminates multiple points simultaneously, reducing the light dose at any single point.

  • Light-sheet fluorescence microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, meaning only the focal plane being imaged is exposed to the excitation light. This dramatically reduces overall phototoxicity and photobleaching, making it ideal for long-term imaging of sensitive specimens.[3][8]

  • Two-photon microscopy: This technique uses non-linear excitation, which confines fluorescence excitation to a tiny focal volume, thus reducing out-of-focus phototoxicity.[3]

Experimental Protocols

Protocol 1: Assessing Phototoxicity Using a Mitochondrial Membrane Potential Probe

This protocol uses a fluorescent probe sensitive to mitochondrial membrane potential (e.g., TMRM or TMRE) to assess sublethal phototoxicity. A decrease in mitochondrial membrane potential is an early indicator of cellular stress.

Materials:

  • Live cells cultured on glass-bottom dishes.

  • Imaging medium (e.g., phenol red-free DMEM with HEPES).

  • Mitochondrial membrane potential probe (e.g., TMRM).

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Prepare the imaging medium containing the mitochondrial membrane potential probe at the manufacturer's recommended concentration.

  • Replace the culture medium with the probe-containing imaging medium and incubate for 20-30 minutes at 37°C.

  • Mount the dish on the microscope stage incubator, ensuring the temperature and CO2 levels are maintained.

  • Identify a field of view with healthy cells.

  • Control Acquisition: Acquire a short time-lapse series (e.g., 5 frames at 1-minute intervals) using very low illumination settings to establish a baseline of mitochondrial health.

  • Experimental Acquisition: On a different field of view, subject the cells to your intended experimental imaging conditions (your standard excitation intensity, exposure time, and time-lapse interval for your actual experiment).

  • Post-Exposure Assessment: After the experimental acquisition, immediately switch back to the very low illumination settings used for the control and acquire another short time-lapse to observe any changes in mitochondrial membrane potential (indicated by a decrease in fluorescence intensity).

  • Analysis: Quantify the fluorescence intensity of individual mitochondria over time in both the control and experimental groups. A significant decrease in intensity in the experimental group indicates phototoxicity-induced stress.

Protocol 2: Minimizing Illumination Overhead with TTL Triggering

This protocol outlines the general steps to configure a microscope with a fast-switching LED light source to eliminate "illumination overhead."

Materials:

  • Microscope with a TTL-controllable LED light source.

  • Camera with TTL output signal for "exposing."

  • Image acquisition software that supports TTL triggering.

Procedure:

  • Connect the "exposing" TTL output from the camera to the TTL input of the LED light source controller using a BNC cable.

  • In the image acquisition software, configure the illumination settings to be controlled by an external trigger (TTL).

  • Set the camera to "trigger first" or a similar mode where it sends a signal at the start of the exposure.

  • When you start an acquisition, the software will command the camera to begin exposing.

  • The camera will send a high signal from its "exposing" port for the exact duration of the exposure time.

  • This high signal will trigger the LED to turn on. When the exposure is finished, the signal will go low, and the LED will instantly turn off.

  • This ensures that the sample is only illuminated when the camera is actively collecting photons, eliminating any illumination overhead from software delays or mechanical shutter movements.[7][11][12]

Visualizations

Phototoxicity_Signaling_Pathway cluster_light Light Interaction cluster_ros Cellular Damage cluster_response Cellular Response ExcitationLight Excitation Light Fluorophore Fluorophore ExcitationLight->Fluorophore Excites ROS Reactive Oxygen Species (ROS) Fluorophore->ROS Generates LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage CellStress Cellular Stress LipidPeroxidation->CellStress ProteinOxidation->CellStress DNA_Damage->CellStress Apoptosis Apoptosis CellStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of phototoxicity-induced cell damage.

Experimental_Workflow cluster_setup Experiment Setup cluster_imaging Imaging Protocol cluster_controls Controls & Analysis ChooseProbe 1. Select Red-Shifted, Photostable Probe PrepareSample 2. Prepare Live-Cell Sample ChooseProbe->PrepareSample OptimizeMicroscope 3. Optimize Light Path (High NA Objective) PrepareSample->OptimizeMicroscope SetParams 4. Minimize Light Dose: - Low Intensity - Short Exposure - Long Interval OptimizeMicroscope->SetParams AcquireData 5. Acquire Time-Lapse Data SetParams->AcquireData MonitorHealth 6. Monitor Cell Health (Transmitted Light) AcquireData->MonitorHealth AnalyzeData 7. Analyze Data MonitorHealth->AnalyzeData Validate 8. Validate Findings (e.g., lower light dose control) AnalyzeData->Validate

Caption: Experimental workflow for minimizing phototoxicity.

References

Technical Support Center: Enhancing Selectivity of Pyrazoline Chemosensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and application of pyrazoline-based chemosensors. Our goal is to help you enhance the selectivity of your chemosensors for specific analytes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with pyrazoline chemosensors.

Problem Potential Causes Solutions & Recommendations
Low or No Fluorescence/Colorimetric Response 1. Incorrect solvent polarity: The photophysical properties of pyrazoline derivatives can be highly sensitive to the solvent environment.[1] 2. Degradation of the chemosensor: Pyrazoline compounds may be unstable under certain pH or light conditions. 3. Inappropriate excitation/emission wavelengths: The selected wavelengths may not be optimal for the sensor-analyte complex. 4. Quenching by impurities: The presence of quenching species in the sample or solvent can reduce the signal.1. Solvent Screening: Test the sensor's response in a range of solvents with varying polarities to find the optimal medium. 2. Stability Studies: Evaluate the sensor's stability over time and under different pH and light conditions. Store the sensor in a dark, cool place. 3. Wavelength Optimization: Perform excitation and emission scans to determine the peak wavelengths for the sensor both in the absence and presence of the analyte. 4. Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity to minimize interference.
Poor Selectivity/Interference from Other Analytes 1. Similar binding affinities: The sensor's binding site may interact with multiple analytes with similar chemical properties.[1] 2. Non-specific interactions: The observed response may be due to non-specific interactions rather than selective binding. 3. Formation of aggregates: At high concentrations, the sensor may form aggregates that exhibit different sensing properties.1. Structural Modification: Modify the pyrazoline scaffold by introducing functional groups that can enhance specific interactions with the target analyte. For instance, adding an acetyl group can improve selectivity for certain metal ions.[2][3] 2. pH Optimization: The selectivity of a chemosensor can often be tuned by adjusting the pH of the medium, which can alter the protonation state of the sensor and/or the analyte. 3. Use of Masking Agents: Introduce masking agents that can selectively bind to and "hide" interfering ions, preventing them from interacting with the chemosensor. 4. Concentration Optimization: Perform experiments at different sensor concentrations to rule out aggregation-induced effects.
Irreversible Sensor Behavior 1. Chemical reaction with the analyte: The sensing mechanism may involve an irreversible chemical reaction between the sensor and the analyte. 2. Decomposition of the sensor-analyte complex: The complex formed may be unstable and undergo decomposition.1. Mechanism Investigation: Use techniques like NMR and mass spectrometry to investigate the sensing mechanism and determine if a chemical transformation is occurring. 2. Reversibility Test: After the addition of the target analyte, introduce a strong chelating agent (e.g., EDTA for metal ions) to see if the original spectral properties of the sensor can be restored.[1]
Inconsistent or Unreproducible Results 1. Fluctuations in experimental conditions: Minor variations in temperature, pH, or solvent composition can affect the results. 2. Inaccurate concentration of solutions: Errors in preparing stock solutions of the sensor or analyte can lead to variability. 3. Instrumental drift: The performance of the spectrophotometer or fluorometer may change over time.1. Strict Control of Parameters: Maintain consistent experimental conditions for all measurements. Use a temperature-controlled cuvette holder and freshly prepared buffer solutions. 2. Accurate Solution Preparation: Use calibrated pipettes and high-precision balances to prepare all solutions. 3. Instrument Calibration: Regularly calibrate and check the performance of your analytical instruments.

Frequently Asked Questions (FAQs)

Q1: How can I rationally design a pyrazoline chemosensor with high selectivity for a specific metal ion?

A1: The design of a selective pyrazoline chemosensor involves considering the coordination chemistry of the target metal ion. Key strategies include:

  • Introducing Specific Binding Moieties: Incorporate functional groups that have a known affinity for the target ion. For example, a phenolic group at the 3-position of the pyrazoline ring can serve as a binding site for Al³⁺.[4]

  • Tuning Electronic Properties: The electronic properties of the pyrazoline core and its substituents can be modified to favor interaction with a specific ion. This can be achieved by introducing electron-donating or electron-withdrawing groups.

  • Controlling the "Bite" Size: The spatial arrangement of the coordinating atoms in the sensor should match the preferred coordination geometry and ionic radius of the target metal ion.

Q2: What are the common signaling mechanisms for pyrazoline-based fluorescent chemosensors?

A2: Pyrazoline chemosensors typically operate through one or a combination of the following mechanisms:

  • Intramolecular Charge Transfer (ICT): The binding of an analyte alters the electron-donating or -accepting properties of the pyrazoline system, leading to a change in the ICT process and a corresponding shift in the fluorescence spectrum.[5]

  • Photoinduced Electron Transfer (PET): In the "off" state, fluorescence is quenched by an electron transfer from a donor to the fluorophore. Analyte binding can inhibit this PET process, leading to a "turn-on" fluorescence response.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.

  • Ligand-to-Metal Charge Transfer (LMCT): In some cases, the interaction between the sensor and a metal ion can lead to LMCT, which can quench the fluorescence.[5]

  • Chelation-Enhanced Quenching (CHEQ): The coordination of a paramagnetic metal ion, such as Fe³⁺ or Cu²⁺, can lead to fluorescence quenching through energy or electron transfer.[5]

Q3: My pyrazoline sensor for Fe³⁺ also shows a response to Fe²⁺. How can I improve its selectivity?

A3: Distinguishing between Fe³⁺ and Fe²⁺ can be challenging due to their similar nature. To enhance selectivity for Fe³⁺:

  • Utilize the Hard and Soft Acids and Bases (HSAB) Principle: Fe³⁺ is a harder acid than Fe²⁺. Design a sensor with hard donor atoms (e.g., oxygen or nitrogen) to favor coordination with Fe³⁺.

  • Redox-Based Sensing: Design a sensor that undergoes a specific redox reaction with Fe³⁺ but not with Fe²⁺, leading to a unique signaling response.

  • Kinetic Masking: While thermodynamically challenging, it might be possible to exploit differences in the kinetics of complexation between the two iron species.

Q4: Can I use my pyrazoline chemosensor in aqueous media for biological applications?

A4: While many pyrazoline chemosensors are initially developed and tested in organic solvents, their application in aqueous environments is crucial for biological studies. To adapt a sensor for aqueous use:

  • Introduce Water-Solubilizing Groups: Modify the sensor's structure by adding hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), or sulfonate (-SO₃H) to improve its water solubility.

  • Use Co-solvents: Employ a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the sensor while maintaining an aqueous environment. However, the organic solvent concentration should be kept low to minimize its impact on biological systems.

  • Encapsulation: Encapsulate the hydrophobic sensor within a water-soluble carrier molecule like a cyclodextrin or a nanoparticle.

Quantitative Data Summary

The following table summarizes the performance of selected pyrazoline-based chemosensors for various analytes.

ChemosensorTarget AnalyteSensing MechanismSolvent SystemDetection Limit (LOD)Binding Constant (Kₐ)Reference
PFMFe³⁺Fluorescence QuenchingNot Specified0.12 µM1.3 x 10⁵ M⁻¹[6]
Pyrazole 9Fe³⁺Turn-on FluorescenceMeCN0.025 µMNot Reported[2]
PY-IAl³⁺Not SpecifiedNot SpecifiedNot Reported2.13 x 10³ M⁻¹[4]
Pyrazole 8Zn²⁺Turn-on FluorescenceMeCNNot ReportedNot Reported[2]
UnnamedZn²⁺Fluorescence EnhancementNot SpecifiedNot ReportedNot Reported[7]
UnnamedCu²⁺Fluorescence QuenchingAqueous THFNot ReportedNot Reported[8]
Probe YCu²⁺Not SpecifiedTHF-H₂O0.931 µMNot Reported[9]
Probe YFe³⁺Not SpecifiedTHF-H₂O0.401 µMNot Reported[9]
UnnamedHg²⁺Fluorescence EnhancementEtOH:H₂O (9:1)3.85 x 10⁻¹⁰ MNot Reported[10]

Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

This protocol is a general procedure based on the reaction of chalcones with hydrazines.[11]

Materials:

  • Substituted chalcone

  • Hydrazine hydrate or phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the substituted chalcone (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (or phenylhydrazine) (1.2 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

  • Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Evaluation of Chemosensor Selectivity

This protocol outlines the steps to assess the selectivity of a pyrazoline chemosensor for its target analyte in the presence of potentially interfering ions.

Materials:

  • Stock solution of the pyrazoline chemosensor in a suitable solvent.

  • Stock solutions of the target analyte and various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) of the same concentration.

  • Buffer solution to maintain a constant pH.

Procedure:

  • Prepare a solution of the chemosensor in the chosen buffer system at a fixed concentration.

  • Record the fluorescence or UV-Vis spectrum of the sensor solution.

  • To separate solutions of the sensor, add a specific number of equivalents (e.g., 10 equivalents) of the target analyte and each of the potential interfering ions.

  • Incubate the solutions for a short period to allow for complexation.

  • Record the fluorescence or UV-Vis spectrum for each solution.

  • Compare the spectral changes induced by the target analyte with those induced by the other ions. A highly selective sensor will show a significant response only to the target analyte.

  • To perform competition experiments, add the same number of equivalents of the interfering ion to a solution of the sensor that already contains the target analyte. A robust sensor will maintain its response to the target analyte even in the presence of competing ions.[3]

Visualizations

Signaling_Pathways cluster_ict Intramolecular Charge Transfer (ICT) cluster_pet Photoinduced Electron Transfer (PET) cluster_cheq Chelation-Enhanced Quenching (CHEQ) D Electron Donor Pyrazoline Pyrazoline Core (π-bridge) D->Pyrazoline Ground State D->Pyrazoline Altered ICT -> Spectral Shift A Electron Acceptor Pyrazoline->A Ground State Pyrazoline->A Altered ICT -> Spectral Shift Analyte_ICT Analyte Analyte_ICT->D Binding Event Fluorophore Pyrazoline Fluorophore Fluorescence ON Fluorescence ON Fluorophore->Fluorescence ON Receptor Receptor-Donor Receptor->Fluorophore e⁻ transfer (Fluorescence OFF) Analyte_PET Analyte Analyte_PET->Receptor Binding Inhibits PET Sensor_CHEQ Pyrazoline Sensor Sensor_CHEQ->Fluorescence ON Fluorescence OFF Fluorescence OFF Sensor_CHEQ->Fluorescence OFF Quenching Paramagnetic_Ion Paramagnetic Metal Ion (e.g., Fe³⁺, Cu²⁺) Paramagnetic_Ion->Sensor_CHEQ Binding

Caption: Common signaling mechanisms in pyrazoline chemosensors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Sensing & Selectivity Studies Chalcone Chalcone Precursor Synthesis Cyclization Reaction Chalcone->Synthesis Hydrazine Hydrazine Reagent Hydrazine->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Sensor_Stock Prepare Sensor Stock Solution Characterization->Sensor_Stock Pure Sensor Titration Spectrometric Titration Sensor_Stock->Titration Selectivity_Test Selectivity & Competition Assay Sensor_Stock->Selectivity_Test Analyte_Stock Prepare Analyte & Interferent Solutions Analyte_Stock->Titration Analyte_Stock->Selectivity_Test Data_Analysis Data Analysis (LOD, Kₐ) Titration->Data_Analysis Selectivity_Test->Data_Analysis

Caption: Workflow for pyrazoline chemosensor development and evaluation.

References

Technical Support Center: Pyrazoline Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Troubleshooting Guides

Issue 1: Discoloration or Browning of Pyrazoline Solution

Question: My pyrazoline solution, which was initially colorless or pale yellow, has turned brown. What is the likely cause and how can I prevent this?

Answer:

Browning of pyrazoline solutions is a common indicator of oxidative degradation. The pyrazoline ring can be susceptible to oxidation, leading to the formation of colored byproducts, often pyrazoles.

Troubleshooting Steps:

  • Inert Atmosphere: Pyrazoline derivatives can undergo oxidation. To prevent this, it is recommended to store solutions under an inert atmosphere, such as argon or nitrogen.[1]

  • Light Protection: Exposure to light can accelerate degradation. Always store pyrazoline solutions in amber vials or wrap the container with aluminum foil to protect it from light.[1]

  • Temperature Control: Elevated temperatures can promote degradation. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing (-20°C or lower) is recommended, though freeze-thaw cycles should be minimized.[1]

  • Solvent Purity: Ensure the use of high-purity, degassed solvents. Peroxides or other impurities in the solvent can initiate oxidative degradation.

  • Antioxidant Addition: For certain applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.

Issue 2: Appearance of a New Peak in HPLC Analysis During a Time-Course Experiment

Question: I am monitoring my reaction involving a pyrazoline compound using RP-HPLC. Over time, I observe a new, more polar peak appearing, while the peak of my starting material decreases. What could be happening?

Answer:

The appearance of a new peak, particularly a more polar one, often suggests the degradation of the pyrazoline compound into a more polar derivative. A common degradation pathway is the oxidation of the pyrazoline ring to the corresponding pyrazole. Pyrazoles are generally more polar than their pyrazoline precursors.

Troubleshooting and Identification Workflow:

A systematic workflow can help identify the new compound and understand the degradation process.

G start New Peak Observed in HPLC lcms LC-MS Analysis start->lcms Characterize Mass forced_degradation Forced Degradation Studies start->forced_degradation Simulate Degradation pathway Elucidate Degradation Pathway lcms->pathway Identify Degradant nmr NMR Spectroscopy forced_degradation->lcms mitigate Implement Mitigation Strategies pathway->mitigate end Stable Experimental Conditions mitigate->end

Caption: Workflow for Investigating Pyrazoline Degradation.

Experimental Steps:

  • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak. The expected mass would correspond to the pyrazole derivative (loss of two hydrogen atoms).

  • Forced Degradation Studies: To confirm the degradation pathway, perform forced degradation studies on a pure sample of your pyrazoline compound. Exposing the compound to oxidative stress (e.g., with H₂O₂) should intentionally generate the pyrazole derivative, which can be compared to the unknown peak in your experiment.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, ¹H NMR and ¹³C NMR spectroscopy can definitively confirm its structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with pyrazoline compounds in solution?

A1: The most frequently encountered stability issues are:

  • Oxidation: The pyrazoline ring can be oxidized to the more stable aromatic pyrazole ring, often resulting in a color change.[1]

  • Isomerization: Certain pyrazoline isomers, such as 1-pyrazolines, can be unstable and isomerize to the more stable 2-pyrazoline form.[1]

  • Photodegradation: Many pyrazoline derivatives are photoactive and can degrade upon exposure to light.[1]

  • Hydrolysis: Depending on the substituents, pyrazolines may be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: How does the choice of solvent affect the stability of pyrazoline compounds?

A2: The solvent can significantly influence the stability of pyrazoline compounds, primarily through its polarity and purity. Solvent polarity can affect the photophysical properties and the energy levels of the pyrazoline molecule, which may in turn influence its reactivity and degradation pathways.[2] It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q3: Are there general guidelines for storing pyrazoline solutions?

A3: Yes, for optimal stability, pyrazoline solutions should be stored:

  • In the dark: Use amber vials or wrap containers in aluminum foil.[1]

  • At low temperatures: Refrigerate at 2-8°C for short-term storage and freeze at -20°C or below for long-term storage.[1]

  • Under an inert atmosphere: Purge the solution and the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.[1]

Q4: My pyrazoline compound is supplied as a solid. What is the best way to prepare and store stock solutions?

A4: When preparing stock solutions:

  • Use a high-purity, anhydrous, and degassed solvent.

  • Dissolve the solid pyrazoline under an inert atmosphere if possible.

  • Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Stability Data

The stability of pyrazoline derivatives is highly dependent on their specific chemical structure (i.e., the nature and position of substituents). The following table provides illustrative data from a hypothetical forced degradation study on a generic 1,3,5-trisubstituted-2-pyrazoline. This data is intended to serve as a general guide.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Illustrative)Major Degradation Product
Acid Hydrolysis 0.1 M HCl24 hours60°C5-15%Hydrolyzed side chains (if applicable)
Base Hydrolysis 0.1 M NaOH24 hours60°C10-25%Ring opening or side chain hydrolysis
Oxidative 3% H₂O₂24 hoursRoom Temp20-50%Corresponding Pyrazole
Thermal Dry Heat48 hours80°C< 5%Minimal degradation
Photolytic UV light (254 nm)24 hoursRoom Temp15-40%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Pyrazoline Analysis

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for monitoring the stability of many pyrazoline derivatives. Method optimization may be required for specific compounds.

Objective: To separate the parent pyrazoline compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment and peak shape improvement)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength Determined by the UV-Vis spectrum of the pyrazoline (typically in the 250-400 nm range)
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Prepare a stock solution of the pyrazoline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50-100 µg/mL).

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Identify the retention time of the parent pyrazoline compound. Degradation products will typically elute at different retention times.

Protocol 2: Forced Degradation Study of a Pyrazoline Compound

This protocol outlines the conditions for subjecting a pyrazoline compound to various stress conditions to identify potential degradation pathways and products.

Objective: To intentionally degrade the pyrazoline compound under controlled stress conditions.

Sample Preparation: Prepare a solution of the pyrazoline compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable volume with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a suitable volume with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a suitable volume with the mobile phase.

  • Thermal Degradation:

    • Keep the solid pyrazoline compound in a hot air oven at 80°C for 48 hours.

    • Also, reflux the sample solution at 60°C for 24 hours.

    • Cool and dilute to a suitable volume with the mobile phase.

  • Photolytic Degradation:

    • Expose the sample solution in a transparent container to UV light (e.g., 254 nm) and/or visible light for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute to a suitable volume with the mobile phase.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating RP-HPLC method (Protocol 1). Compare the chromatograms to identify and quantify the degradation products. For structural elucidation of major degradants, LC-MS analysis is recommended.

Logical Workflow for Stability Studies

The following diagram illustrates the logical flow of a comprehensive stability study for a pyrazoline compound.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Degradant Identification hplc_dev Develop Stability-Indicating RP-HPLC Method hplc_val Validate Method (ICH Guidelines) hplc_dev->hplc_val stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) hplc_val->stress analyze_stress Analyze Stressed Samples by HPLC stress->analyze_stress lcms_id Identify Degradants by LC-MS analyze_stress->lcms_id pathway Propose Degradation Pathways lcms_id->pathway report Generate Stability Report pathway->report

Caption: Comprehensive Stability Study Workflow.

References

Technical Support Center: Preventing Aggregation-Caused Quenching in Pyrazoline Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation-caused quenching (ACQ) in pyrazoline dyes.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) in pyrazoline dyes?

A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of pyrazoline dyes significantly decreases when they are in a concentrated solution or in the solid state.[1][2] This is primarily due to the formation of non-fluorescent or weakly fluorescent aggregates through intermolecular interactions, such as π-π stacking.[3] These interactions create pathways for non-radiative decay of the excited state, thus "quenching" the fluorescence.

Q2: How can I determine if the fluorescence quenching I am observing is due to aggregation?

A2: You can perform a concentration-dependent fluorescence spectroscopy experiment. If the fluorescence intensity decreases and you observe a blue-shift in the absorption spectrum as you increase the concentration of the dye solution, it is indicative of H-aggregate formation, a common cause of ACQ. Additionally, comparing the fluorescence of the dye in a dilute solution to its fluorescence in a solid film or as a powder can reveal ACQ if the solid-state fluorescence is significantly weaker.

Q3: What are the common strategies to prevent ACQ in pyrazoline dyes?

A3: Several strategies can be employed to mitigate ACQ in pyrazoline dyes:

  • Molecular Engineering: Introducing bulky or sterically hindering groups to the pyrazoline core can prevent the close packing of dye molecules, thus inhibiting aggregation.[4]

  • Use of Co-adsorbents: Adding a co-adsorbent, such as chenodeoxycholic acid (CDCA), to the dye solution can help to spatially separate the dye molecules on a surface, reducing aggregation.[5]

  • Encapsulation: Isolating individual dye molecules within a host matrix, such as a metal-organic framework (MOF), can physically prevent them from aggregating.[6][7][8]

Q4: Can solvent choice influence the aggregation of pyrazoline dyes?

A4: Yes, the choice of solvent can significantly impact the solubility and aggregation of pyrazoline dyes. In general, pyrazoline derivatives tend to be more soluble and less aggregated in organic solvents compared to aqueous solutions. The polarity of the solvent can also influence the photophysical properties of the dyes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no fluorescence in the solid state (powder or thin film). Aggregation-caused quenching (ACQ) due to close molecular packing.1. Synthesize a pyrazoline derivative with bulky substituents to increase intermolecular distance. 2. Encapsulate the pyrazoline dye in a suitable host matrix like a metal-organic framework (e.g., ZIF-8).
Fluorescence intensity decreases as the concentration of the dye solution increases. Formation of non-fluorescent H-aggregates in solution.1. Work with more dilute solutions of the dye. 2. If working with dye-sensitized solar cells or on surfaces, use a co-adsorbent like chenodeoxycholic acid (CDCA) in the dye solution to prevent aggregation on the substrate.
Unexpected shifts in the absorption or emission spectra at high concentrations. Formation of specific types of aggregates (e.g., H- or J-aggregates) which have different electronic transitions compared to the monomeric dye.Analyze the spectral shifts to understand the nature of the aggregation. H-aggregates typically show a blue-shift in absorption, while J-aggregates show a red-shift. This information can guide the strategy to disrupt the specific type of aggregation.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazoline Derivative with a Bulky Substituent

This protocol describes the synthesis of a 1,3,5-triphenyl-2-pyrazoline derivative with a bulky tert-butyl group to hinder aggregation.

Materials:

  • 4-tert-butylbenzaldehyde

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Synthesis of Chalcone (Intermediate):

    • Dissolve 4-tert-butylbenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH (2 equivalents) dropwise to the flask while stirring at room temperature.

    • Continue stirring the mixture at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash with cold water, and dry. Purify the crude chalcone by recrystallization from ethanol.

  • Synthesis of Pyrazoline:

    • Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add phenylhydrazine (1.2 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours (monitor by TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the mixture with a dilute NaOH solution to precipitate the pyrazoline derivative.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Encapsulation of a Pyrazoline Dye in ZIF-8

This protocol details a two-step method for encapsulating a pyrazoline dye within the metal-organic framework ZIF-8.[6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Pyrazoline dye

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Centrifuge

Procedure:

  • Synthesis of ZIF-8 Crystals:

    • Dissolve zinc nitrate hexahydrate in DMF.

    • In a separate container, dissolve 2-methylimidazole in DMF.

    • Mix the two solutions and heat at a specific temperature (e.g., 140 °C) for a designated time (e.g., 24 hours) to form ZIF-8 crystals.

    • Allow the solution to cool to room temperature.

    • Collect the ZIF-8 crystals by centrifugation, wash with fresh DMF and then with methanol, and dry under vacuum.

  • Encapsulation of Pyrazoline Dye:

    • Prepare a solution of the pyrazoline dye in a suitable solvent (e.g., DMF or chloroform).

    • Immerse the synthesized ZIF-8 crystals in the dye solution.

    • Stir the suspension at room temperature for 24-48 hours to allow the dye molecules to diffuse into the pores of the ZIF-8.

    • Collect the dye-encapsulated ZIF-8 crystals by centrifugation.

    • Wash the crystals repeatedly with the pure solvent used for the dye solution to remove any surface-adsorbed dye.

    • Dry the final product (pyrazoline@ZIF-8) under vacuum.

Quantitative Data Summary

Table 1: Comparison of Fluorescence Quantum Yields (ΦF) of Pyrazoline Dyes in Solution vs. Aggregated State

Pyrazoline DerivativeState/SolventFluorescence Quantum Yield (ΦF)Reference
PPDPDDilute THF Solution< 1%[1]
PPDPDSolid State41.3%[1]
PYDPDeionized Water0.127[9]
Novel Pyrazoline 1Chloroform0.83[9]
Novel Pyrazoline 2Chloroform0.76[9]
Novel Pyrazoline 3Chloroform0.78[9]

Note: The PPDPD example demonstrates Aggregation-Induced Emission (AIE), an opposite phenomenon to ACQ, but the data format is relevant for comparison.

Visualizations

ACQ_Mechanism cluster_monomer Monomeric State (Dilute Solution) cluster_aggregate Aggregated State (Concentrated/Solid) Monomer Pyrazoline Monomer ExcitedMonomer Excited Monomer Monomer->ExcitedMonomer Light Absorption Aggregate Pyrazoline Aggregate Monomer->Aggregate Increased Concentration ExcitedMonomer->Monomer Fluorescence ExcitedAggregate Excited Aggregate Aggregate->ExcitedAggregate Light Absorption ExcitedAggregate->Aggregate Non-radiative Decay (Quenching) ACQ_Prevention cluster_problem Problem: Aggregation-Caused Quenching cluster_solutions Solutions ACQ Pyrazoline Aggregation (π-π stacking) Quenching Fluorescence Quenching ACQ->Quenching Prevention Prevention Strategies MolEng Molecular Engineering (Bulky Groups) CoAdsorb Co-adsorbents (e.g., CDCA) Encapsulate Encapsulation (e.g., MOFs) Prevention->MolEng Steric Hindrance Prevention->CoAdsorb Spatial Separation Prevention->Encapsulate Physical Isolation Encapsulation_Workflow start Start synthesis Synthesize ZIF-8 Crystals start->synthesis immersion Immerse ZIF-8 in Pyrazoline Dye Solution synthesis->immersion incubation Incubate for 24-48 hours immersion->incubation centrifugation Centrifuge to Collect Crystals incubation->centrifugation washing Wash to Remove Surface-Adsorbed Dye centrifugation->washing drying Dry Under Vacuum washing->drying end Pyrazoline@ZIF-8 (Non-aggregated) drying->end

References

Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Claisen-Schmidt condensation synthesis of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation reaction is resulting in a very low yield of the desired chalcone. What are the common causes?

A1: Low yields in chalcone synthesis via Claisen-Schmidt condensation can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent polarity play a crucial role. The reaction is often carried out at room temperature, but some substrates may require heating.[1][2] Reaction times can vary from minutes to several hours.[1][2]

  • Improper Catalyst Choice or Concentration: The choice and amount of acid or base catalyst are critical. Common bases include NaOH and KOH, while acids like HCl or Lewis acids can also be used.[3][4] The optimal catalyst concentration needs to be determined empirically.

  • Side Reactions: Several side reactions can compete with the desired condensation, consuming starting materials and reducing the yield. These include self-condensation of the ketone, Cannizzaro reaction of the aldehyde, and polymerization.[5]

  • Poor Substrate Reactivity: The electronic and steric properties of the substituted benzaldehydes and acetophenones can significantly impact the reaction rate and overall yield. Electron-withdrawing groups on the benzaldehyde and electron-donating groups on the acetophenone generally favor the reaction.

  • Difficult Purification: The purification process itself can lead to product loss. Chalcones are often purified by recrystallization, but issues with solvent selection or multiple recrystallization steps can reduce the isolated yield.[2][6]

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions occurring?

A2: The Claisen-Schmidt condensation can be accompanied by several side reactions, leading to a complex reaction mixture and difficult purification.[7] Common side reactions include:

  • Self-condensation of the Ketone: If the ketone has two α-hydrogens, it can react with itself in an aldol condensation, especially under strong basic conditions.

  • Cannizzaro Reaction: If the aromatic aldehyde can undergo self-oxidation and reduction in the presence of a strong base, this can lead to the formation of the corresponding carboxylic acid and alcohol, thus reducing the amount of aldehyde available for the condensation.

  • Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, the reactants or the chalcone product can polymerize.

  • Formation of (Z)-isomers: While the (E)-isomer of the chalcone is typically the major product due to its higher thermodynamic stability, small amounts of the (Z)-isomer may also be formed.[7]

Q3: How do I choose the appropriate catalyst for my reaction?

A3: The choice of catalyst, whether acidic or basic, is a critical parameter.

  • Base Catalysis: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most commonly used.[3][8] The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as the nucleophile.[1] The choice between NaOH and KOH can sometimes influence the yield, with some studies reporting higher yields with KOH.

  • Acid Catalysis: Acid catalysts, such as gaseous HCl, p-toluenesulfonic acid, or Lewis acids like AlCl₃ and BF₃, can also be employed.[3][4] In this case, the acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the attack by the enol form of the ketone.

  • Heterogeneous Catalysts: To simplify purification and catalyst removal, solid catalysts like modified silica, zeolites, and layered double hydroxides have been explored.[5][7]

The optimal catalyst and its concentration should be determined experimentally for each specific substrate combination.

Q4: What is the role of the solvent in the Claisen-Schmidt condensation?

A4: The solvent plays a significant role in the solubility of reactants and the stabilization of intermediates.

  • Polar Protic Solvents: Ethanol and methanol are the most common solvents used for this reaction.[1][3] They are generally good at dissolving the reactants and the catalyst.

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, often by grinding the reactants together.[9][10] This "green chemistry" approach can lead to shorter reaction times and easier workup.[9]

  • Micellar Media: The use of surfactants to create micellar media has been shown to enhance the reaction rate and yield in some instances.[3]

Q5: How can I effectively purify the synthesized chalcone?

A5: Purification is a critical step to obtain a high-purity chalcone.

  • Recrystallization: This is the most common method for purifying solid chalcones.[2][6] The choice of solvent is crucial for effective purification. Ethanol is a frequently used solvent for recrystallization.[6]

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, column chromatography using silica gel is a viable alternative.[6]

  • Filtration: After the reaction, the crude product often precipitates from the reaction mixture upon pouring it into cold water.[2] The precipitate can then be collected by filtration.

Troubleshooting Guides

Low Yield Troubleshooting
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystUse fresh, high-purity catalyst. Consider trying a different catalyst (e.g., switch from NaOH to KOH, or try an acid catalyst).
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC.
Insufficient reaction timeExtend the reaction time and monitor the reaction progress by TLC.
Poor substrate reactivityConsider using a more reactive derivative of your starting materials if possible. For example, aldehydes with electron-withdrawing groups are generally more reactive.
Significant amount of starting material remains Incomplete reactionIncrease catalyst concentration, reaction time, or temperature. Ensure proper mixing.
Reversibility of the reactionIn some cases, the initial aldol addition is reversible. Driving the reaction towards the dehydrated chalcone product by removing water can be beneficial.
Product loss during workup Product is soluble in the wash solventUse a less polar solvent for washing the crude product. Ensure the wash solvent is cold.
Inefficient recrystallizationOptimize the recrystallization solvent system. Perform multiple, smaller recrystallizations if necessary.
Byproduct Formation Troubleshooting
Symptom Possible Cause Suggested Solution
Formation of a white precipitate (carboxylic acid) Cannizzaro reaction of the aldehydeUse a lower concentration of the base. Reduce the reaction temperature.
Formation of a viscous, intractable material PolymerizationReduce the reaction time and/or temperature. Use a lower concentration of the catalyst.
Presence of a spot on TLC corresponding to the self-condensation product of the ketone Self-condensation of the ketoneUse a milder base or a lower concentration of the base. Consider using a ketone with only one α-hydrogen if possible.

Experimental Protocols

General Procedure for Base-Catalyzed Claisen-Schmidt Condensation

This is a general protocol and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of the base catalyst (e.g., 10-20 mol% of NaOH or KOH in water or ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can range from 30 minutes to 24 hours.[1][3]

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. The chalcone product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove the catalyst and any water-soluble impurities.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).[2][6]

Example: Synthesis of Chalcone from Benzaldehyde and Acetophenone

A mixture of benzaldehyde (0.5 mmol) and acetophenone (0.5 mmol) is dissolved in methanol. A catalytic amount of NaOH (20%) is added to the solution. The mixture is stirred for 5-6 hours at 25°C and then poured into ice-cold water.[2] The resulting precipitate is collected by filtration and purified by recrystallization.[2]

Visualizations

Reaction Mechanism

Claisen_Schmidt_Mechanism ketone Acetophenone (Ketone with α-H) enolate Enolate (Nucleophile) ketone->enolate Deprotonation alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Benzaldehyde (No α-H) aldol Aldol Adduct alkoxide->aldol Protonation chalcone Chalcone (α,β-Unsaturated Ketone) aldol->chalcone Dehydration (Elimination of H₂O) base_regen Base (Regenerated) base Base (e.g., OH⁻) h2o H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Chalcone Yield check_reaction Check Reaction Progress by TLC start->check_reaction no_product No Product Formation check_reaction->no_product No spot for product incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains complex_mixture Complex Mixture of Products check_reaction->complex_mixture Multiple new spots check_catalyst Verify Catalyst Activity/ Concentration no_product->check_catalyst Yes optimize_temp Optimize Temperature no_product->optimize_temp No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_reactants Check Reactant Purity/ Stoichiometry incomplete_reaction->check_reactants No modify_conditions Modify Reaction Conditions (e.g., milder base, lower temp) complex_mixture->modify_conditions Yes optimize_purification Optimize Purification Method complex_mixture->optimize_purification No success Improved Yield check_catalyst->success optimize_temp->success increase_time->success check_reactants->success modify_conditions->success optimize_purification->success

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to 1,5-Diphenyl-3-styryl-2-pyrazoline as a Cellular Stain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1,5-Diphenyl-3-styryl-2-pyrazoline as a potential cellular stain, comparing its performance with established fluorescent dyes, DAPI and MitoTracker Green. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective evaluation for its inclusion in cellular imaging workflows.

Performance Comparison of Fluorescent Cellular Stains

The selection of a suitable cellular stain is critical for accurate and reliable fluorescence microscopy. This section provides a quantitative comparison of this compound with two widely used cellular stains, DAPI (a nuclear stain) and MitoTracker Green (a mitochondrial stain).

PropertyThis compoundDAPIMitoTracker Green FM
Target Organelle DNA (predicted)DNA (Nucleus)Mitochondria
Excitation Max (nm) ~350-370 (inferred)358490
Emission Max (nm) ~430-460 (inferred, blue)461516
Quantum Yield (Φ) Data not available for this specific compound. Pyrazoline derivatives can have high quantum yields.~0.04 (in water), significantly increases upon DNA bindingData not available
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not available~33,000 (at 342 nm)Data not available
Cell Permeability Permeable (inferred from pyrazoline derivatives)PermeablePermeable
Fixability Data not availableYesNo (staining is lost after fixation)
Cytotoxicity Generally low for pyrazoline derivatives, but specific data for this compound is limited.Low to moderate, can affect cell viability at higher concentrations.Generally low, but can induce apoptosis after prolonged incubation.

Experimental Protocols

Detailed methodologies for the validation of a new cellular stain are crucial for reproducibility and accurate assessment of its performance.

Cellular Staining Protocol for this compound (Predicted)

This protocol is a generalized procedure based on staining with other pyrazoline derivatives and should be optimized for specific cell types and experimental conditions.

  • Prepare Staining Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1-10 mM). Dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration (typically in the low micromolar range).

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter set).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that reflects the intended staining time (e.g., 1-24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Photostability Assay
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent or stain cells according to the cellular staining protocol.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample using a fluorometer or by acquiring an initial image on a fluorescence microscope with a defined excitation intensity and exposure time.

  • Photobleaching: Continuously expose the sample to the excitation light source at a high intensity for a defined period.

  • Fluorescence Measurement over Time: Record the fluorescence intensity at regular intervals during the photobleaching process.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence signal indicates the photostability of the dye. A slower decay rate signifies higher photostability.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_preparation Preparation cluster_staining Staining & Imaging cluster_validation Validation Cell Culture Cell Culture Staining Staining Cell Culture->Staining Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay Stain Preparation Stain Preparation Stain Preparation->Staining Photostability Assay Photostability Assay Stain Preparation->Photostability Assay Washing Washing Staining->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Localization Study Localization Study Fluorescence Microscopy->Localization Study

Caption: Experimental workflow for the validation of a novel cellular stain.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Phosphorylation Nucleus Nucleus Transcription Factor->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Regulation

Caption: A simplified signaling pathway leading to gene expression.

Conclusion

This compound shows promise as a potential cellular stain, likely targeting DNA within the nucleus, based on evidence of its interaction with calf thymus DNA. Its characteristic blue fluorescence aligns with commonly used filter sets in fluorescence microscopy. However, a comprehensive validation requires further experimental investigation to determine its precise photophysical properties, including quantum yield and molar extinction coefficient, as well as a thorough assessment of its cytotoxicity and cellular localization in various cell types. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such a validation and objectively assess the utility of this compound for their specific cellular imaging needs.

A Comparative Guide to Fluorescent Probes: Alternatives to Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. While pyrazoline derivatives have been widely utilized for their favorable photophysical properties, a diverse array of alternative fluorescent probes offers unique advantages in terms of brightness, photostability, and environmental sensitivity. This guide provides an objective comparison of prominent alternatives to pyrazoline-based fluorophores, including BODIPY, rhodamine, coumarin, and cyanine dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical properties. The following table summarizes key performance metrics for pyrazoline derivatives and their common alternatives. It is important to note that these values are representative and can vary significantly based on the specific molecular structure and the experimental environment. The data presented here are compiled from various sources, and direct comparison under identical conditions is recommended for specific applications.

Probe FamilyTypical λex (nm)Typical λem (nm)Stokes Shift (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
Pyrazoline Derivatives 350 - 450420 - 55070 - 10020,000 - 50,0000.1 - 0.9Moderate
BODIPY Dyes 480 - 650500 - 70010 - 3070,000 - 100,0000.5 - 1.0High
Rhodamine Dyes 540 - 580560 - 62020 - 4080,000 - 120,0000.3 - 0.95High
Coumarin Dyes 350 - 450400 - 55050 - 10015,000 - 40,0000.1 - 0.9Moderate to High
Cyanine Dyes (e.g., Cy5) 630 - 650660 - 68020 - 30150,000 - 250,0000.2 - 0.4Low to Moderate

Signaling Pathways and Mechanisms of Action

The utility of a fluorescent probe is defined by its ability to respond to specific biological events or changes in the microenvironment. The following diagrams illustrate the mechanisms of action for different classes of probes in specific applications.

BODIPY_Calcium_Sensing cluster_probe BODIPY-based Calcium Probe (FRET) cluster_process Sensing Mechanism BODIPY_Donor BODIPY Donor Ca_Binding_Domain Calcium Binding Domain (e.g., Calmodulin) BODIPY_Donor->Ca_Binding_Domain Linker Acceptor Acceptor Fluorophore BODIPY_Donor->Acceptor Energy Transfer Emission_Donor Donor Emission BODIPY_Donor->Emission_Donor Fluorescence Ca_Binding_Domain->Acceptor Linker High_Ca High [Ca²⁺] FRET Occurs Ca_Binding_Domain->High_Ca Conformational Change Emission_Acceptor Acceptor Emission Acceptor->Emission_Acceptor Fluorescence No_Ca Low [Ca²⁺] No FRET No_Ca->Emission_Donor High_Ca->Emission_Acceptor Excitation_Donor Donor Excitation Excitation_Donor->BODIPY_Donor Ca_Ion Ca²⁺ Ca_Ion->Ca_Binding_Domain Binding Rhodamine_pH_Sensing cluster_lysosome Lysosomal Environment cluster_probe Rhodamine pH Probe Acidic_pH Acidic pH (4.5-5.5) Proton H⁺ Acidic_pH->Proton Neutral_pH Neutral pH (~7.4) Spirolactam Spirolactam Form (Non-fluorescent) Neutral_pH->Spirolactam Favors Ring_Opened Ring-Opened Amide Form (Fluorescent) Spirolactam->Ring_Opened Equilibrium Shift Ring_Opened->Spirolactam Deprotonation Fluorescence Fluorescence Ring_Opened->Fluorescence Emits Light Proton->Spirolactam Protonation Coumarin_Enzyme_Sensing cluster_reaction Enzymatic Reaction Substrate Coumarin-Galactoside (Non-fluorescent) Enzyme β-Galactosidase Substrate->Enzyme Binds to Product 7-Hydroxycoumarin (Fluorescent) Enzyme->Product Catalyzes Hydrolysis Galactose Galactose Enzyme->Galactose Fluorescence Fluorescence Product->Fluorescence Emits Light Cyanine_Membrane_Potential cluster_cell Cell Membrane cluster_probes Cyanine Dye Probes Membrane Lipid Bilayer Inside Cytosol (-) Outside Extracellular (+) Cyanine_Monomer Cyanine Monomer (Fluorescent) Cyanine_Aggregate Cyanine Aggregate (Non-fluorescent) Cyanine_Monomer->Cyanine_Aggregate High Concentration Leads to Aggregation Fluorescence_On Fluorescence_On Cyanine_Monomer->Fluorescence_On Fluorescence ON Cyanine_Aggregate->Cyanine_Monomer Dissociation Fluorescence_Off Fluorescence_Off Cyanine_Aggregate->Fluorescence_Off Fluorescence OFF Depolarization Depolarization (Potential Becomes More Positive) Depolarization->Cyanine_Aggregate Dispersal from Membrane Hyperpolarization Hyperpolarization (Potential Becomes More Negative) Hyperpolarization->Cyanine_Monomer Accumulation on Membrane

A Comparative Analysis of Pyrazoline and Coumarin-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanisms, and applications of two prevalent classes of fluorescent chemosensors for researchers and drug development professionals.

Fluorescent chemosensors are indispensable tools in a myriad of scientific disciplines, including biomedical research, environmental monitoring, and pharmaceutical development. Among the vast array of fluorescent scaffolds, pyrazoline and coumarin derivatives have emerged as particularly prominent and versatile platforms for the design of highly sensitive and selective sensors. This guide provides a comprehensive comparative study of pyrazoline and coumarin-based sensors, offering a side-by-side analysis of their performance metrics, supported by experimental data and detailed methodologies.

Core Scaffolds: An Introduction

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis is often straightforward, typically involving the condensation of chalcones with hydrazines. This modular synthesis allows for facile structural modifications at various positions of the pyrazoline ring, enabling the fine-tuning of their photophysical properties and analyte selectivity.[1] Pyrazoline-based sensors have demonstrated significant potential in the detection of a wide range of analytes, including metal ions and nitroaromatic compounds.[2][3]

Coumarins , on the other hand, are a class of benzopyrone compounds that are widely distributed in nature. They are well-known for their strong and stable fluorescence emission, excellent biocompatibility, and significant Stokes shifts.[4] The coumarin scaffold is highly adaptable, with functionalization at the 3, 4, and 7-positions being common strategies to modulate their sensing capabilities.[5][6] This has led to the development of a vast library of coumarin-based sensors for various ions and small molecules.

Performance Metrics: A Quantitative Comparison

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following tables summarize the performance of representative pyrazoline and coumarin-based sensors for the detection of various analytes, with a focus on metal ions, which are common targets for both sensor classes.

Pyrazoline-Based Sensors Analyte Limit of Detection (LOD) Response Type Solvent/Medium Reference
Pyrazole 9Fe³⁺0.025 µMTurn-onMeCN[1][7]
Pyrazoline 5Zn²⁺0.010 µMTurn-onMeCN[1]
Pyrazoline 2Fe³⁺2.12 µMTurn-offAqueous environments[8][9]
Pyrazoline-based probe AFe³⁺0.101 µMQuenchingTHF[10][11]
Pyrazoline BPPicric Acid1.1 µMQuenchingNot Specified[3]
Coumarin-Based Sensors Analyte Limit of Detection (LOD) Response Type Solvent/Medium Reference
CHPZn²⁺0.103 µMTurn-onDMF/HEPES buffer[12]
CHSZn²⁺0.187 µMTurn-onDMF/HEPES buffer[12]
Probe LCu²⁺3.5 µMRatiometricHEPES buffer/CH₃CN[13]
Quinoline-coumarin conjugate (L)Al³⁺0.82 µMTurn-on (200-fold enhancement)Ethanol[14]
Coumarin-based probe 1Cu²⁺Not specified, Ka = 9.56 x 10⁹ M⁻²QuenchingNot Specified[15]

From the data, it is evident that both pyrazoline and coumarin scaffolds can be tailored to achieve low limits of detection, often in the micromolar to nanomolar range. The choice between a "turn-on" or "turn-off" response is also highly design-dependent for both classes of sensors.

Signaling Mechanisms and Experimental Workflows

The sensing mechanism of these fluorescent probes often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2][14][16]

A typical signaling pathway for a "turn-on" pyrazoline sensor for a metal ion might involve the chelation of the metal ion by the sensor, which then blocks a PET process, leading to an enhancement in fluorescence.

G cluster_sensor Pyrazoline Sensor (Low Fluorescence) cluster_analyte Analyte cluster_complex Sensor-Analyte Complex (High Fluorescence) Fluorophore Fluorophore PET Photoinduced Electron Transfer Fluorophore->PET e- transfer Complex Chelation Complex Fluorophore->Complex Receptor Receptor Metal_Ion Metal Ion (e.g., Zn²⁺) Receptor->Metal_Ion Binding Receptor->Complex Metal_Ion->Complex Blocked_PET Blocked PET Complex->Blocked_PET

Signaling pathway of a pyrazoline "turn-on" sensor.

The experimental workflow for evaluating a new fluorescent sensor typically involves synthesis, characterization, and photophysical studies, followed by selectivity and sensitivity assays.

G Start Start Synthesis Sensor Synthesis (e.g., Chalcone + Hydrazine for Pyrazoline) Start->Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Photophysical_Properties Photophysical Studies (Absorption, Emission Spectra) Characterization->Photophysical_Properties Selectivity Selectivity Assay (Screening against various ions) Photophysical_Properties->Selectivity Sensitivity Sensitivity Assay (Titration with target analyte) Selectivity->Sensitivity LOD_Calculation Limit of Detection (LOD) Calculation Sensitivity->LOD_Calculation Application Application Studies (e.g., Bioimaging) LOD_Calculation->Application End End Application->End

General experimental workflow for sensor evaluation.

Logical Comparison of Pyrazoline and Coumarin Scaffolds

A logical comparison highlights the distinct advantages and potential trade-offs associated with each scaffold.

G cluster_advantages_pyrazoline Pyrazoline Advantages cluster_advantages_coumarin Coumarin Advantages cluster_applications Common Applications Pyrazoline Pyrazoline P_Adv1 Modular and Facile Synthesis Pyrazoline->P_Adv1 P_Adv2 Tunable Photophysical Properties Pyrazoline->P_Adv2 Coumarin Coumarin C_Adv1 High Quantum Yields Coumarin->C_Adv1 C_Adv2 Excellent Photostability Coumarin->C_Adv2 C_Adv3 Good Biocompatibility Coumarin->C_Adv3 App1 Metal Ion Detection P_Adv2->App1 App2 Anion Sensing P_Adv2->App2 App3 Bioimaging P_Adv2->App3 C_Adv1->App1 C_Adv1->App2 C_Adv3->App3

References

Comparative Analysis of 1,5-Diphenyl-3-styryl-2-pyrazoline's DNA Binding Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the DNA binding properties of 1,5-Diphenyl-3-styryl-2-pyrazoline and its comparison with established DNA binding agents.

Introduction

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Pyrazoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities. This guide focuses on the DNA binding selectivity of a specific pyrazoline derivative, this compound (DSDP), and provides a comparative analysis with well-characterized DNA binding agents, Ethidium Bromide (EtBr) and Hoechst 33258.

While direct and extensive quantitative data for the DNA binding of this compound is limited in publicly available literature, this guide draws upon a study of a structurally analogous pyrazoline derivative, (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, to provide insights into its potential binding mode and effects on DNA stability[1]. This information is juxtaposed with the established binding characteristics of the intercalator EtBr and the minor groove binder Hoechst 33258 to offer a valuable comparative perspective for researchers.

Comparison of DNA Binding Properties

The selectivity and mode of DNA binding are critical determinants of a compound's biological activity. The following table summarizes the available and established DNA binding parameters for the selected compounds.

ParameterThis compound (Analog)Ethidium Bromide (EtBr)Hoechst 33258
Primary Binding Mode Intercalation (inferred from analog)[1]Intercalation[2]Minor Groove Binding[3]
Sequence Selectivity Not DeterminedG-C preference reported, but intercalates broadly[2]A-T rich regions[3]
Effect on DNA Melting Temperature (Tm) Increase of 3.53 ± 0.11 °C[1]Increases TmVariable, can increase or decrease depending on binding mode and concentration
Binding Constant (Kb) Not Determined~10^5 - 10^7 M⁻¹~10^7 - 10^9 M⁻¹ (high affinity site)
Binding Stoichiometry (n, base pairs per ligand) Not Determined~2-4~3-5

Experimental Methodologies for DNA Binding Analysis

Accurate characterization of DNA-ligand interactions relies on a combination of biophysical techniques. Detailed protocols for the key experimental methods are provided below.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between a ligand and DNA. Changes in the absorption spectrum of the ligand or DNA upon binding, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts, indicate an interaction.

Protocol for UV-Vis Titration:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO or ethanol).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

    • The purity of the DNA solution should be checked by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.

  • Titration Procedure:

    • Place a fixed concentration of the test compound (e.g., 20 µM) in a quartz cuvette.

    • Record the initial absorption spectrum of the compound (typically in the range of 200-500 nm).

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, incubate the mixture for a short period (e.g., 5 minutes) to allow for equilibration.

    • Record the absorption spectrum after each addition.

    • Correct the spectra for the dilution effect by multiplying the observed absorbance by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA solution added.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum absorption (λmax) of the compound as a function of the DNA concentration.

    • The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or by using a Scatchard plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Alternatively, a competition assay with a fluorescent DNA probe like ethidium bromide can be employed.

Protocol for Fluorescence Quenching Assay:

  • Preparation of Solutions:

    • Prepare solutions of the test compound and ctDNA as described for UV-Vis spectroscopy.

  • Fluorescence Titration:

    • Place a fixed concentration of the test compound in a quartz cuvette.

    • Set the excitation wavelength at the λmax of the compound and record the initial emission spectrum.

    • Add increasing concentrations of ctDNA to the cuvette, incubating and recording the emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • The binding constant (Kb) and stoichiometry (n) can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon ligand binding. Intercalation, for instance, often leads to characteristic changes in the CD spectrum of DNA.

Protocol for Circular Dichroism Analysis:

  • Preparation of Solutions:

    • Prepare solutions of the test compound and ctDNA in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

  • CD Spectra Acquisition:

    • Record the CD spectrum of the ctDNA solution alone in the range of 220-320 nm.

    • Prepare a series of solutions with a fixed concentration of ctDNA and increasing concentrations of the test compound.

    • Record the CD spectrum for each solution after an appropriate incubation period.

  • Data Analysis:

    • Observe the changes in the positive and negative bands of the DNA CD spectrum. Significant changes in the ellipticity and wavelength of the peaks can indicate the mode of binding. For example, an increase in the positive band at ~275 nm and the negative band at ~245 nm is often associated with intercalation.

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptual understanding of the experimental process and potential biological implications, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation Compound Test Compound (e.g., Pyrazoline) UVVis UV-Vis Spectroscopy Compound->UVVis Fluorescence Fluorescence Spectroscopy Compound->Fluorescence CD Circular Dichroism Compound->CD DNA ctDNA DNA->UVVis DNA->Fluorescence DNA->CD Buffer Buffer Buffer->UVVis Buffer->Fluorescence Buffer->CD BindingMode Binding Mode (Intercalation/Groove) UVVis->BindingMode BindingAffinity Binding Affinity (Kb) UVVis->BindingAffinity Fluorescence->BindingAffinity CD->BindingMode ConformationalChanges Conformational Changes CD->ConformationalChanges

Caption: Experimental workflow for characterizing DNA-ligand interactions.

Signaling_Pathway Pyrazoline DNA-Binding Pyrazoline Derivative DNA DNA Pyrazoline->DNA Binds to DNA TF_Binding Transcription Factor (e.g., EGR-1) Binding DNA->TF_Binding Site blocked Gene_Expression Target Gene Expression (e.g., Inflammatory Genes) TF_Binding->Gene_Expression Down-regulation Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Gene_Expression->Cellular_Response

Caption: Potential signaling pathway affected by a DNA-binding pyrazoline.

Conclusion

This guide provides a comparative framework for understanding the DNA binding selectivity of this compound, benchmarked against the well-known DNA ligands Ethidium Bromide and Hoechst 33258. While direct quantitative data for the target pyrazoline remains elusive, analysis of a close structural analog suggests a potential intercalative binding mode. The provided experimental protocols offer a robust starting point for researchers seeking to further characterize the DNA binding properties of this and other novel pyrazoline derivatives. The visualization of a potential signaling pathway highlights the downstream cellular consequences that can be modulated by such DNA binders, underscoring their therapeutic potential. Further research is warranted to elucidate the precise binding parameters and biological effects of this compound to fully realize its promise in drug development.

References

Novel Pyrazoline Derivatives Exhibit Potent Cytotoxicity Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of newly synthesized pyrazoline compounds reveals significant anticancer potential, with several derivatives demonstrating superior efficacy in in-vitro studies. These findings highlight promising avenues for the development of novel chemotherapeutic agents.

Researchers have synthesized and evaluated a series of novel pyrazoline derivatives, revealing their potent cytotoxic effects against a range of human cancer cell lines. The studies indicate that specific structural modifications to the pyrazoline scaffold can lead to enhanced anticancer activity, with some compounds showing greater potency than established chemotherapy drugs in preclinical models. These derivatives induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest, underscoring their potential as a versatile class of anticancer agents.

Comparative Cytotoxicity of Novel Pyrazoline Derivatives

The cytotoxic activity of several novel pyrazoline derivatives was assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of these compounds. The results, summarized in the table below, highlight the efficacy of these derivatives across different cancer types.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 AsPC-1 (Pancreatic)16.8[1]
U251 (Glioblastoma)11.9[1]
Compound 12 AsPC-1 (Pancreatic)62.1[1]
U251 (Glioblastoma)70.1[1]
Compound b17 HepG-2 (Liver)3.57 (at 48h)[2]
Cisplatin (Control) HepG-2 (Liver)8.45 (at 48h)[2]
Compound 1b HepG-2 (Liver)6.78[3][4]
Hela (Cervical)Not specified[3][4]
Compound 2b HepG-2 (Liver)16.02[3][4]
Compound 22 MCF-7 (Breast)0.227[5]
HeLa (Cervical)0.136[5]
DLD1 (Colon)1.277[5]
Compound 28 HeLa (Cervical)0.21[5]
MCF-7 (Breast)0.29[5]
A549 (Lung)0.26[5]
HepG2 (Liver)0.31[5]
Compound 30 HeLa (Cervical)0.034[5]
HepG2 (Liver)0.029[5]
MCF-7 (Breast)0.09[5]
Compound 16 MCF-7 (Breast)5.05[6]
HCT-116 (Colon)3.08[6]
Doxorubicin (Control) MCF-7 (Breast)7.27[6]
HCT-116 (Colon)8.92[6]

Experimental Protocols

The evaluation of the cytotoxic activity of the novel pyrazoline derivatives was conducted using standardized in-vitro assays. The following is a detailed methodology for the key experiments cited in the studies.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture: Human cancer cell lines (e.g., AsPC-1, U251, HepG-2, MCF-7, HCT-116) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the pyrazoline derivatives or a vehicle control (e.g., DMSO). The cells were then incubated for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium was removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several of the highly potent pyrazoline derivatives were found to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for effective anticancer drugs. The process of apoptosis induction by these compounds often involves the activation of a cascade of signaling events within the cell.

G cluster_0 cluster_1 cluster_2 Pyrazoline Pyrazoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazoline->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazoline->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by pyrazoline derivatives.

The diagram illustrates a simplified model of the intrinsic apoptosis pathway, a common mechanism of action for cytotoxic pyrazoline derivatives. These compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to the execution of apoptosis.

Conclusion

The investigated novel pyrazoline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The presented data highlights their potential as lead compounds for the development of new anticancer therapies. Further in-vivo studies and exploration of the structure-activity relationships are warranted to optimize their efficacy and safety profiles for potential clinical applications. The diverse mechanisms of action, including apoptosis induction, suggest that pyrazoline-based compounds could be effective against a broad spectrum of malignancies.

References

Navigating Selectivity: A Comparative Guide to Cross-Reactivity in Pyrazoline-Based Chemosensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise detection of specific analytes is paramount. Pyrazoline-based chemosensors have emerged as a versatile class of fluorescent probes, offering high sensitivity in detecting various metal ions. However, their efficacy is critically dependent on their selectivity. This guide provides a comparative analysis of the cross-reactivity of different pyrazoline-based chemosensors, supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.

This guide delves into the performance of various pyrazoline-based chemosensors, summarizing their response to a range of metal ions and outlining the experimental procedures necessary to evaluate their selectivity.

Performance Comparison of Pyrazoline-Based Chemosensors

The selectivity of pyrazoline-based chemosensors is a key determinant of their utility. The following tables summarize the cross-reactivity profiles of several reported pyrazoline sensors, highlighting their primary target analyte and their response to other potentially interfering ions. The data presented is collated from various studies and standardized for comparative purposes.

Sensor IDTarget Analyte"Turn-On"/ "Turn-Off" ResponseLimit of Detection (LoD)Interfering Ions TestedObserved InterferenceReference
Pyrazole 8Zn²⁺Turn-OnNot SpecifiedCd²⁺, Fe³⁺, Ni²⁺, Co²⁺, Na⁺, K⁺Significant fluorescence quenching with paramagnetic metals (Fe³⁺, Ni²⁺, Co²⁺).[1][2][3][4][1][2][3][4]
Pyrazole 9Fe³⁺Turn-On0.025 μMFe²⁺, Zn²⁺, Cd²⁺, Na⁺, K⁺Significant reduction in fluorescence with Na⁺ and K⁺.[1][2][3][4][1][2][3][4]
PFMFe³⁺Turn-Off0.12 μMMn²⁺, Al³⁺, Fe²⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺Good anti-interference ability.
BPPicric AcidTurn-Off (Quenching)1.1 μMOther nitroaromaticsHigh selectivity for picric acid.[5][5]

Table 1: Cross-Reactivity of "Turn-On" Pyrazoline-Based Chemosensors. This table details the performance of sensors that exhibit an increase in fluorescence upon binding to their target analyte.

Sensor IDTarget Analyte"Turn-On"/ "Turn-Off" ResponseLimit of Detection (LoD)Interfering Ions TestedObserved InterferenceReference
Pyrazoline-based sensor for Fe³⁺Fe³⁺Turn-Off (Quenching)Not SpecifiedNot SpecifiedNot Specified[6]

Table 2: Cross-Reactivity of "Turn-Off" Pyrazoline-Based Chemosensors. This table outlines the performance of sensors that show a decrease in fluorescence intensity upon analyte binding.

Experimental Protocols for Cross-Reactivity Testing

The evaluation of a chemosensor's selectivity is a critical step in its characterization. Below is a generalized protocol for conducting cross-reactivity and interference studies based on established methodologies in the field.

Preparation of Stock Solutions:
  • Sensor Stock Solution: Prepare a stock solution of the pyrazoline-based chemosensor (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile (MeCN), DMSO, or aqueous buffer). The choice of solvent is crucial and should be consistent with the intended application.

  • Analyte and Interferent Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the primary target analyte and a panel of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in deionized water or the same solvent as the sensor.

Fluorescence Titration for Selectivity:
  • To a series of cuvettes, add a fixed volume of the sensor stock solution and dilute with the appropriate solvent to a final concentration (e.g., 10 µM).

  • To each cuvette, add a specific equivalent (e.g., 5 equivalents) of a different metal ion from the prepared stock solutions.

  • Include a control cuvette containing only the sensor solution.

  • Allow the solutions to equilibrate for a specified time (e.g., 3 minutes).[1]

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be predetermined from the absorption spectrum of the sensor.

  • Compare the fluorescence intensity of the sensor in the presence of different metal ions to its intensity in the absence of any metal ion. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.

Interference (Competition) Experiment:
  • Prepare two sets of solutions as described in the selectivity test.

  • To the first set of cuvettes, add 5 equivalents of each potentially interfering metal ion.

  • To the second set of cuvettes, first add 5 equivalents of the interfering metal ion, and then add 5 equivalents of the primary target analyte.

  • Measure the fluorescence emission of all solutions after equilibration.

  • A minimal change in the fluorescence signal of the target analyte in the presence of other metal ions indicates low interference and high selectivity.[1]

Signaling Pathways and Experimental Workflows

The fluorescence response of pyrazoline-based chemosensors is governed by several photophysical mechanisms. Understanding these pathways is crucial for interpreting experimental results and for the rational design of new sensors.

Signaling_Pathways cluster_0 Photoinduced Electron Transfer (PET) cluster_1 Chelation-Enhanced Fluorescence (CHEF) cluster_2 Intramolecular Charge Transfer (ICT) Donor Donor Fluorophore Fluorophore Donor->Fluorophore e- transfer (quenches fluorescence) Metal_Ion Metal Ion Donor->Metal_Ion Binding caption_pet Binding of a metal ion to the donor prevents electron transfer, restoring fluorescence. Flexible_Sensor Flexible Sensor (Non-radiative decay) Rigid_Complex Rigid Sensor-Metal Complex (Fluorescence) Flexible_Sensor->Rigid_Complex + Metal Ion caption_chef Metal ion binding restricts molecular vibrations, reducing non-radiative decay pathways. Ground_State Ground State (D-π-A) Excited_State Excited State (D⁺-π-A⁻) Ground_State->Excited_State Metal_Ion_ICT Metal Ion Ground_State->Metal_Ion_ICT Binding to D or A Excited_State->Ground_State Fluorescence caption_ict Metal ion interaction with the donor (D) or acceptor (A) alters the ICT process, modulating fluorescence.

Caption: Common signaling mechanisms in pyrazoline-based fluorescent chemosensors.

The following diagram illustrates a typical experimental workflow for evaluating the cross-reactivity of a pyrazoline-based chemosensor.

Experimental_Workflow prep 1. Prepare Stock Solutions - Sensor - Target Analyte - Interfering Ions selectivity 2. Selectivity Test - Add individual ions to sensor - Measure fluorescence prep->selectivity interference 3. Interference Test - Add interferent, then target analyte - Measure fluorescence prep->interference data 4. Data Analysis - Compare fluorescence intensities - Determine LoD selectivity->data interference->data conclusion 5. Conclusion - Assess selectivity and interference data->conclusion

Caption: A streamlined workflow for assessing the cross-reactivity of chemosensors.

By understanding the comparative performance and adhering to rigorous experimental protocols, researchers can confidently select and utilize pyrazoline-based chemosensors for their specific analytical needs, contributing to advancements in their respective fields.

References

A Comparative Guide to the ADME Properties of Novel Pyrazoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazoline scaffolds are of significant interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. However, the successful translation of a potent compound from a laboratory curiosity to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative analysis of the in vitro ADME properties of a series of synthesized pyrazoline compounds against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

The following sections present experimental data for key ADME parameters, including aqueous solubility, intestinal permeability, metabolic stability in human liver microsomes, and plasma protein binding. Detailed methodologies for these crucial experiments are also provided to ensure reproducibility and facilitate the application of these techniques in your own research.

Comparative ADME Data

The in vitro ADME properties of three novel pyrazoline derivatives (PZ-1, PZ-2, and PZ-3) were evaluated and compared with Diclofenac. The data summarized in Table 1 highlights the variations in key pharmacokinetic indicators among the compounds, offering insights into their potential in vivo behavior.

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (µM)[1]Caco-2 Permeability (Papp, 10⁻⁶ cm/s)[2]HLM Stability (t½, min)[3]Plasma Protein Binding (%)[4]
PZ-1 352.43.14512.57592.1
PZ-2 388.93.8158.24098.5
PZ-3 412.32.51202.1>12085.7
Diclofenac 296.14.523715.26099.7

Table 1: Comparative In Vitro ADME Properties of Pyrazoline Derivatives and Diclofenac. HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are foundational for the preclinical evaluation of novel chemical entities.

Aqueous Thermodynamic Solubility Assay

Aqueous solubility is a critical determinant of oral absorption. The shake-flask method was employed to determine the thermodynamic solubility of the test compounds.

  • Procedure: An excess amount of each compound was added to a phosphate buffer solution (pH 7.4). The resulting suspension was shaken at room temperature for 24 hours to ensure equilibrium was reached. Following the incubation period, the samples were filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate was then determined by high-performance liquid chromatography (HPLC) with UV detection.

Caco-2 Permeability Assay

The Caco-2 cell monolayer model is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[5]

  • Cell Culture: Caco-2 cells were cultured on semi-permeable filter inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.

  • Permeability Measurement: The test compound (at a final concentration of 10 µM) was added to the apical (donor) side of the monolayer, and the appearance of the compound on the basolateral (receiver) side was monitored over a 2-hour period. The concentration of the compound in the receiver compartment was quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[6]

  • Incubation: The test compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction in each aliquot was stopped by adding ice-cold acetonitrile.

  • Analysis: After protein precipitation via centrifugation, the remaining concentration of the parent compound in the supernatant was quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) was determined from the first-order decay plot of the compound concentration over time.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target. The rapid equilibrium dialysis (RED) method is a common technique used to determine the unbound fraction of a drug in plasma.[4]

  • Procedure: A solution of the test compound in plasma was placed in one chamber of a RED device, separated by a semi-permeable membrane from a protein-free buffer solution in the other chamber.

  • Equilibration: The device was incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to equilibrate across the membrane.

  • Quantification: After incubation, the concentrations of the compound in both the plasma and buffer chambers were measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding was calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Visualizing the ADME Validation Workflow

The following diagrams illustrate the logical flow of the ADME validation process and the signaling pathway context for anti-inflammatory pyrazoline compounds.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro ADME Profiling cluster_analysis Data Analysis & Comparison cluster_decision Decision Making Synthesis Pyrazoline Derivatives (PZ-1, PZ-2, PZ-3) Solubility Aqueous Solubility (Shake-Flask) Synthesis->Solubility Permeability Permeability (Caco-2 Assay) Synthesis->Permeability Metabolism Metabolic Stability (HLM Assay) Synthesis->Metabolism Binding Plasma Protein Binding (RED Assay) Synthesis->Binding Data Comparative Data Table Solubility->Data Permeability->Data Metabolism->Data Binding->Data Decision Lead Candidate Selection Data->Decision Alternative Alternative Compound (e.g., Diclofenac) Alternative->Data

Caption: Workflow for the ADME validation of synthesized pyrazoline compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Produces Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Pyrazoline Pyrazoline Compound Pyrazoline->COX_Enzyme Inhibits

References

1,5-Diphenyl-3-styryl-2-pyrazoline vs. Indomethacin: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, both novel heterocyclic compounds and established nonsteroidal anti-inflammatory drugs (NSAIDs) are subjects of continuous investigation. This guide provides a detailed comparison of the anti-inflammatory activity of 1,5-Diphenyl-3-styryl-2-pyrazoline and its derivatives against the widely used NSAID, Indomethacin. This analysis is intended for researchers, scientists, and professionals in drug development, presenting experimental data, methodologies, and mechanistic insights.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound derivatives and Indomethacin has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

In Vitro Anti-inflammatory Activity

One of the primary mechanisms of anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).

CompoundAssayIC50 Value (µM)Reference
1,5-Diphenyl-2-pyrazoline DerivativesLipoxygenase Inhibition0.68 - 4.45[1]
IndomethacinLipoxygenase Inhibition50.45[1]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to assess the acute anti-inflammatory activity of compounds.

CompoundDosePercent Inhibition of EdemaExperimental ModelReference
Pyrazoline Derivative (Compound 6i)Not Specified42.41% (after 5 hours)Carrageenan-induced paw edema[2]
Indomethacin10 mg/kg87.3%Carrageenan-induced paw edema[3]
Indomethacin5 mg/kgSignificant inhibitionCarrageenan-induced paw edema[4]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a benchmark for evaluating acute inflammation.

  • Animal Model: Adult Wistar albino rats of either sex, weighing between 150-200g, are typically used. The animals are acclimatized to laboratory conditions before the experiment.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the left hind paw of the rats to induce localized edema.

  • Drug Administration: The test compounds (this compound derivatives) and the standard drug (Indomethacin) are administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, pro-inflammatory mediators.

  • Enzyme and Substrate: A solution of lipoxygenase enzyme and a substrate solution (e.g., linoleic acid) are prepared in a suitable buffer.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme solution.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Measurement: The formation of the product (hydroperoxides) is monitored spectrophotometrically at a specific wavelength.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of Indomethacin and pyrazoline derivatives are mediated through their interaction with key inflammatory pathways.

Indomethacin

Indomethacin is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][5][6] By inhibiting these enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.

Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2

Caption: Mechanism of action of Indomethacin.

This compound

Pyrazoline derivatives, including this compound, are believed to exert their anti-inflammatory effects through a multi-target approach. Evidence suggests their ability to inhibit both COX and LOX pathways. This dual inhibition can lead to a broader and potentially more potent anti-inflammatory response by simultaneously blocking the production of prostaglandins and leukotrienes.

Pyrazoline_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazoline 1,5-Diphenyl-3-styryl- 2-pyrazoline Pyrazoline->COX Pyrazoline->LOX

Caption: Proposed mechanism of action for pyrazoline derivatives.

Experimental Workflow

The general workflow for comparing the anti-inflammatory activity of these compounds is a multi-step process.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis LOX_Assay LOX Inhibition Assay IC50_Calc Calculate IC50 LOX_Assay->IC50_Calc COX_Assay COX Inhibition Assay COX_Assay->IC50_Calc Animal_Model Carrageenan-Induced Paw Edema Data_Collection Measure Paw Volume Animal_Model->Data_Collection Inhibition_Calc Calculate % Inhibition Data_Collection->Inhibition_Calc Comparison Compare Efficacy IC50_Calc->Comparison Inhibition_Calc->Comparison

Caption: Workflow for anti-inflammatory drug screening.

Conclusion

The available data suggests that this compound and its derivatives represent a promising class of anti-inflammatory agents. In vitro studies have shown that certain derivatives possess significantly higher lipoxygenase inhibitory activity compared to Indomethacin. While direct in vivo comparative data for this compound is limited, the broader class of pyrazolines has demonstrated potent anti-inflammatory effects in the carrageenan-induced paw edema model.

Indomethacin remains a potent, albeit non-selective, COX inhibitor with well-established efficacy. The potential dual COX/LOX inhibitory mechanism of pyrazoline derivatives could offer a therapeutic advantage by targeting a wider range of inflammatory mediators. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to Indomethacin.

References

Unveiling the Influence of Solvent Environments on the Performance of Pyrazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Pyrazoline derivatives, a class of five-membered heterocyclic compounds, have garnered significant attention in various scientific fields, including materials science and drug development, owing to their remarkable photophysical properties.[1][2] These properties, particularly their absorption and fluorescence characteristics, are often highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.[1][2] This guide provides a comprehensive comparison of the performance of various pyrazoline derivatives in different solvents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting appropriate derivatives and solvent systems for their specific applications.

The photophysical behavior of pyrazoline compounds is significantly influenced by solvent polarity and specific solute-solvent interactions, such as hydrogen bonding.[2][3] Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectra of pyrazoline derivatives.[2][4][5] This is often attributed to an increase in the dipole moment of the molecule in the excited state compared to the ground state, leading to greater stabilization by polar solvent molecules.[1] The intramolecular charge transfer (ICT) process is a key mechanism underlying the unique optoelectronic properties of these compounds.[1]

Comparative Performance Data

The following table summarizes the photophysical properties of several pyrazoline derivatives in a range of solvents with varying polarities. The data includes the maximum absorption wavelength (λabs), maximum emission wavelength (λem), Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield (ΦF).

Pyrazoline DerivativeSolventλabs (nm)λem (nm)Stokes Shift (nm)ΦF
PPDPD [6]Hexane340389, 50549, 165<0.01
Toluene345--<0.01
THF345--<0.01
DMF346--<0.01
Pyrazoline-BODIPY Hybrid Probe 4 [7][8]Polar Solvents499511120.30
Non-polar Solvents----
NPFP [3]Cyclohexane365---
Water375---
1,3-diphenyl-5-(4-chlorophenyl)-2-pyrazoline (DCP) [5]CHCl3----
1,5-diphenyl-3-biphenyl-2-pyrazoline (DBP) [5]CHCl3----
1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazole (DEP) [5]CHCl3----
1-phenyl-3-(N-ethylcarbazole-3-vinyl)-5-(N-ethylcarbazole-6-yl)-2-pyrazole (PEEP) [5]CHCl3----

Note: "-" indicates data not available in the provided search results. The photophysical properties of DCP, DBP, DEP, and PEEP were noted to show a red shift in emission wavelength with increasing solvent polarity, but specific data points were not provided in the snippets.

Experimental Protocols

The synthesis and photophysical characterization of pyrazoline derivatives involve several key experimental procedures.

Synthesis of Pyrazoline Derivatives

A common method for synthesizing pyrazoline derivatives involves a two-step process:[9][10]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is then added dropwise while stirring the mixture at room temperature. The reaction is monitored, and upon completion, the mixture is diluted with water and acidified. The resulting solid chalcone is filtered and recrystallized from ethanol.[10]

  • Pyrazoline Formation: The synthesized chalcone is then reacted with a hydrazine derivative, such as hydrazine hydrate or 2,4-dinitrophenyl hydrazine, in a suitable solvent like ethanol or formic acid.[10][11] The reaction mixture is typically refluxed for several hours. After cooling, the product is precipitated by pouring the mixture into ice-cold water. The solid pyrazoline derivative is then filtered, washed, and recrystallized.[11]

Photophysical Measurements

UV-Visible Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a spectrophotometer.[12] Solutions of the pyrazoline derivatives are prepared in spectroscopic grade solvents at a specific concentration.[13] The absorbance is typically measured in a 10 mm path length quartz cuvette.[13] To minimize errors, especially for quantum yield measurements, the absorbance at the excitation wavelength should be kept below 0.1.[13][14]

Fluorescence Spectroscopy: Fluorescence emission spectra are recorded using a spectrofluorometer.[12] The sample, dissolved in the solvent of interest, is placed in a 10 mm path length fluorescence cuvette.[13] The sample is excited at its maximum absorption wavelength (λabs), and the emission spectrum is recorded.

Fluorescence Quantum Yield (ΦF) Determination: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[13] It is the ratio of the number of photons emitted to the number of photons absorbed.[13][14] The comparative method is commonly used for its determination.[13] This involves using a well-characterized standard with a known quantum yield.[13]

  • Standard Selection: A standard with an emission range that overlaps with the sample is chosen. For example, quinine sulfate in 0.1 N H2SO4 (ΦF = 0.546) is a common standard.[6]

  • Sample Preparation: A series of solutions of both the test sample and the standard are prepared at different concentrations, ensuring that the absorbance at the excitation wavelength remains below 0.1.[13]

  • Data Acquisition: The absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve) are measured for each solution.[13]

  • Calculation: A graph of integrated fluorescence intensity versus absorbance is plotted for both the test sample and the standard. The gradient of each line is determined. The quantum yield of the test sample (ΦX) is then calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX^2 / nST^2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.

    • nX and nST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for investigating the performance of pyrazoline derivatives in different solvent environments.

G Workflow for Evaluating Solvatochromic Properties of Pyrazoline Derivatives cluster_synthesis Synthesis cluster_photophysics Photophysical Analysis cluster_data Data Analysis Chalcone Chalcone Synthesis Pyrazoline Pyrazoline Synthesis Chalcone->Pyrazoline Purification Purification & Characterization Pyrazoline->Purification SamplePrep Sample Preparation (Varying Solvents) Purification->SamplePrep UVVis UV-Vis Spectroscopy (λabs) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (λem) SamplePrep->Fluorescence QuantumYield Quantum Yield Measurement (ΦF) UVVis->QuantumYield Fluorescence->QuantumYield StokesShift Calculate Stokes Shift QuantumYield->StokesShift Comparison Comparative Analysis StokesShift->Comparison

Caption: Experimental workflow for pyrazoline derivative performance evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,5-Diphenyl-3-styryl-2-pyrazoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,5-Diphenyl-3-styryl-2-pyrazoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, it must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure this compound (solid) and solutions containing the compound (liquid).

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing dissolved this compound.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound.

It is crucial to segregate these waste streams to ensure proper disposal. Do not mix with other incompatible chemical waste.

2. Solid Waste Disposal:

Step Procedure
1 If possible, use the original manufacturer's container for disposal. Ensure the container is in good condition with no cracks or leaks.
2 If the original container is not available, use a new, clean, and chemically compatible container with a secure screw-on cap.
3 Clearly label the container with a "Hazardous Waste" tag.
4 The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
5 Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

3. Liquid Waste Disposal:

Step Procedure
1 Use a dedicated, leak-proof container, preferably plastic, with a secure screw-on cap. Do not use food containers.
2 Affix a "Hazardous Waste" label to the container.
3 List all constituents of the solution on the label, including the full chemical name "this compound" and all solvents with their approximate percentages.
4 Keep the container closed except when adding waste.
5 Store the container in secondary containment, such as a lab tray, to prevent spills.[1] This secondary container should be able to hold 110% of the volume of the primary container.[1]
6 Store in the designated Satellite Accumulation Area (SAA).

4. Disposal of Contaminated Labware:

Step Procedure
1 Place all lightly contaminated solid items, such as gloves, bench paper, and wipes, into a clear plastic bag.[1]
2 This bag should then be placed inside a designated container for chemically contaminated solid waste.
3 Sharps, such as contaminated pipette tips or broken glass, must be placed in a designated sharps container.[1]
4 Label the container or bag clearly as "Hazardous Waste" and list the contaminant "this compound".

Waste Storage and Collection

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be clearly marked. Once your waste container is full or you have completed your experiments, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound or its solutions down the drain.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Labware cluster_storage Storage and Collection A Identify Waste Type (Solid, Liquid, Contaminated) C Use Original or Compatible Container A->C E Use Leak-Proof Container with Screw Cap A->E G Segregate Sharps and Non-Sharp Items A->G B Wear Appropriate PPE B->A D Label as Hazardous Waste with Full Chemical Name C->D J Store in Designated Satellite Accumulation Area (SAA) D->J F Label as Hazardous Waste with All Constituents E->F F->J H Use Designated Bags or Sharps Containers G->H I Label with Contaminant Name H->I I->J K Arrange for EHS Pickup J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's specific guidelines for hazardous waste disposal, as they may have additional requirements.

References

Essential Safety and Operational Guidance for 1,5-Diphenyl-3-styryl-2-pyrazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1,5-Diphenyl-3-styryl-2-pyrazoline.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for structurally related pyrazoline derivatives and general best practices for handling potentially hazardous research chemicals. Pyrazoline scaffolds are known for their diverse pharmacological activities, indicating a need for cautious handling to minimize exposure.[1][2][3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C23H20N2PubChem[4]
Molecular Weight 324.4 g/mol PubChem[4]
CAS Number 325150-61-6, 2515-62-0PubChem[4], Benchchem[5]
Appearance Not explicitly stated, related compounds are powders/crystalsN/A
Solubility Not explicitly statedN/A
Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, as indicated by safety data for similar compounds, a comprehensive PPE strategy is mandatory.[6][7] The use of appropriate PPE is a critical barrier to prevent exposure through inhalation, skin contact, and accidental splashing.[8]

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Dispose of gloves immediately after handling or if contamination is suspected.To prevent skin contact and absorption.[9]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against splashes and airborne particles.[9][10]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, chemically resistant aprons or coveralls should be used.To prevent contamination of personal clothing and skin.[9]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols. If a fume hood is not available or if significant aerosolization is expected, a NIOSH-approved respirator (e.g., N95) may be necessary.To prevent respiratory tract irritation.[6]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a designated work area and ensure it is clean and uncluttered.

    • Have an eyewash station and safety shower readily accessible.[6][7]

  • Handling the Compound :

    • Don all required PPE before handling the chemical.

    • Carefully weigh the desired amount of this compound within the fume hood to avoid generating dust.

    • When transferring the compound, use appropriate tools (e.g., spatula, weigh paper) to minimize spillage.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Tightly seal the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible substances.[6]

    • Decontaminate the work surface and any equipment used.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan
  • Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh papers, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste : Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Protocol : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[6][7]

  • Spills : In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department.

Workflow for Handling this compound

G prep Preparation ppe Don PPE prep->ppe Assess Risks handling Chemical Handling (Weighing/Transfer) ppe->handling In Fume Hood experiment Experimental Use handling->experiment decon Decontamination experiment->decon Clean Work Area waste Waste Disposal decon->waste Segregate Waste post Post-Handling (Storage/PPE Removal) waste->post wash Hand Washing post->wash Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.